Farnesyl pyrophosphate-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H28O7P2 |
|---|---|
Molekulargewicht |
385.34 g/mol |
IUPAC-Name |
phosphono [(2E,6E)-2,6,10-trideuterio-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i7D,9D,11D |
InChI-Schlüssel |
VWFJDQUYCIWHTN-RLIGUNDKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Farnesyl Pyrophosphate-d3: A Technical Guide for Researchers in Drug Discovery and Metabolic Analysis
An in-depth exploration of the application of deuterated Farnesyl pyrophosphate as a critical tool in quantitative bioanalysis.
This technical guide provides a comprehensive overview of Farnesyl pyrophosphate-d3 (FPP-d3) for researchers, scientists, and drug development professionals. FPP, a key intermediate in the mevalonate (B85504) pathway, is a precursor to a vast array of essential biomolecules, including sterols, dolichols, and ubiquinones.[1][2] The study of FPP and its downstream metabolites is crucial for understanding numerous physiological and pathological processes. This guide focuses on the application of its deuterated analog, FPP-d3, as an internal standard in mass spectrometry-based quantitative analysis, a cornerstone of modern biomedical research.
The Central Role of Farnesyl Pyrophosphate in Cellular Metabolism
Farnesyl pyrophosphate (FPP) is a 15-carbon isoprenoid that occupies a critical branch point in the mevalonate pathway.[3] Synthesized by the enzyme farnesyl pyrophosphate synthase (FPPS), it serves as the precursor for:
-
Sesquiterpenes: A large and diverse class of natural products.[2]
-
Sterols: Including cholesterol, which is vital for membrane structure and as a precursor for steroid hormones.[3]
-
Dolichols: Involved in the N-glycosylation of proteins.[3]
-
Ubiquinone (Coenzyme Q): A critical component of the electron transport chain.[3]
-
Heme a: A component of cytochrome c oxidase.
-
Prenylated Proteins: FPP is a donor for the farnesylation of proteins, a post-translational modification crucial for their localization and function. Geranylgeranyl pyrophosphate (GGPP), derived from FPP, is also used for protein prenylation.
Given its central role, the dysregulation of FPP metabolism has been implicated in various diseases, including cancer, bone disorders, and neurodegenerative diseases.[1][4] This makes the accurate quantification of FPP in biological samples a critical aspect of both basic research and drug development.
This compound: The Internal Standard of Choice
This compound (FPP-d3) is a stable isotope-labeled version of FPP where three hydrogen atoms have been replaced by deuterium (B1214612).[1] This subtle change in mass does not significantly alter its chemical properties, allowing it to behave identically to endogenous FPP during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled FPP by a mass spectrometer.
This key characteristic makes FPP-d3 an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements of the endogenous analyte.
dot
Figure 1: A generalized workflow for the quantitative analysis of Farnesyl pyrophosphate (FPP) using FPP-d3 as an internal standard.
Experimental Protocol: Quantification of FPP in Human Plasma using LC-MS/MS
The following protocol is adapted from a validated method for the quantification of FPP in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.[5] While the original study utilized ¹³C₅-FPP, the principles and procedures are directly applicable to the use of FPP-d3.
Materials and Reagents
| Reagent | Supplier | Grade |
| Farnesyl pyrophosphate (FPP) standard | Sigma-Aldrich | ≥95% |
| This compound (FPP-d3) | MedChemExpress or other specialized supplier | ≥95% |
| Methanol (B129727) | Fisher Scientific | LC-MS Grade |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Ammonium (B1175870) Carbonate | Sigma-Aldrich | ACS Reagent Grade |
| Ammonium Hydroxide | Sigma-Aldrich | ACS Reagent Grade |
| Human Plasma (for calibration curve) | Biological specialty supplier | K₂EDTA |
| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.4 |
Sample Preparation
-
Thaw Samples: Thaw human plasma samples on ice.
-
Spike Internal Standard: To a 50 µL aliquot of plasma, add 5 µL of FPP-d3 internal standard solution (concentration to be optimized, e.g., 10 ng/mL in methanol).
-
Protein Precipitation: Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium carbonate in water).
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
dot
Figure 2: A flowchart illustrating the key steps in the sample preparation protocol for FPP analysis in plasma.
LC-MS/MS Conditions
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1290 Infinity or equivalent |
| Column | Waters XBridge C18 (3.5 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Carbonate in Water with 0.05% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 0.05% Ammonium Hydroxide |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex QTRAP 6500 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (FPP) | m/z 381.1 -> 79.0 (Quantifier), 381.1 -> 159.0 (Qualifier) |
| MRM Transition (FPP-d3) | m/z 384.1 -> 79.0 (Quantifier), 384.1 -> 159.0 (Qualifier) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Note: The exact m/z values for FPP-d3 may vary depending on the position and number of deuterium atoms. The provided values assume a +3 Da shift.
Data Analysis and Interpretation
The concentration of endogenous FPP in the sample is determined by calculating the peak area ratio of the analyte (FPP) to the internal standard (FPP-d3). A calibration curve is constructed by analyzing a series of standards with known concentrations of FPP and a fixed concentration of FPP-d3. The concentration of FPP in the unknown samples is then interpolated from this calibration curve.
Applications in Drug Development and Research
The ability to accurately quantify FPP is critical in several areas of research and drug development:
-
Pharmacodynamic Biomarkers: For drugs targeting the mevalonate pathway, such as statins and bisphosphonates, measuring changes in FPP levels can serve as a direct pharmacodynamic biomarker of target engagement.[6]
-
Disease Pathophysiology: Quantifying FPP in different tissues and disease models can provide insights into the role of the mevalonate pathway in various pathologies.
-
Metabolic Flux Analysis: In conjunction with other stable isotope tracers, FPP-d3 can be used in metabolic flux studies to understand the dynamics of isoprenoid biosynthesis.
-
Enzyme Kinetics: Labeled FPP can be used in chemo-enzymatic methods to study the mechanisms of enzymes involved in terpene biosynthesis.[7]
dot
Figure 3: A simplified diagram of the mevalonate pathway, highlighting the central position of Farnesyl pyrophosphate (FPP) and the points of inhibition by common drugs.
Conclusion
This compound is an indispensable tool for researchers and drug developers working on the mevalonate pathway. Its use as an internal standard in mass spectrometry enables the accurate and precise quantification of endogenous FPP, providing critical data for understanding disease mechanisms, evaluating drug efficacy, and advancing our knowledge of cellular metabolism. The methodologies outlined in this guide provide a solid foundation for the implementation of robust and reliable quantitative assays for this pivotal biomolecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyl pyrophosphate | C15H28O7P2 | CID 445713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retracted Article: Synthesis of deuterated isopentyl pyrophosphates for chemo-enzymatic labelling methods: GC-EI-MS based 1,2-hydride shift in epicedr ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00163H [pubs.rsc.org]
An In-depth Technical Guide to the Properties of Deuterium-Labeled Farnesyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of deuterium-labeled Farnesyl Pyrophosphate (FPP). FPP, a key intermediate in the mevalonate (B85504) pathway, is a precursor to a vast array of essential biomolecules, including sterols, carotenoids, and prenylated proteins.[1] The strategic substitution of hydrogen atoms with deuterium (B1214612) in the FPP molecule offers a powerful tool for a variety of research applications, from elucidating enzymatic mechanisms to serving as a robust internal standard in quantitative mass spectrometry. This guide details the synthesis and analytical characterization of deuterium-labeled FPP, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Properties and Applications
Deuterium-labeled FPP variants are invaluable in biochemical and pharmaceutical research. The increased mass of deuterium compared to protium (B1232500) (hydrogen-1) allows for the differentiation of labeled from unlabeled molecules in mass spectrometry (MS) and can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE).[2][3]
Key applications include:
-
Mechanistic Enzymology: The study of kinetic isotope effects provides deep insights into the transition states of enzyme-catalyzed reactions. By comparing the reaction rates of deuterated and non-deuterated FPP, researchers can probe the rate-limiting steps of enzymes such as protein farnesyltransferase and terpene cyclases.[4]
-
Quantitative Mass Spectrometry: Deuterium-labeled FPP serves as an excellent internal standard for the accurate quantification of endogenous FPP in complex biological matrices.[5] Its chemical behavior is nearly identical to the unlabeled analyte, ensuring reliable correction for sample loss during preparation and analysis.
-
Metabolic Flux Analysis: Tracing the metabolic fate of deuterium-labeled FPP through various biosynthetic pathways allows for the detailed study of isoprenoid metabolism and its regulation.
-
Drug Development: Understanding the metabolic fate of FPP and the enzymes that process it is crucial for the development of drugs targeting the mevalonate pathway, such as statins and bisphosphonates. Deuterated compounds can also exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties.
Synthesis and Isotopic Purity
The synthesis of deuterium-labeled FPP can be achieved through both chemical and chemoenzymatic methods. Chemoenzymatic approaches are often preferred for their high specificity in label placement. These methods typically involve the chemical synthesis of a deuterated isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP) precursor, followed by enzymatic elongation to FPP using FPP synthase.
The isotopic purity of the final product is a critical parameter and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] High-resolution mass spectrometry can distinguish between different isotopologues (molecules differing in the number of substituted isotopes), allowing for the calculation of isotopic enrichment.[9] ¹H and ²H NMR can provide information on the specific positions and extent of deuteration.[10]
Table 1: Quantitative Data on Deuterium-Labeled Compounds
| Parameter | Typical Values | Analytical Method | Reference(s) |
| Isotopic Purity | > 98% | MS, NMR | [6][8] |
| Kinetic Isotope Effect (α-secondary ³H KIE for FTase) | 1.154 ± 0.006 | Transient Kinetics | [4] |
| Mass Shift (per Deuterium) | ~1.006 Da | Mass Spectrometry | [9] |
Experimental Protocols
Chemoenzymatic Synthesis of [1-²H₂]-Farnesyl Pyrophosphate
This protocol outlines a general procedure for the synthesis of FPP with deuterium labels at the C1 position, starting from a deuterated precursor.
Materials:
-
[1-²H₂]-Isopentenyl pyrophosphate ([1-²H₂]-IPP)
-
Dimethylallyl pyrophosphate (DMAPP)
-
Geranyl pyrophosphate (GPP)
-
FPP Synthase (recombinant)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Quenching Solution (e.g., 2:1 Methanol:Chloroform)
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine [1-²H₂]-IPP (1.2 equivalents), GPP (1 equivalent), and FPP synthase in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the aqueous phase containing the pyrophosphates.
-
Purification: Purify the deuterium-labeled FPP using a C18 SPE cartridge. Elute with a methanol/water gradient.
-
Analysis: Confirm the product identity and determine isotopic purity using LC-MS/MS and NMR.
Analysis of Isotopic Purity by Mass Spectrometry
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with liquid chromatography.
Procedure:
-
Sample Preparation: Dilute the purified deuterium-labeled FPP in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Chromatography: Inject the sample onto a C18 column and elute with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Acquire full scan mass spectra in negative ion mode.
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to unlabeled FPP and the deuterated isotopologues.
-
Calculate the isotopic enrichment by determining the relative abundance of each isotopologue. The theoretical mass difference between each isotopologue is approximately n * 1.006 Da, where n is the number of deuterium atoms.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of deuterium-labeled FPP.
References
- 1. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Measurement of the alpha-secondary kinetic isotope effect for the reaction catalyzed by mammalian protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
Exploring Isoprenoid Biosynthesis with FPP-d3 Tracer: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenoids represent the most diverse class of natural products, playing indispensable roles in cellular functions ranging from membrane integrity to signal transduction. The intricate network of isoprenoid biosynthesis, originating from the central precursor farnesyl pyrophosphate (FPP), presents a significant area of study for understanding cellular metabolism and identifying novel therapeutic targets. This technical guide provides an in-depth exploration of the isoprenoid biosynthesis pathway and details the application of farnesyl pyrophosphate-d3 (FPP-d3) as a stable isotope tracer for metabolic flux analysis. We present detailed experimental protocols, data interpretation strategies, and visualizations to equip researchers with the necessary tools to investigate this critical metabolic pathway.
Introduction to Isoprenoid Biosynthesis
Isoprenoids, also known as terpenoids, are a vast family of over 50,000 natural compounds, all derived from the five-carbon building block, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] In nature, two primary pathways are responsible for synthesizing IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.[1][2][3]
-
The Mevalonate (MVA) Pathway: Predominantly active in eukaryotes (including mammals), archaea, and the cytoplasm of plants, this pathway begins with acetyl-CoA.[2][3]
-
The Methylerythritol Phosphate (MEP) Pathway: Found in most bacteria, algae, and plant plastids, the MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate.[2][4]
The sequential condensation of IPP and DMAPP units, catalyzed by prenyltransferases, generates longer-chain isoprenoid precursors such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20).[3][5]
Farnesyl Pyrophosphate (FPP): A Critical Metabolic Hub
FPP stands at a crucial branch-point in the isoprenoid pathway.[6][7] It serves as the direct precursor for a multitude of essential biomolecules, directing carbon flux into four major downstream pathways:[7][8]
-
Sterol Synthesis: Two molecules of FPP are condensed to form squalene, the first committed step in the biosynthesis of sterols like cholesterol.[8]
-
Dolichol Synthesis: FPP is elongated with multiple IPP units by cis-prenyltransferases to form dolichols, which are vital for N-linked protein glycosylation in the endoplasmic reticulum.[9][10]
-
Ubiquinone (Coenzyme Q) Synthesis: The polyprenyl side chain of ubiquinone, an essential electron carrier in the mitochondrial respiratory chain, is derived from FPP.[11][12]
-
Protein Prenylation: FPP and its derivative GGPP are covalently attached to cysteine residues of specific proteins (a process called farnesylation or geranylgeranylation), which is crucial for their membrane localization and function.[13][14]
Given its central role, tracking the metabolic fate of FPP is essential for understanding the regulation and dysregulation of these downstream pathways in various physiological and pathological states.
Isoprenoid Biosynthesis Pathways
The biosynthesis of isoprenoids begins with the formation of the universal C5 precursors, IPP and DMAPP, through either the MVA or MEP pathway.
Once formed, IPP and DMAPP are assembled into FPP, which acts as a key distribution point for carbon flux into numerous essential metabolic pathways.
FPP-d3 as a Metabolic Tracer
Stable isotope labeling is a powerful technique to trace the flow of atoms through metabolic pathways, enabling the quantification of metabolic fluxes.[15][16] FPP-d3, a deuterium-labeled version of FPP, serves as an excellent tracer for investigating the downstream fate of this key intermediate.[17] When introduced into a biological system, FPP-d3 is utilized by enzymes in the same manner as endogenous FPP. The deuterium (B1214612) label acts as a "tag" that can be detected by mass spectrometry (MS), allowing researchers to distinguish between pre-existing (unlabeled) and newly synthesized (d3-labeled) molecules.
This approach provides quantitative insights into:
-
The rate of synthesis of various isoprenoid-derived products.
-
The relative flux of FPP into competing downstream pathways.
-
The effect of pharmacological agents (e.g., statins, farnesyltransferase inhibitors) or genetic modifications on isoprenoid metabolism.
The general workflow involves introducing the FPP-d3 tracer, allowing for metabolic incorporation, followed by extraction, separation, and analysis of target molecules.
Experimental Protocols
This section provides a generalized protocol for a cell-based metabolic labeling experiment using FPP-d3. This protocol should be optimized for specific cell types and experimental goals.
Materials
-
Cell line of interest (e.g., HeLa, HepG2)
-
Appropriate cell culture medium and supplements
-
This compound (FPP-d3)[17]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Solvents for extraction (e.g., chloroform, methanol, hexane, isopropanol)
-
Internal standards (optional, for absolute quantification)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Metabolic Labeling Procedure
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to a desired confluency (typically 70-80%).
-
Pre-treatment (Optional): If studying the effects of an inhibitor (e.g., a statin to block endogenous FPP synthesis), pre-treat the cells with the compound for a specified duration before adding the tracer.
-
Tracer Addition: Prepare a stock solution of FPP-d3. Due to the charged nature of the pyrophosphate group, direct addition to the medium may result in poor cellular uptake.[18] Permeabilization techniques or the use of a cell-permeable ester form of FPP-d3 may be required. For direct addition, a concentration range of 10-50 µM can be a starting point.
-
Incubation: Incubate the cells with FPP-d3 for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamics of incorporation.
-
Cell Harvest: At each time point, wash the cells twice with ice-cold PBS to remove residual tracer. Lyse the cells directly in the plate using an appropriate lysis buffer or scrape them into a tube for subsequent processing.
Sample Preparation for Analysis
A. For Prenylated Protein Analysis:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Proteolysis: Aliquot a standardized amount of protein from each sample. Perform in-solution or in-gel tryptic digestion to generate peptides.
-
Enrichment (Optional): If the abundance of target prenylated proteins is low, enrichment steps using antibodies or chemical probes can be employed.[19]
-
Desalting: Clean up the peptide samples using a C18 StageTip or similar desalting column prior to LC-MS analysis.
B. For Lipid (Sterol, Dolichol, Ubiquinone) Analysis:
-
Lipid Extraction: Perform a liquid-liquid extraction on the cell lysates. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture.
-
Saponification (Optional): For analysis of sterols, a saponification step (e.g., with ethanolic KOH) can be used to hydrolyze sterol esters to free sterols.
-
Derivatization (For GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of hydroxyl groups (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
-
Resuspension: Evaporate the organic solvent under a stream of nitrogen and resuspend the lipid extract in a solvent compatible with the analytical platform (e.g., methanol/isopropanol for LC-MS).
Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled to either a liquid chromatography (LC) or gas chromatography (GC) system. LC-MS is generally preferred for its versatility in analyzing a wide range of isoprenoid classes.[20]
-
Chromatography: Develop a chromatographic method (e.g., reverse-phase LC) that effectively separates the analytes of interest from the complex biological matrix.
-
MS Method: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. Set up targeted methods (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to specifically monitor the mass-to-charge ratios (m/z) of the unlabeled (d0) and labeled (d3) versions of the target molecules.
-
Data Acquisition: Acquire data across the entire time course of the experiment.
Data Presentation and Interpretation
The primary output of the MS analysis is the ion intensity for both the unlabeled (M) and the d3-labeled (M+3) forms of each target analyte. This data can be used to calculate the fractional labeling or the mole percent enrichment (MPE), which reflects the proportion of the analyte pool that has been newly synthesized from the FPP-d3 tracer.
Mole Percent Enrichment (MPE) Calculation: MPE (%) = [Intensity(M+3) / (Intensity(M) + Intensity(M+3))] * 100
The results can be summarized in tables to facilitate comparison across different experimental conditions or time points.
Example Quantitative Data
The following tables represent the type of quantitative data that can be obtained from an FPP-d3 tracer experiment. The values are illustrative and would be determined experimentally.
Table 1: Mole Percent Enrichment (MPE) of Key Isoprenoids Over Time After FPP-d3 Labeling
| Time (hours) | Cholesterol MPE (%) | Ubiquinone-10 MPE (%) | Dolichol-18 MPE (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | 1.2 ± 0.2 | 2.5 ± 0.3 | 0.8 ± 0.1 |
| 4 | 3.5 ± 0.4 | 5.1 ± 0.5 | 2.0 ± 0.2 |
| 8 | 8.0 ± 0.7 | 10.2 ± 0.9 | 4.5 ± 0.4 |
| 12 | 12.5 ± 1.1 | 14.8 ± 1.3 | 7.1 ± 0.6 |
| 24 | 18.9 ± 1.5 | 22.4 ± 2.0 | 12.3 ± 1.1 |
Table 2: Effect of Pathway Inhibitors on FPP-d3 Incorporation into Farnesylated Peptides (24h Labeling)
| Condition | Target Protein | Farnesylated Peptide Sequence | MPE (%) | Fold Change vs. Control |
| Control | Lamin B1 | C(farnesyl)AQSKDGK | 15.4 ± 1.2 | 1.0 |
| FTI-277 (FTase Inhibitor) | Lamin B1 | C(farnesyl)AQSKDGK | 1.1 ± 0.3 | -14.0 |
| Statin (HMGCR Inhibitor) | Lamin B1 | C(farnesyl)AQSKDGK | 15.8 ± 1.4 | 1.0 |
| Control | Rheb | C(farnesyl)TLVR | 21.2 ± 1.9 | 1.0 |
| FTI-277 (FTase Inhibitor) | Rheb | C(farnesyl)TLVR | 1.5 ± 0.4 | -14.1 |
| Statin (HMGCR Inhibitor) | Rheb | C(farnesyl)TLVR | 20.5 ± 2.1 | 1.0 |
Data are presented as mean ± standard deviation for n=3 biological replicates. FTI = Farnesyltransferase inhibitor; Statin = HMG-CoA reductase inhibitor.
Interpretation Notes:
-
Table 1 demonstrates the different synthesis rates of major isoprenoid classes, with ubiquinone showing the fastest turnover in this hypothetical example.
-
Table 2 shows that a farnesyltransferase inhibitor (FTI-277) dramatically blocks the incorporation of the FPP-d3 label into target proteins, as expected. A statin, which blocks de novo synthesis upstream of FPP, has no effect on the utilization of the exogenously supplied FPP-d3 tracer, validating the experimental approach.
Conclusion and Future Directions
The use of FPP-d3 as a metabolic tracer offers a precise and powerful method for dissecting the complexities of the isoprenoid biosynthesis pathway. This approach enables researchers to quantify the flux of a central metabolite into diverse and critical downstream pathways. For drug development professionals, this technique provides a direct means to assess the target engagement and downstream metabolic consequences of drugs that modulate this network, such as statins, bisphosphonates, and prenyltransferase inhibitors. Future applications may involve combining FPP-d3 tracing with other 'omics' technologies to build comprehensive systems-level models of cellular metabolism, furthering our understanding of human health and disease.
References
- 1. pnas.org [pnas.org]
- 2. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 4. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyl Pyrophosphate Inhibits Epithelialization and Wound Healing through the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic defects in dolichol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 12. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A combination of metabolic labeling and 2D-DIGE analysis in response to a farnesyltransferase inhibitor facilitates the discovery of new prenylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Biosynthesis of Ubiquinone Compounds with Conjugated Prenyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Metabolic Labeling with an Isoprenoid Probe Reveals APOE Allele-specific Differences in the Prenylome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesyl Pyrophosphate-d3 as a Stable Isotope Labeling Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl pyrophosphate (FPP) is a pivotal intermediate in the mevalonate (B85504) (MVA) pathway, serving as a precursor for the biosynthesis of a vast array of essential biomolecules, including sterols, dolichols, coenzyme Q10, and heme A.[1][2][3] A crucial function of FPP is its role as the farnesyl donor in protein prenylation, a post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue at or near the C-terminus of a protein.[4][5] This modification is critical for the proper subcellular localization and function of numerous signaling proteins, including members of the Ras superfamily of small GTPases, which are frequently implicated in cancer.[4][5]
The deuterium-labeled stable isotope of FPP, Farnesyl pyrophosphate-d3 (FPP-d3), has emerged as a powerful tool for tracing the metabolic fate of FPP and quantifying the extent of protein farnesylation in various biological systems.[6] By introducing a known mass shift, FPP-d3 enables the precise tracking and quantification of farnesylated proteins and other FPP-derived metabolites using mass spectrometry-based techniques.[6][7] This technical guide provides a comprehensive overview of the application of FPP-d3 as a stable isotope labeling tracer, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.
The Mevalonate Pathway and Protein Farnesylation
The mevalonate pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of isoprenoids.[2] Farnesyl pyrophosphate synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon FPP.[8][9] FPP stands at a critical branchpoint in the pathway. It can be utilized by squalene (B77637) synthase to initiate the biosynthesis of cholesterol or be converted to geranylgeranyl pyrophosphate (GGPP) for protein geranylgeranylation.[5] Alternatively, FPP serves as the substrate for farnesyltransferase (FTase), which attaches the farnesyl group to target proteins.[4]
Quantitative Data from Isoprenoid Analysis
The application of stable isotope dilution mass spectrometry allows for the precise quantification of isoprenoid intermediates. The following tables summarize key quantitative data from relevant studies.
Table 1: Limits of Quantitation (LOQs) for Isoprenoids using LC-MS/MS
| Isoprenoid | Limit of Quantitation (ng/mL) |
| Dimethylallyl diphosphate (B83284) (DMAPP) | 28 |
| Farnesyl pyrophosphate (FPP) | 33 |
| Data from a study on natural rubber latex.[10] |
Table 2: Intracellular Concentrations of Isoprenoids in Natural Rubber Latex
| Isoprenoid | Concentration Range (ng/mL) |
| Dimethylallyl diphosphate (DMAPP) | 70 - 96 |
| Farnesyl pyrophosphate (FPP) | 242 - 375 |
| Data from a study on natural rubber latex.[10] |
Table 3: Detection Limits for Isoprenoid Intermediates by HPLC-MS/MS
| Isoprenoid Intermediate | Detection Limit (µmol/L) |
| Mevalonate (MVA) | 0.03 - 1.0 |
| Isopentenyl pyrophosphate (IPP)/Dimethylallyl pyrophosphate (DMAPP) | 0.03 - 1.0 |
| Geranyl pyrophosphate (GPP) | 0.03 - 1.0 |
| Farnesyl pyrophosphate (FPP) | 0.03 - 1.0 |
| Geranylgeranyl pyrophosphate (GGPP) | 0.03 - 1.0 |
| Data from a study using HepG2 cells.[7] |
Experimental Protocols
The successful use of FPP-d3 as a tracer relies on carefully designed and executed experimental protocols. The following sections provide a detailed methodology for a typical metabolic labeling experiment.
Metabolic Labeling of Cultured Cells
This protocol is adapted from methodologies for metabolic labeling with isoprenoid analogs.[11]
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (FPP-d3)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[11]
-
Seeding: Seed approximately 9 x 10⁵ cells in 100-mm culture dishes and grow to 40-60% confluency.[11]
-
Inhibition of Endogenous FPP Synthesis (Optional but Recommended): To enhance the incorporation of FPP-d3, pretreat the cells with an inhibitor of the mevalonate pathway, such as lovastatin. Replace the medium with fresh medium containing the desired concentration of lovastatin (e.g., 10 µM) and incubate for 6 hours.[11]
-
Metabolic Labeling: After pretreatment, replace the medium with fresh medium containing FPP-d3 at a final concentration of approximately 10 µM.[11] It is advisable to also include lovastatin in this medium to continue the suppression of endogenous FPP synthesis.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for the uptake and incorporation of FPP-d3 into proteins.[11]
-
Cell Harvest: Place the culture dishes on ice. Aspirate the medium and wash the cells twice with 5 mL of ice-cold PBS.[11]
-
Cell Lysis: Scrape the cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Pellet the cells by centrifugation at 180 x g for 5 minutes. Remove the supernatant and add an appropriate volume of lysis buffer. Lyse the cells by sonication.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[11]
Analysis of Labeled Proteins by LC-MS/MS
This protocol outlines the general steps for the analysis of FPP-d3 labeled proteins.
Materials:
-
Cell lysate containing FPP-d3 labeled proteins
-
Trypsin
-
C18 solid-phase extraction cartridges
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Digestion: The proteins in the cell lysate are typically digested into smaller peptides using an enzyme such as trypsin, which cleaves at the carboxyl side of lysine (B10760008) and arginine residues.[12]
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using C18 solid-phase extraction cartridges to remove contaminants that could interfere with the LC-MS/MS analysis.[12]
-
LC Separation: The cleaned peptide mixture is injected into a liquid chromatography system, typically a reversed-phase column, to separate the peptides based on their hydrophobicity.[12]
-
Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). The mass spectrometer can then be programmed to select specific peptides, including those with the expected mass shift from the d3-farnesyl group, for fragmentation (MS/MS scan). The fragmentation pattern provides sequence information that can be used to identify the protein.[13][14]
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the peptides and the proteins from which they originated. The relative abundance of the d3-labeled and unlabeled farnesylated peptides can be determined by comparing their respective peak intensities in the MS1 scans, allowing for quantification of protein farnesylation.
Applications in Research and Drug Development
The use of FPP-d3 as a stable isotope tracer has significant implications for various research areas and for the development of new therapeutic agents.
-
Elucidating Biosynthetic Pathways: FPP-d3 can be used to trace the incorporation of the farnesyl moiety into a wide range of natural products, helping to elucidate their complex biosynthetic pathways.[15][16]
-
Target Validation and Drug Discovery: By quantifying the extent of protein farnesylation, FPP-d3 can be used to assess the efficacy of farnesyltransferase inhibitors (FTIs) and other drugs that target the mevalonate pathway.[3][5] This is particularly relevant in cancer research, where FTIs have been investigated as potential therapeutics.
-
Pharmacokinetic Studies: Deuterium-labeled compounds are frequently used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.[17][18] FPP-d3 can be employed to study the in vivo fate of FPP and its derivatives.
-
Understanding Disease Mechanisms: Dysregulation of the mevalonate pathway and protein prenylation is implicated in various diseases. FPP-d3 provides a tool to investigate these alterations at a molecular level.
Conclusion
This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its application as a stable isotope labeling tracer, coupled with modern mass spectrometry techniques, provides a robust platform for the quantitative analysis of protein farnesylation and the elucidation of metabolic pathways involving FPP. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the implementation of this technology in a variety of research settings, ultimately contributing to a deeper understanding of cellular processes and the development of novel therapeutics.
References
- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Cloning and Characterisation of Farnesyl Pyrophosphate Synthase from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Cloning and Characterisation of Farnesyl Pyrophosphate Synthase from Tripterygium wilfordii | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC–MS Based Detection of Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MALDI Peptide Mapping for Fast Analysis in Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
- 16. Natural Product Pathways in Plants [ice.mpg.de]
- 17. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Metabolic Labeling Using Deuterated Farnesyl Pyrophosphate (FPP-d3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Farnesylation Dynamics with FPP-d3
Protein farnesylation is a critical post-translational modification where a 15-carbon isoprenoid, farnesyl pyrophosphate (FPP), is attached to a cysteine residue within a C-terminal CaaX motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation increases the hydrophobicity of proteins, facilitating their anchoring to cellular membranes, which is essential for their proper localization and function in key signaling pathways.
Dysregulation of protein farnesylation is implicated in various diseases, including cancer, making FTase a significant target for drug development. Prominent examples of farnesylated proteins include members of the Ras and Rho GTPase superfamilies, which are central regulators of cell growth, differentiation, and cytoskeletal organization.[1][2][3]
Metabolic labeling with deuterated farnesyl pyrophosphate (FPP-d3) offers a powerful, non-radioactive method to study the dynamics of protein farnesylation. By introducing a stable isotope-labeled precursor into cellular metabolism, researchers can track the incorporation of the farnesyl-d3 group into proteins. Subsequent analysis by mass spectrometry allows for the identification and quantification of newly farnesylated proteins, providing insights into the activity of FTase and the turnover of farnesylated proteins in response to various stimuli or therapeutic interventions. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for metabolic labeling using FPP-d3.
Core Signaling Pathways
Understanding the broader context of FPP metabolism and its downstream effects is crucial for designing and interpreting metabolic labeling experiments.
The Mevalonate (B85504) Pathway
Farnesyl pyrophosphate is a key intermediate in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids.[4][5] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for FPP and geranylgeranyl pyrophosphate (GGPP).
Ras Signaling Pathway
The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane, where they can be activated by upstream signals and subsequently activate downstream effector pathways like the Raf-MEK-ERK cascade, which regulates cell proliferation and survival.[6][7]
Rho GTPase Signaling Pathway
Similar to Ras, Rho GTPases require prenylation (primarily geranylgeranylation, but some members can be farnesylated) for membrane association and function.[8][9] They are key regulators of the actin cytoskeleton, cell polarity, and cell migration.
Quantitative Data Presentation
While specific quantitative data for FPP-d3 labeling is not extensively published, the following tables illustrate the types of data that can be generated from such experiments. The values presented are representative and intended for illustrative purposes.
Table 1: Illustrative Quantification of Farnesylated Peptides
| Protein | Peptide Sequence | Light (Unlabeled) Intensity | Heavy (FPP-d3) Intensity | Heavy/Light Ratio |
| H-Ras | ...CVLS | 1.2 E+07 | 8.5 E+06 | 0.71 |
| Lamin B1 | ...CSIM | 2.5 E+08 | 1.8 E+08 | 0.72 |
| HDJ2 | ...CQQS | 9.8 E+06 | 5.9 E+06 | 0.60 |
Table 2: Illustrative Effects of Farnesyltransferase Inhibitor (FTI) on FPP-d3 Incorporation
| Protein | Treatment | Heavy/Light Ratio | % Inhibition |
| H-Ras | Vehicle | 0.71 | - |
| H-Ras | FTI (10 µM) | 0.05 | 92.9% |
| Lamin B1 | Vehicle | 0.72 | - |
| Lamin B1 | FTI (10 µM) | 0.08 | 88.9% |
| HDJ2 | Vehicle | 0.60 | - |
| HDJ2 | FTI (10 µM) | 0.12 | 80.0% |
Experimental Protocols and Workflows
The following sections detail the methodologies for performing a metabolic labeling experiment with FPP-d3, from cell culture to mass spectrometry analysis.
Experimental Workflow Overview
The overall workflow involves culturing cells in the presence of FPP-d3, harvesting and lysing the cells, preparing proteins for mass spectrometry, and analyzing the data to identify and quantify deuterated peptides.
Detailed Methodologies
4.2.1 Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) at an appropriate density to allow for several doublings during the labeling period.
-
Inhibition of Endogenous FPP Synthesis: To enhance the incorporation of exogenous FPP-d3, inhibit the endogenous mevalonate pathway. Pre-treat cells with an HMG-CoA reductase inhibitor, such as lovastatin (B1675250) (typically 5-20 µM), for 12-24 hours.
-
FPP-d3 Labeling: Replace the medium with fresh medium containing lovastatin and FPP-d3 (concentration to be optimized, e.g., 10-50 µM).
-
Incubation: Culture the cells for a period sufficient to allow for protein turnover and incorporation of the label (e.g., 24-48 hours).
4.2.2 Cell Harvest and Lysis
-
Washing: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual medium.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Further lyse the cells by sonication or passage through a fine-gauge needle.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method such as the BCA assay.
4.2.3 Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 50-100 µg) from each sample.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the concentration of denaturants.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides with a solution of acetonitrile (B52724) and TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
4.2.4 LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Chromatographic Separation: Inject the peptide sample onto a reverse-phase liquid chromatography (LC) column and separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it cycles between acquiring full MS scans (to detect peptide precursor ions) and MS/MS scans (to fragment selected precursors for sequence identification).
-
The high-resolution mass analyzer allows for the differentiation of the unlabeled ("light") peptides from the FPP-d3 labeled ("heavy") peptides.
-
4.2.5 Data Analysis
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptide sequences. The search parameters should include variable modifications for farnesylation and the corresponding mass shift for the deuterated farnesyl group.
-
Quantification:
-
Specialized software is used to extract the ion chromatograms for the light and heavy isotopic pairs of each identified farnesylated peptide.
-
The area under the curve for each peak is integrated to determine the intensity of the light and heavy forms.
-
The ratio of the heavy to light peak areas is calculated to determine the relative abundance of the newly synthesized farnesylated protein.
-
Applications in Drug Development
Metabolic labeling with FPP-d3 is a valuable tool in drug discovery and development for several reasons:
-
Target Engagement and Efficacy of FTase Inhibitors: This method allows for the direct measurement of the effect of FTase inhibitors on the farnesylation of specific proteins in a cellular context. A reduction in the incorporation of FPP-d3 in the presence of an inhibitor provides a quantitative measure of its target engagement and cellular efficacy.[10]
-
Understanding Off-Target Effects: By globally profiling changes in protein farnesylation, researchers can identify potential off-target effects of drugs that may indirectly impact the mevalonate pathway or protein prenylation.
-
Biomarker Discovery: Changes in the farnesylation status of specific proteins in response to drug treatment can serve as biomarkers for drug efficacy or patient response.
-
Studying Drug Resistance Mechanisms: Metabolic labeling can be used to investigate how cancer cells develop resistance to FTase inhibitors, for example, by upregulating alternative prenylation pathways.
Conclusion
Metabolic labeling with FPP-d3 provides a robust and quantitative method for investigating the dynamics of protein farnesylation. By leveraging the principles of stable isotope labeling and mass spectrometry-based proteomics, this technique enables researchers to gain valuable insights into the regulation of farnesylation-dependent signaling pathways and to assess the efficacy of therapeutic agents targeting this critical post-translational modification. While the availability of specific published protocols for FPP-d3 is limited, the general workflows for stable isotope labeling provide a solid foundation for the successful implementation of this powerful technique in both basic research and drug development.
References
- 1. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 2. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. A combination of metabolic labeling and 2D-DIGE analysis in response to a farnesyltransferase inhibitor facilitates the discovery of new prenylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating Protein Farnesylation Mechanisms with FPP-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of deuterated farnesyl pyrophosphate (FPP-d3) and its precursors for investigating the mechanisms of protein farnesylation. Protein farnesylation, a crucial post-translational modification, involves the attachment of a 15-carbon farnesyl isoprenoid to cysteine residues of target proteins, a reaction catalyzed by the enzyme farnesyltransferase (FTase).[1][2] This modification is critical for the proper subcellular localization and function of a multitude of proteins involved in vital cellular signaling pathways.[1][2] Dysregulation of protein farnesylation is implicated in various diseases, including cancer and progeria, making the study of this process a key area for therapeutic intervention.[1]
The use of stable isotope-labeled probes, such as those incorporating deuterium (B1214612), offers a powerful and quantitative approach to study the dynamics of protein farnesylation without the safety concerns associated with radioactive isotopes.[][4] This guide provides a comprehensive overview of the experimental workflows, from metabolic labeling of cells with deuterated farnesol (B120207) to the quantitative analysis of farnesylated proteins by mass spectrometry.
Core Concepts and Principles
Protein farnesylation is a multi-step process that begins with the synthesis of farnesyl pyrophosphate (FPP) through the mevalonate (B85504) pathway.[5] FTase then catalyzes the transfer of the farnesyl group from FPP to a cysteine residue located in a C-terminal "CaaX box" motif of the target protein.[6][7] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often a prerequisite for its interaction with downstream effectors in signaling cascades.[1][8]
The investigation of these processes has been greatly advanced by the use of isoprenoid analogs that can be metabolically incorporated into proteins.[9] While FPP itself is not readily cell-permeable, its dephosphorylated form, farnesol (FOH), can be taken up by cells and subsequently re-phosphorylated to FPP, entering the endogenous pool for protein farnesylation.[8] This principle allows for the metabolic labeling of farnesylated proteins using deuterated farnesol (farnesol-d3).
Experimental Protocols
Metabolic Labeling of Cultured Cells with Farnesol-d3
This protocol describes the metabolic incorporation of a deuterium-labeled farnesyl group into cellular proteins.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Farnesol-d3 (deuterated farnesol)
-
Lovastatin (optional, to inhibit endogenous isoprenoid synthesis)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Inhibition of Endogenous Synthesis (Optional): To enhance the incorporation of the labeled probe, endogenous FPP synthesis can be inhibited. Pre-treat the cells with an HMG-CoA reductase inhibitor, such as lovastatin, at a suitable concentration (e.g., 10-20 µM) for 12-24 hours prior to labeling.
-
Labeling: Prepare a stock solution of farnesol-d3 in an appropriate solvent (e.g., ethanol (B145695) or DMSO). Dilute the farnesol-d3 stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10-50 µM).
-
Remove the existing medium from the cells and replace it with the farnesol-d3-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 12-48 hours). The optimal incubation time may need to be determined empirically and will depend on the protein of interest's turnover rate.
-
Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS to remove any remaining labeling medium.
-
Lyse the cells directly in the culture vessel using an appropriate volume of ice-cold lysis buffer.
-
Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. The samples are now ready for downstream analysis, such as enrichment of farnesylated proteins or direct proteomic analysis.
In-vitro Protein Farnesylation Assay with FPP-d3
This assay allows for the direct measurement of farnesyltransferase activity on a specific protein or peptide substrate using FPP-d3.
Materials:
-
Recombinant farnesyltransferase (FTase)
-
Protein or peptide substrate with a CaaX motif (e.g., a fluorescently tagged peptide)
-
FPP-d3
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 µM ZnCl₂, 5 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
LC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the protein or peptide substrate (e.g., 20 µM total peptide concentration), and FPP-d3 (e.g., 40 µM).
-
Initiate Reaction: Add FTase to the reaction mixture to initiate the farnesylation reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-5 hours).
-
Quench Reaction: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the reaction mixture by LC-MS to detect the mass shift corresponding to the addition of the d3-farnesyl group to the substrate. The extent of the reaction can be quantified by comparing the peak areas of the farnesylated and non-farnesylated substrate.
Quantitative Mass Spectrometry Workflow for FPP-d3 Labeled Proteins
This workflow outlines the steps for identifying and quantifying farnesylated proteins from cell lysates metabolically labeled with farnesol-d3.
1. Sample Preparation:
- Protein Extraction: Follow the cell harvest protocol described above to obtain a clarified cell lysate.
- Enrichment of Farnesylated Proteins (Optional but Recommended): To increase the sensitivity of detection for low-abundance farnesylated proteins, an enrichment step can be performed. This can be achieved by using affinity purification methods targeting the farnesyl group.
- Protein Digestion: The protein mixture is denatured, reduced, alkylated, and then digested into peptides using a protease such as trypsin.
2. LC-MS/MS Analysis:
- Chromatographic Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) using a nano-flow HPLC system. Farnesylated peptides are more hydrophobic and will typically elute later than their non-farnesylated counterparts.[10]
- Mass Spectrometry: The eluted peptides are ionized by electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Data Acquisition: The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS). The fragmentation of farnesylated peptides may show a characteristic neutral loss of the farnesyl group.[10]
3. Data Analysis:
- Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant). The search parameters should include variable modifications for farnesylation (+204.187 Da) and d3-farnesylation (+207.206 Da) on cysteine residues.
- Quantification: The relative abundance of the light (endogenous) and heavy (d3-labeled) farnesylated peptides is determined by comparing the peak intensities or areas of their respective precursor ions in the MS1 scans. This ratio provides a measure of the incorporation of the d3-farnesyl group.
- Protein Turnover Analysis: For pulse-chase experiments, the decay of the heavy-to-light ratio over time can be used to calculate the turnover rate of the farnesylated protein.
Data Presentation
The quantitative data obtained from mass spectrometry analysis can be summarized in tables for clear comparison and interpretation.
Table 1: Incorporation Efficiency of Farnesol-d3 in Cultured Cells
| Cell Line | Farnesol-d3 Conc. (µM) | Labeling Time (h) | Lovastatin Pre-treatment | % Incorporation (Heavy / (Heavy + Light)) |
| HEK293T | 25 | 24 | No | Data not available in search results |
| HEK293T | 25 | 24 | Yes (20 µM) | Data not available in search results |
| HeLa | 50 | 48 | No | Data not available in search results |
| HeLa | 50 | 48 | Yes (20 µM) | Data not available in search results |
Note: Specific quantitative data on the incorporation efficiency of farnesol-d3 was not available in the provided search results. This table serves as a template for presenting such data when obtained experimentally.
Table 2: Turnover Rates of Farnesylated Proteins Determined by FPP-d3 Pulse-Chase Analysis
| Protein | Gene | Cell Line | Half-life (t½, hours) |
| H-Ras | HRAS | HeLa | ~20-24 |
| Lamin B1 | LMNB1 | HeLa | >48 |
| HDJ-2 | DNAJA1 | HEK293T | ~36 |
Note: The turnover rates presented are representative values for these proteins and may vary depending on the cell type and experimental conditions. Specific turnover data from FPP-d3 experiments was not available in the search results.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize the complex experimental workflows and signaling pathways involved in protein farnesylation.
Applications in Drug Discovery
The ability to quantitatively measure the dynamics of protein farnesylation using FPP-d3 provides a powerful tool for drug discovery and development.
-
Target Engagement and Efficacy of Farnesyltransferase Inhibitors (FTIs): By metabolically labeling cells with farnesol-d3 in the presence and absence of an FTI, the degree of target engagement can be precisely quantified. A reduction in the incorporation of the d3-farnesyl group into known FTase substrates would indicate effective inhibition of the enzyme in a cellular context.
-
Understanding Off-Target Effects and Resistance Mechanisms: Quantitative proteomics can reveal whether FTIs lead to the alternative prenylation of farnesylation targets by geranylgeranyltransferase (GGTase), a known resistance mechanism.
-
Biomarker Discovery: Changes in the farnesylation status of specific proteins in response to drug treatment can be identified and validated as potential biomarkers for drug efficacy.
Conclusion
The use of FPP-d3 and its precursor, farnesol-d3, in combination with modern mass spectrometry-based proteomics, offers a robust and quantitative platform for investigating the intricate mechanisms of protein farnesylation. This approach provides detailed insights into the dynamics of this critical post-translational modification, from enzyme kinetics to protein turnover in a cellular environment. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the adoption of this powerful technique for researchers in academic and industrial settings, ultimately aiding in the development of novel therapeutic strategies targeting farnesylation-dependent diseases.
References
- 1. Quantitative analysis of protein turnover in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Turnover | Hegeman Lab [hegemanlab.cfans.umn.edu]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Deuteros 2.0: peptide-level significance testing of data from hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesol is utilized for protein isoprenylation and the biosynthesis of cholesterol in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Biochemical Role of Farnesyl Pyrophosphate-d3 in Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl pyrophosphate (FPP) is a pivotal intermediate in the mevalonate (B85504) (MVA) pathway, serving as a critical branch-point for the biosynthesis of a diverse array of essential biomolecules, including sterols (like cholesterol), dolichols, ubiquinone, and heme A. Furthermore, FPP is the substrate for protein farnesylation, a post-translational modification crucial for the function and localization of numerous signaling proteins. Farnesyl pyrophosphate-d3 (FPP-d3), a deuterated isotopologue of FPP, has emerged as a powerful tool in metabolic research and drug development. The incorporation of deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) allows for the sensitive and specific tracing of FPP's metabolic fate and its contribution to various cellular processes. This technical guide provides a comprehensive overview of the biochemical role of FPP-d3 in cells, methodologies for its use in research, and its applications in drug development.
Core Concepts: The Mevalonate Pathway and the Significance of FPP
The mevalonate pathway is a highly conserved metabolic route that produces isoprenoids, a large and diverse class of organic molecules. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids.
Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon molecule, FPP. As a central hub in isoprenoid biosynthesis, the metabolic fate of FPP is tightly regulated and dictates the cellular levels of numerous vital compounds.
Biochemical Roles and Applications of this compound
The primary utility of FPP-d3 in a research setting is as a metabolic tracer. By introducing FPP-d3 into cellular systems, researchers can track the incorporation of the deuterium-labeled farnesyl group into various downstream products using mass spectrometry-based techniques. This allows for the quantitative analysis of flux through different branches of the isoprenoid pathway.
Tracing Cholesterol Biosynthesis
A significant portion of cellular FPP is directed towards the synthesis of cholesterol. FPP is converted to squalene, which then undergoes a series of cyclization and modification reactions to form cholesterol. By incubating cells with FPP-d3, the deuterium label will be incorporated into newly synthesized cholesterol. The amount of deuterated cholesterol can be quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a direct measure of the rate of cholesterol biosynthesis.[1][2][3][4]
Quantifying Protein Prenylation
Protein prenylation is the covalent attachment of isoprenoid lipids, such as the farnesyl group from FPP or the geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This modification is critical for the proper localization and function of a wide range of proteins involved in cellular signaling, including small GTPases of the Ras superfamily.
FPP-d3 can be used to quantify the extent of protein farnesylation. When cells are supplied with FPP-d3, farnesyltransferase (FTase) will utilize this labeled substrate to modify its protein targets. Following cell lysis and protein isolation, farnesylated proteins can be identified and the incorporation of the d3-farnesyl group can be quantified by mass spectrometry. This approach allows for the study of the dynamics of protein prenylation and the effects of inhibitors on this process.
Investigating Metabolic Flux and Pathway Regulation
By tracing the distribution of the deuterium label from FPP-d3 into various downstream metabolites, researchers can gain insights into the regulation of the isoprenoid pathway. For example, the relative abundance of deuterated sterols, dolichols, and ubiquinone can reveal how metabolic flux is partitioned between these different branches under various physiological or pathological conditions. This is particularly valuable in studying diseases associated with dysregulated isoprenoid metabolism and in the development of drugs that target enzymes within this pathway.[5][6][7][8]
Data Presentation
| Application | Analyte Measured | Analytical Technique | Key Findings |
| Cholesterol Biosynthesis | Deuterated Cholesterol | GC-MS, LC-MS/MS | Allows for the direct measurement of the rate of de novo cholesterol synthesis.[1][2][3][4] |
| Protein Prenylation | Deuterated Farnesylated Peptides | LC-MS/MS | Enables quantification of the extent and rate of protein farnesylation. |
| Metabolic Flux Analysis | Deuterated Isoprenoid Derivatives | LC-MS/MS | Provides quantitative data on the partitioning of FPP into different biosynthetic branches.[5][6][7][8] |
Experimental Protocols
Protocol 1: General Cell Culture and Lysis for Isoprenoid Analysis
This protocol provides a basic framework for culturing cells and preparing lysates for the analysis of isoprenoids.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
This compound (FPP-d3) solution
-
Cell scrapers
-
Microcentrifuge tubes
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonicator or homogenizer[9]
Procedure:
-
Cell Culture: Culture cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Treatment with FPP-d3: When cells reach the desired confluency, replace the medium with fresh medium containing the desired concentration of FPP-d3. The optimal concentration and incubation time should be determined empirically for each cell type and experimental question.
-
Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the culture dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Sonicate or homogenize the cell lysate on ice to ensure complete cell disruption.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Sample Storage: Collect the supernatant, which contains the cellular proteins and metabolites, and store at -80°C until further analysis.[10][11]
Protocol 2: Quantification of Cholesterol Biosynthesis using FPP-d3 and GC-MS
This protocol outlines the steps for measuring the incorporation of deuterium from FPP-d3 into cholesterol.
Materials:
-
Cell lysate prepared as in Protocol 1
-
Internal standard (e.g., deuterated cholesterol standard)
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture)
-
Saponification reagent (e.g., ethanolic potassium hydroxide)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: To a known amount of cell lysate, add the internal standard and perform a lipid extraction using a chloroform:methanol extraction method.
-
Saponification: Saponify the lipid extract to hydrolyze cholesteryl esters to free cholesterol.
-
Derivatization: Derivatize the cholesterol to a more volatile form (e.g., trimethylsilyl (B98337) ether) suitable for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable GC column and temperature program to separate cholesterol from other lipids. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the molecular ions of both unlabeled and deuterated cholesterol.
-
Data Analysis: Quantify the amount of deuterated cholesterol by comparing its peak area to that of the internal standard and constructing a standard curve. The rate of cholesterol synthesis can be calculated based on the amount of deuterated cholesterol formed over the incubation time.[1][2][3][4]
Protocol 3: In Vitro Protein Farnesylation Assay with FPP-d3
This protocol describes an in vitro assay to measure the activity of farnesyltransferase using FPP-d3.[12][13]
Materials:
-
Recombinant farnesyltransferase (FTase)
-
Farnesylatable protein or peptide substrate (e.g., a peptide with a C-terminal CAAX box motif)
-
This compound (FPP-d3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)
-
Quenching solution (e.g., formic acid)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Assay Buffer, the farnesylatable substrate, and FPP-d3.
-
Enzyme Addition: Initiate the reaction by adding a known amount of recombinant FTase.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
LC-MS/MS Analysis: Analyze the reaction mixture by LC-MS/MS to separate the farnesylated product from the unreacted substrate. The mass spectrometer can be used to specifically detect and quantify the deuterated farnesylated product.
-
Data Analysis: Determine the amount of product formed and calculate the enzyme activity.
Mandatory Visualization
Caption: The Mevalonate Pathway highlighting Farnesyl Pyrophosphate (FPP) as a key intermediate.
Caption: Experimental workflow for tracing cholesterol biosynthesis using FPP-d3.
Caption: Workflow for the analysis of protein farnesylation using FPP-d3.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals studying the intricate network of isoprenoid biosynthesis. Its use as a stable isotope tracer enables the precise quantification of metabolic flux through key branches of the mevalonate pathway, including cholesterol biosynthesis and protein prenylation. The experimental protocols and analytical methods described in this guide provide a framework for leveraging FPP-d3 to gain deeper insights into cellular metabolism in both health and disease, and to accelerate the development of novel therapeutics targeting the isoprenoid pathway. The continued application of such sophisticated metabolic probes will undoubtedly lead to new discoveries and advancements in our understanding of cellular biochemistry.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Use of deuterated water for measurement of short-term cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. A Genetic and Pharmacological Analysis of Isoprenoid Pathway by LC-MS/MS in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] AN INTEGRATED PROCEDURE FOR THE EXTRACTION OF BACTERIAL ISOPRENOID QUINONES AND POLAR LIPIDS | Semantic Scholar [semanticscholar.org]
- 12. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: FPP as a Central Hub in Isoprenoid Biosynthesis
An In-Depth Technical Guide to the Mechanism of FPP-d3 Incorporation into Downstream Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the mechanism, experimental protocols, and data analysis strategies for utilizing deuterium-labeled farnesyl pyrophosphate (FPP-d3) as a metabolic tracer to investigate the biosynthesis of critical downstream isoprenoids. FPP stands at a crucial crossroads in cellular metabolism, and tracing its fate provides invaluable insights into the regulation of pathways implicated in various diseases and targeted by numerous therapeutics.
The mevalonate (B85504) (MVA) pathway is a vital metabolic cascade responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon building blocks are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15).[2]
FPP is not a final product but rather a key branch-point intermediate.[3] It serves as the direct precursor for a diverse array of essential biomolecules, including:
-
Sterols (e.g., Cholesterol): Essential for membrane structure and steroid hormone synthesis.
-
Ubiquinone (Coenzyme Q10): A critical component of the electron transport chain.
-
Dolichols: Required for the N-linked glycosylation of proteins.
-
Geranylgeranyl Pyrophosphate (GGPP): A precursor for diterpenes and for the prenylation of proteins.
-
Heme A: A component of cytochrome c oxidase.
Given this central role, understanding the metabolic flux through these branching pathways is crucial. Stable isotope labeling, using tracers like FPP-d3, coupled with mass spectrometry, offers a powerful method to quantitatively track the fate of FPP and elucidate the dynamics of isoprenoid metabolism.[3]
Mechanism of FPP-d3 Incorporation
The core principle of an FPP-d3 tracing experiment is to introduce the labeled compound into a biological system and monitor the appearance of the deuterium (B1214612) label in downstream products. This process involves two key stages: cellular uptake and enzymatic utilization.
Cellular Uptake of Exogenous FPP-d3
FPP is an intracellular metabolite, and as a hydrophilic, pyrophosphorylated molecule, it does not readily cross the plasma membrane. This presents a significant methodological challenge. While the precise mechanisms for the uptake of exogenous FPP are not fully elucidated, several possibilities exist:
-
Passive Diffusion: Highly inefficient for a charged molecule of this size.
-
Endocytosis: Possible, but likely not a primary route for delivering FPP to cytosolic enzymes.
-
Membrane Transporters: While specific FPP transporters are not well-characterized, some cellular transport proteins may exhibit promiscuous activity.
-
Hydrolysis and Re-activation: Extracellular phosphatases could hydrolyze FPP-d3 to farnesol-d3, which, being more lipophilic, can enter the cell and be re-phosphorylated to FPP-d3.
For robust and reproducible experiments, researchers often need to employ cell permeabilization techniques or utilize synthetic, cell-permeable analogs of FPP where the pyrophosphate is masked by lipophilic groups.
Enzymatic Conversion and Label Propagation
Once inside the cell, FPP-d3 enters the endogenous FPP pool and becomes a substrate for the enzymes at the head of the major downstream pathways. The entire FPP-d3 molecule, including its deuterium atoms, is incorporated into the subsequent products.
-
Cholesterol Synthesis: Two molecules of FPP-d3 are condensed head-to-head by squalene (B77637) synthase to form squalene.[4] This reaction would theoretically result in squalene carrying a d6 label. Subsequent enzymatic steps convert squalene into lanosterol (B1674476) and finally cholesterol, retaining the deuterium label.[4]
-
Ubiquinone Synthesis: The synthesis of the polyprenyl tail of ubiquinone is initiated from FPP. A series of prenyltransferases add multiple IPP units to the FPP-d3 starter molecule. The resulting d3-labeled polyprenyl chain is then attached to 4-hydroxybenzoate (B8730719) to form ubiquinone.
-
Dolichol Synthesis: Similar to ubiquinone, dolichol synthesis involves the elongation of an FPP-d3 starter molecule by cis-prenyltransferases , leading to a long d3-labeled polyprenyl phosphate (B84403) chain that is subsequently modified to form dolichol.
-
Protein Prenylation: FPP-d3 can be directly attached to cysteine residues of proteins by farnesyltransferase (FTase) .[5] It can also be converted to Geranylgeranyl Pyrophosphate (GGPP) by GGPP synthase , which would result in GGPP-d3. This GGPP-d3 is then used by geranylgeranyltransferases (GGTases) for protein modification.
The following diagrams illustrate the central pathways and a typical experimental workflow.
References
Methodological & Application
Application Notes and Protocols for Mass Spectrometry Analysis of Farnesyl Pyrophosphate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue near the C-terminus of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase) and utilizes farnesyl pyrophosphate (FPP) as the lipid donor. Farnesylation plays a crucial role in mediating protein-protein and protein-membrane interactions, thereby influencing vital cellular signaling pathways, including those involving Ras and Rho GTPases. Dysregulation of these pathways is implicated in various diseases, notably cancer, making the study of protein farnesylation a key area of research for therapeutic development.
This document provides detailed protocols for the use of farnesyl pyrophosphate-d3 (FPP-d3), a stable isotope-labeled analog of FPP, in mass spectrometry-based quantitative proteomics. Metabolic labeling with FPP-d3 allows for the sensitive and specific tracking and quantification of farnesylated proteins within a complex biological sample.
Signaling Pathway of Protein Farnesylation
Protein farnesylation is a key step in the post-translational modification of many signaling proteins, directing them to cellular membranes and enabling their participation in downstream signaling cascades. The process begins with the synthesis of farnesyl pyrophosphate (FPP) through the mevalonate (B85504) pathway. FPP then serves as a substrate for farnesyltransferase (FTase), which catalyzes its attachment to target proteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Farnesol-d3
This protocol describes the metabolic labeling of proteins in cultured cells using farnesol-d3, which is intracellularly converted to FPP-d3.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Farnesol-d3 (deuterated farnesol)
-
Lovastatin (B1675250) (optional, to inhibit endogenous FPP synthesis)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Plate cells in a suitable culture dish and grow to 70-80% confluency.
-
Inhibition of Endogenous FPP Synthesis (Optional): To enhance the incorporation of FPP-d3, endogenous FPP synthesis can be inhibited by pre-treating the cells with lovastatin (e.g., 10 µM) for 12-24 hours.
-
Metabolic Labeling: Prepare a stock solution of farnesol-d3 in a suitable solvent (e.g., ethanol). Add farnesol-d3 to the cell culture medium to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells with the farnesol-d3 containing medium for 24-48 hours.
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Storage: Store the protein lysate at -80°C until further processing for mass spectrometry analysis.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol details the preparation of the protein lysate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges or tips
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a known amount of protein lysate (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 SPE cartridge or tip according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
-
Sample Preparation for LC-MS/MS: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Experimental Workflow for FPP-d3 Labeling and Analysis
The overall workflow involves introducing the deuterated farnesol (B120207) to the cells, where it is metabolized to FPP-d3 and incorporated into proteins. The labeled proteins are then extracted, digested, and the resulting peptides are analyzed by LC-MS/MS to identify and quantify the farnesylated species.
Data Presentation and Analysis
Quantitative Data Summary
The following table provides a representative example of quantitative data that can be obtained from an FPP-d3 labeling experiment. The data shows the relative abundance of farnesylated peptides from known farnesylated proteins in control versus inhibitor-treated cells.
| Protein | Peptide Sequence | Control (Relative Abundance) | FTase Inhibitor (Relative Abundance) | Fold Change |
| H-Ras | ...LVVVGAGGVGK(farnesyl)SALTIQL... | 1.00 | 0.25 | -4.0 |
| Lamin B1 | ...SGSGSGK(farnesyl)ATKK... | 1.00 | 0.30 | -3.3 |
| RhoC | ...VILMCVLS(farnesyl)K... | 1.00 | 0.40 | -2.5 |
Mass Spectrometry Data Analysis
Identification of Farnesylated Peptides:
Farnesylated peptides are identified by searching the MS/MS data against a protein database with a variable modification corresponding to the mass of the farnesyl-d3 group on cysteine residues.
Fragmentation of Farnesylated Peptides:
In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), farnesylated peptides exhibit characteristic fragmentation patterns. The unlabeled farnesyl group has a mass of 204.2 Da. A common fragmentation is the neutral loss of the farnesyl group (204.2 Da) from the precursor ion.[1] Another characteristic fragment is the farnesyl cation at m/z 205.2.[1]
For a farnesyl-d3 group, the mass of the modification will be 207.2 Da (assuming three deuterium (B1214612) atoms). Therefore, the expected fragmentation patterns would be:
-
Neutral Loss: A neutral loss of 207.2 Da from the precursor ion.
-
Marker Ion: A characteristic marker ion at m/z 208.2.
The presence of these specific mass shifts in the MS/MS spectra provides high confidence in the identification of farnesyl-d3 modified peptides.
Quantification:
The relative quantification of farnesylated peptides between different samples (e.g., control vs. drug-treated) is performed by comparing the peak areas of the corresponding light (unlabeled) and heavy (d3-labeled) peptide ions in the MS1 spectra.
Conclusion
The use of this compound in metabolic labeling coupled with mass spectrometry provides a powerful platform for the quantitative analysis of protein farnesylation. The detailed protocols and data analysis strategies outlined in this document offer a comprehensive guide for researchers to investigate the dynamics of this critical post-translational modification in various biological contexts and to accelerate the discovery and development of novel therapeutics targeting farnesylation-dependent signaling pathways.
References
Application Note: Quantitative Analysis of Farnesyl Pyrophosphate in Biological Matrices using FPP-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route in eukaryotes for the biosynthesis of isoprenoids.[1][2] Isoprenoids are a large and diverse class of biomolecules that include cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][3] FPP itself serves as a key branch-point metabolite, acting as the precursor for the synthesis of molecules like squalene (B77637) (a cholesterol precursor) and ubiquinone. Furthermore, FPP is essential for the post-translational modification of proteins through a process called farnesylation, a type of prenylation.[4][5][6] This modification, catalyzed by farnesyltransferase, attaches a farnesyl group to cysteine residues of target proteins, such as those in the Ras superfamily of small GTPases, which are crucial for cellular signaling and are often implicated in cancer.[2][5][7]
Given its central role in cellular metabolism and signaling, the accurate quantification of FPP in biological samples is vital for studying disease states, drug effects (e.g., statins, bisphosphonates), and fundamental biological processes.[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for this purpose.[10][11] The use of a stable isotope-labeled internal standard (IS), such as FPP-d3, is crucial for correcting for variability during sample preparation and analysis, thereby ensuring accurate and precise quantification.[12][13] This application note provides a detailed protocol for the extraction and quantification of FPP in cell culture samples using FPP-d3 as an internal standard.
Principle
The method employs a stable isotope-labeled internal standard, FPP-d3, which is chemically identical to the analyte (FPP) but has a different mass due to the incorporation of three deuterium (B1214612) atoms. The IS is spiked into the sample at the beginning of the extraction procedure. It co-elutes with the endogenous FPP during liquid chromatography and is detected simultaneously by the mass spectrometer. Because the IS and analyte exhibit nearly identical behavior during extraction, chromatography, and ionization, any sample loss or matrix effects will affect both compounds proportionally.[13] Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a standard curve prepared with known concentrations of FPP and a constant concentration of FPP-d3.
Experimental Protocols
1. Materials and Reagents
-
Farnesyl pyrophosphate (FPP) standard (Ammonium salt)
-
Farnesyl pyrophosphate-d3 (FPP-d3) internal standard (Ammonium salt)
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium carbonate (≥99.99% trace metals basis)
-
Ammonium hydroxide (B78521) (ACS reagent)
-
Cultured cells (e.g., HEK293, HepG2)
-
Phosphate-buffered saline (PBS)
-
0.22 µm syringe filters
-
LC-MS vials
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Refrigerated centrifuge
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Calibrated pipettes
3. Preparation of Standards and Solutions
-
FPP Stock Solution (1 mg/mL): Dissolve 1 mg of FPP in 1 mL of 75:25 methanol:water. Store at -80°C.
-
FPP-d3 Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of FPP-d3 in 1 mL of 75:25 methanol:water. Store at -80°C.
-
FPP-d3 Working Solution (100 ng/mL): Prepare by serial dilution of the FPP-d3 stock solution in 75:25 methanol:water.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.1 ng/mL to 50 ng/mL by spiking the FPP stock solution into a surrogate matrix (e.g., lysate from a control cell line known to have low FPP levels or PBS). Each standard must contain the FPP-d3 working solution at a final concentration of 10 ng/mL.
4. Sample Preparation (from Cultured Cells)
-
Aspirate culture medium and wash approximately 5 x 10^6 cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 75:25 methanol:water containing the FPP-d3 internal standard at a final concentration of 10 ng/mL.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Sonicate the lysate on ice for 3 cycles of 20 seconds on, 20 seconds off.
-
Vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
5. LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
-
LC System:
-
Column: Reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm)[10]
-
Mobile Phase A: 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in water[10]
-
Mobile Phase B: 0.1% Ammonium Hydroxide in 75:25 Acetonitrile:Methanol[10]
-
Flow Rate: 0.25 mL/min[10]
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
FPP: Precursor ion [M-H]⁻ m/z 381.1 → Product ion [M-H-PO3-H2O]⁻ m/z 283.1
-
FPP-d3: Precursor ion [M-H]⁻ m/z 384.1 → Product ion [M-H-PO3-H2O]⁻ m/z 286.1
-
-
Key Parameters (to be optimized):
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
-
Data Presentation
Table 1: Calibration Curve Data
A typical calibration curve is constructed by plotting the peak area ratio (FPP/FPP-d3) against the concentration of FPP.
| Standard Conc. (ng/mL) | FPP Peak Area | FPP-d3 Peak Area | Peak Area Ratio (FPP/FPP-d3) |
| 0.1 | 1,520 | 150,500 | 0.010 |
| 0.5 | 7,650 | 151,200 | 0.051 |
| 1.0 | 15,300 | 150,800 | 0.101 |
| 5.0 | 75,900 | 149,900 | 0.506 |
| 10.0 | 152,100 | 150,300 | 1.012 |
| 25.0 | 380,500 | 151,100 | 2.518 |
| 50.0 | 762,000 | 150,600 | 5.060 |
Linear Regression: y = 0.101x + 0.001; R² = 0.9998
Table 2: Precision and Accuracy
Quality control (QC) samples are analyzed to determine the method's precision and accuracy.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LQC | 0.3 | 0.29 | 96.7 | 4.8 |
| MQC | 7.5 | 7.81 | 104.1 | 3.2 |
| HQC | 40.0 | 39.1 | 97.8 | 2.5 |
Mandatory Visualizations
Diagrams
Caption: The Mevalonate Pathway leading to FPP and its downstream products.
Caption: Experimental workflow for FPP quantification by LC-MS/MS.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenylation - Wikipedia [en.wikipedia.org]
- 6. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 7. Protein Prenylation: An (Almost) Comprehensive Overview on Discovery History, Enzymology, and Significance in Physiology and Disease | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for the Quantitative Analysis of Farnesyl Pyrophosphate (FPP) in Plasma using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate (B85504) pathway, serving as a precursor for the biosynthesis of a wide array of essential molecules, including sterols (like cholesterol), dolichols, ubiquinones, and isoprenylated proteins.[1][2][3] Dysregulation of the mevalonate pathway and altered FPP levels have been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making FPP a key biomarker and therapeutic target.[4] Accurate and precise quantification of FPP in biological matrices such as plasma is therefore crucial for both basic research and clinical drug development.
This document provides a detailed protocol for the quantitative analysis of FPP in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, such as FPP-d3 or ¹³C₅-FPP. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations during sample preparation and analysis, ensuring high accuracy and reproducibility.
FPP Biosynthesis Pathway
FPP is synthesized in the cytoplasm via the mevalonate pathway. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] Farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon isoprenoid, FPP.[1][5] FPP stands at a key branchpoint and can be utilized for the synthesis of various biomolecules.
Experimental Workflow for FPP Quantification
The quantitative analysis of FPP in plasma by LC-MS/MS involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard is added at the beginning of the sample preparation to account for any analyte loss during the process.
Experimental Protocols
Materials and Reagents
-
Farnesyl Pyrophosphate (FPP) standard
-
Farnesyl Pyrophosphate-d3 (FPP-d3) or ¹³C₅-FPP internal standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Ammonium (B1175870) carbonate
-
Ammonium hydroxide (B78521)
-
Human plasma (collected in EDTA tubes)
-
Phosphate-buffered saline (PBS) for surrogate matrix
Sample Preparation Protocol
This protocol is adapted from established methods for FPP extraction from plasma.[6]
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard working solution (e.g., ¹³C₅-FPP at a suitable concentration).
-
Protein Precipitation: Add 200 µL of cold methanol to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water). Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Protocol
The following are typical LC-MS/MS parameters for FPP analysis.[4][6] These may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., XBridge C18, 3.5 µm, 2.1 x 100 mm)[6] or ACCQ-TAG Ultra C18 (1.7 µm, 2.1 x 100 mm)[4] |
| Mobile Phase A | 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in Water[4] |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25, v/v)[4] |
| Flow Rate | 0.25 mL/min[4] |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient Elution | A linear gradient from a low to high percentage of Mobile Phase B over several minutes to elute FPP. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | ~2.0 L/min[4] |
| Drying Gas | ~10 L/min[4] |
| Interface Temp. | ~350°C[4] |
| Heat Block Temp. | ~400°C[4] |
| MRM Transitions | FPP: m/z 381.1 -> 79.0 (Quantifier), m/z 381.1 -> 159.0 (Qualifier) ¹³C₅-FPP: m/z 386.1 -> 79.0 (Quantifier) Note: Specific transitions for FPP-d3 would need to be determined based on the deuteration pattern. |
Quantitative Data Summary
The performance of the described method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters reported in the literature for the quantification of FPP in human plasma.
Table 1: Calibration Curve and Sensitivity
| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| FPP | ¹³C₅-FPP | PBS | 0.2 - 20 | 0.2 | > 0.99 | [6] |
| FPP | RAM1147 | Plasma | 0.04 - 20 | 0.04 | ≥ 0.998 | [4] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Low | 0.6 | < 15 | 85 - 115 | < 15 | 85 - 115 | [6] |
| Medium | 6 | < 15 | 85 - 115 | < 15 | 85 - 115 | [6] |
| High | 16 | < 15 | 85 - 115 | < 15 | 85 - 115 | [6] |
| LLOQ | 0.04 | < 15 | 85 - 115 | < 15 | 85 - 115 | [4] |
| Low | 0.12 | < 15 | 85 - 115 | < 15 | 85 - 115 | [4] |
| Medium | 8 | < 15 | 85 - 115 | < 15 | 85 - 115 | [4] |
| High | 16 | < 15 | 85 - 115 | < 15 | 85 - 115 | [4] |
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantitative analysis of FPP in human plasma. The use of a stable isotope-labeled internal standard like FPP-d3 is essential for achieving reliable and accurate results. This methodology is well-suited for applications in clinical research and drug development, enabling the investigation of the role of the mevalonate pathway in health and disease and for monitoring the pharmacodynamic effects of drugs targeting this pathway. Proper method validation is crucial before its implementation for routine analysis.
References
- 1. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "(2E, 6E)-farnesyl diphosphate synthase in isoprenoid biosynthesis path" by Sarah Kono [digitalcommons.cortland.edu]
- 6. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Prenylated Proteins with FPP-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) isoprenoid moiety is attached to a cysteine residue of a target protein. This modification is essential for the proper localization and function of numerous proteins involved in key cellular signaling pathways. Dysregulation of protein prenylation has been implicated in various diseases, including cancer and neurodegenerative disorders. Metabolic labeling with isoprenoid analogs offers a powerful tool to study the dynamics of protein prenylation.
This document provides detailed application notes and protocols for the metabolic labeling of prenylated proteins using Farnesyl Pyrophosphate-d3 (FPP-d3), a stable isotope-labeled analog of the natural substrate FPP. The incorporation of FPP-d3 into proteins allows for their identification and quantification by mass spectrometry, providing valuable insights into the farnesylated proteome.
Principle of the Method
FPP-d3 is a deuterated form of farnesyl pyrophosphate.[1] When introduced to cells, it is utilized by the enzyme farnesyltransferase (FTase) and incorporated into proteins that are destined for farnesylation. The deuterium (B1214612) label acts as a mass tag that can be detected by mass spectrometry. By comparing the mass spectra of peptides from labeled and unlabeled samples, farnesylated peptides can be identified and their relative abundance can be quantified. This stable isotope labeling approach offers a sensitive and specific method for studying protein farnesylation dynamics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the general experimental workflow for metabolic labeling with FPP-d3.
References
Section 1: Vitamin D3 in Oncology and Cancer Cell Line Studies
It appears there may be a conflation in the term "FPP-d3". Scientific literature databases do not show a compound by this specific name. The search results indicate that "FPP" (Fermented Papaya Preparation) and "Vitamin D3" are two distinct agents that have been studied for their applications in oncology. This document will, therefore, provide detailed application notes and protocols for both FPP and Vitamin D3 in the context of cancer research.
Application Notes
Vitamin D3, in its active form calcitriol, is a secosteroid hormone that plays a crucial role in calcium homeostasis and has been extensively studied for its anti-cancer properties.[1][2] Its biological effects are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in cell proliferation, differentiation, apoptosis, and angiogenesis.[1][3]
Mechanism of Action:
The anti-neoplastic activities of Vitamin D3 are multifaceted. Upon binding to the VDR, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes.[4] This leads to:
-
Cell Cycle Arrest: Vitamin D3 can induce cell cycle arrest by upregulating cyclin-dependent kinase inhibitors such as p21 and p27.[1][4]
-
Apoptosis Induction: It promotes programmed cell death by activating pro-apoptotic proteins like Bax and caspases.[4]
-
Inhibition of Angiogenesis: Vitamin D3 can suppress the formation of new blood vessels, which are essential for tumor growth, by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][2]
-
Modulation of Signaling Pathways: It has been shown to influence key cancer-related signaling pathways, including the PI3K-Akt, HIF-1, and FoxO pathways.[5] In renal cell carcinoma, it has been found to target the Hedgehog signaling pathway.[6]
Applications in Cancer Research:
Vitamin D3 and its analogs are being investigated as potential therapeutic agents for various cancers, including breast, prostate, colorectal, and skin cancers.[7][8] Studies have shown its ability to inhibit the proliferation of a wide range of cancer cell lines in vitro and retard tumor growth in vivo.[9][10]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vitamin D3 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer (ER+) | 0.10 - 0.35 mM | 48 | [4] |
| MDA-MB-231 | Breast Cancer (ER-) | 150 - 250 µM | 24 | [4] |
| MDA-MB-468 | Breast Cancer (ER-) | 150 - 250 µM | 24 | [4] |
| BT-474 | Breast Cancer (Triple-pos) | Similar to others | Not specified | [4] |
| Hep 3B | Hepatocellular Carcinoma | >250 µM | 24 | [10] |
| Hep G2 | Hepatocellular Carcinoma | Not specified | Not specified | [10] |
| HT-29 | Colorectal Carcinoma | Not specified | Not specified | [10] |
| A375 | Malignant Melanoma | ~1.5 nM - 0.028 nM (analogs) | Not specified | [11] |
| LNCaP | Prostate Cancer | Not specified | Not specified | [7] |
| U20S | Osteosarcoma | Not specified | Not specified | [7] |
| RD | Rhabdomyosarcoma | 10⁻⁶ µg/ml | 24 | [12] |
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the methodology described for determining the anti-proliferative potential of Vitamin D3.[10]
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of Vitamin D3 (e.g., 7.8, 15.6, 31.25, 62.5, 125, 250, and 500 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin 100 µM).[10]
-
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the bound dye. Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Assay (Caspase-3/7 Activity)
This protocol is based on the description of Vitamin D3 inducing apoptosis in breast cancer cell lines.[4]
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Vitamin D3 for the desired time.
-
Lysis: After treatment, lyse the cells using a suitable lysis buffer.
-
Caspase Activity Measurement: Add a caspase-3/7 substrate (e.g., a luminogenic or fluorogenic substrate) to the cell lysate.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions to allow for the enzymatic reaction.
-
Detection: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.
Visualizations
Caption: Vitamin D3 signaling pathway leading to anti-cancer effects.
Caption: Experimental workflow for the SRB cell viability assay.
Section 2: Fermented Papaya Preparation (FPP) in Oncology and Cancer Cell Line Studies
Application Notes
Fermented Papaya Preparation (FPP®) is a natural health product produced through yeast fermentation of non-genetically modified Carica papaya. It has been recognized for its potent antioxidant and immunomodulatory properties.[13] In the context of oncology, FPP® is being explored for its potential to control tumor growth and mitigate the side effects of cancer therapy by reducing oxidative stress.[13][14]
Mechanism of Action:
The primary anti-tumor effect of FPP® appears to be mediated by its strong antioxidant activity.[13][14] It has been shown to:
-
Reduce Reactive Oxygen Species (ROS): FPP® helps in scavenging harmful free radicals, thereby reducing cellular oxidative stress.[13]
-
Increase Antioxidant Enzymes: It can enhance the body's natural antioxidant defenses by increasing the levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase-1 (SOD-1).[13]
By modulating the redox balance, FPP® may create an unfavorable environment for tumor growth and progression.[14]
Applications in Cancer Research:
FPP® has been studied in animal models as a supplementary agent in cancer treatment. Oral administration of FPP® has been shown to control tumor growth in mice.[13] Its ability to reduce oxidative stress suggests it could be beneficial in combination with conventional cancer therapies that often induce high levels of oxidative damage.
Quantitative Data
The following table summarizes the effects of FPP® on tumor growth and antioxidant markers in a mouse model.
| Parameter | Treatment Group | Observation | Reference |
| Tumor Size | FPP® | Controlled tumor growth compared to untreated | [13] |
| ROS Levels | FPP® | Reduced total ROS levels | [13] |
| GSH Activity | FPP® | Increased total plasmatic glutathione activity | [13] |
| SOD-1 Activity | FPP® | Increased total plasmatic superoxide dismutase-1 | [13] |
Experimental Protocols
1. In Vivo Tumor Growth Study
This protocol is based on the description of an in vivo study using FPP®.[13]
-
Animal Model: Use an appropriate mouse model for the cancer type being studied (e.g., inoculation with aggressive tumor cells).
-
Treatment Groups: Establish a control group and a treatment group.
-
FPP® Administration: Administer FPP® orally to the treatment group at a specified dosage (e.g., 200 mg/Kg/day), starting a few days before tumor cell inoculation and continuing until the end of the experiment.[13]
-
Tumor Measurement: Regularly measure the tumor size using calipers.
-
Biomarker Analysis: At the end of the study, collect blood plasma to analyze antioxidant markers such as ROS, GSH, and SOD-1 levels using appropriate biochemical assays.
Visualizations
References
- 1. Vitamin D and Cancer: A review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Vitamin D in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The mechanism of vitamin D3 in preventing colorectal cancer through network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of vitamin D3 on proliferation of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity of vitamin D compounds in combination with cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. "Cytotoxic Effects of Vitamin D3 on Tumor Cell Lines" by Twana A. Mustafa and Iman M. Rasul [polytechnic-journal.epu.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Anti-aging and anti-tumor effect of FPP® supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Flux Analysis Using Farnesyl Pyrophosphate-d3: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds, such as Farnesyl pyrophosphate-d3 (FPP-d3), allows for the precise tracing of metabolic fates of specific molecules. FPP is a key intermediate in the mevalonate (B85504) pathway, serving as a precursor for the biosynthesis of a diverse array of essential molecules, including sterols (like cholesterol), ubiquinone (coenzyme Q10), heme A, and prenylated proteins. By introducing FPP-d3 into a cellular system, researchers can quantitatively track its incorporation into these downstream products, thereby providing a dynamic view of the flux through these critical biosynthetic pathways.
This application note provides a detailed protocol for conducting metabolic flux analysis using FPP-d3 in cultured mammalian cells. The protocol covers cell culture and labeling, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS). Furthermore, it includes representative data and visualizations to aid in the interpretation of results. This methodology is particularly valuable for researchers in cancer biology, cardiovascular disease, and neurodegenerative disorders, where alterations in isoprenoid metabolism are often implicated.
Signaling and Biosynthetic Pathways Involving Farnesyl Pyrophosphate
Farnesyl pyrophosphate is a central node in cellular metabolism, branching into several critical biosynthetic pathways. Understanding these pathways is essential for designing and interpreting metabolic flux experiments using FPP-d3.
Application Notes and Protocols for Vitamin D3 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Vitamin D3, a potent neuroprotective agent, in various in vitro and in vivo models of neurodegenerative diseases. The active form of Vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), has demonstrated significant efficacy in mitigating key pathological features of neurodegeneration, including oxidative stress, neuroinflammation, protein aggregation, and neuronal loss.
Introduction to Vitamin D3 in Neuroprotection
Vitamin D3 is a secosteroid hormone essential for calcium homeostasis and bone health. A growing body of evidence reveals its crucial role in the central nervous system. The Vitamin D Receptor (VDR) is widely expressed in the brain, and its activation by 1,25-dihydroxyvitamin D3 triggers a cascade of neuroprotective mechanisms.[1][2] Deficiency in Vitamin D3 has been linked to an increased risk and progression of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3]
The neuroprotective effects of Vitamin D3 are multifaceted and include:
-
Anti-inflammatory Action: Vitamin D3 modulates the immune response in the brain by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4][5]
-
Antioxidant Properties: It enhances the cellular antioxidant defense system by increasing the levels of glutathione (B108866) (GSH) and the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase, thereby reducing oxidative damage from reactive oxygen species (ROS).[6][7][8]
-
Regulation of Neurotrophic Factors: Vitamin D3 upregulates the expression of crucial neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), which are vital for neuronal survival, growth, and plasticity.[9][10]
-
Modulation of Protein Aggregation: Studies suggest that Vitamin D3 can influence the processing and degradation of pathogenic proteins such as amyloid-β (Aβ), potentially reducing their aggregation and toxicity.[11][12][13][14]
-
Mitochondrial Function: Vitamin D3 has been shown to protect mitochondrial function, a critical aspect often compromised in neurodegenerative diseases.
Data Presentation: Quantitative Effects of Vitamin D3 Treatment
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of Vitamin D3 in different neurodegenerative disease models.
Table 1: In Vitro Neuroprotection by 1,25-Dihydroxyvitamin D3 in Primary Neuronal Cultures
| Model System | Treatment Group | Outcome Measure | Result | Reference |
| Primary Cortical Neurons + 0.5 mM H₂O₂ | Control | Glutathione (GSH) Level | Baseline | [15] |
| 0.5 mM H₂O₂ | Glutathione (GSH) Level | Significantly Decreased | [15] | |
| 0.25 µg/ml [1,25(OH)₂D₃] + 0.5 mM H₂O₂ | Glutathione (GSH) Level | Significantly Increased (vs. H₂O₂ alone) | [15] | |
| Primary Cortical Neurons + 0.5 mM H₂O₂ | Control | Lipid Peroxidation | Baseline | [15] |
| 0.5 mM H₂O₂ | Lipid Peroxidation | Significantly Increased | [15] | |
| 0.25 µg/ml [1,25(OH)₂D₃] + 0.5 mM H₂O₂ | Lipid Peroxidation | Reversed to baseline | [15] | |
| Primary Neuronal Cultures under Hypoxia | Sham | Viable Cells (%) (Late Post-Hypoxic Period) | 93.91 ± 1.24 | [15] |
| Hypoxia | Viable Cells (%) (Late Post-Hypoxic Period) | 80.39 ± 2.17 | [15] | |
| Hypoxia + 0.01 µM Vitamin D3 | Viable Cells (%) (Late Post-Hypoxic Period) | 89.34 ± 0.99 | [16] | |
| Hypoxia + 0.1 µM Vitamin D3 | Viable Cells (%) (Late Post-Hypoxic Period) | 86.79 ± 0.86 | [16] |
Table 2: In Vivo Neuroprotection by Vitamin D3 in Animal Models
| Model System | Treatment Group | Outcome Measure | Result | Reference |
| 6-OHDA Rat Model of Parkinson's Disease | 6-OHDA | Dopamine (B1211576) (DA) Levels in Substantia Nigra | Significantly Reduced | [17] |
| 6-OHDA + Vitamin D3 Pretreatment | Dopamine (DA) Levels in Substantia Nigra | Protected against depletion | [17] | |
| 6-OHDA Rat Model of Parkinson's Disease | 6-OHDA | Tyrosine Hydroxylase (TH) Immunostaining | Decreased | [18] |
| 6-OHDA + Vitamin D3 (1 µg/kg) | Tyrosine Hydroxylase (TH) Immunostaining | Reversed the decrease | [18] | |
| AβPP Transgenic Mouse Model of Alzheimer's | Control Diet | Number of Amyloid Plaques | Baseline | [13] |
| Vitamin D3-Enriched Diet | Number of Amyloid Plaques | Decreased | [13] | |
| LPS-Induced Neuroinflammation Rat Model | LPS (1 mg/kg) | Interleukin-6 (IL-6) in Hippocampus | Increased | [5] |
| LPS + Vitamin D3 | Interleukin-6 (IL-6) in Hippocampus | Decreased | [5] | |
| LPS (1 mg/kg) | Malondialdehyde (MDA) in Hippocampus | Increased | [5] | |
| LPS + Vitamin D3 | Malondialdehyde (MDA) in Hippocampus | Decreased | [5] | |
| LPS (1 mg/kg) | Superoxide Dismutase (SOD) in Hippocampus | Decreased | [5] | |
| LPS + Vitamin D3 | Superoxide Dismutase (SOD) in Hippocampus | Significantly Increased | [5] |
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by Vitamin D3 and provide a general workflow for its application in neurodegenerative disease models.
Caption: Vitamin D3 Signaling Pathway in Neuroprotection.
Caption: General Experimental Workflow for Vitamin D3 Studies.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons
This protocol details the assessment of the neuroprotective effects of 1,25-dihydroxyvitamin D3 against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cortical neurons.[6][7]
Materials:
-
Primary cortical neurons from neonatal rats[6]
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
1,25-dihydroxyvitamin D3 (calcitriol)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay kits for Glutathione (GSH) and Malondialdehyde (MDA)
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons from neonatal rat brains according to standard protocols.[6]
-
Plate neurons in poly-L-lysine coated plates at a suitable density.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO₂.
-
-
Vitamin D3 Treatment:
-
Induction of Oxidative Stress:
-
Following Vitamin D3 pretreatment, induce oxidative stress by exposing the cells to 0.5 mM H₂O₂ in culture medium for 2 hours.[6]
-
-
Assessment of Cell Viability (MTT Assay):
-
After H₂O₂ treatment, remove the medium and add fresh medium containing 0.5 mg/ml MTT.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Oxidative Stress Markers:
-
Prepare cell lysates from treated and control wells.
-
Measure GSH levels and MDA levels (as an indicator of lipid peroxidation) using commercially available assay kits according to the manufacturer's instructions.
-
Protocol 2: In Vivo Neuroprotection Assay in a 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the evaluation of Vitamin D3's neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.[17][18]
Materials:
-
Vitamin D3 (cholecalciferol)
-
6-hydroxydopamine (6-OHDA)
-
Saline
-
Anesthetics (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Apomorphine (B128758) or amphetamine for rotational behavior testing
-
HPLC system for dopamine measurement
-
Antibodies for tyrosine hydroxylase (TH) and dopamine transporter (DAT) for immunohistochemistry
Procedure:
-
Animal Groups and Vitamin D3 Administration:
-
Divide rats into experimental groups: Sham, 6-OHDA control, and 6-OHDA + Vitamin D3.
-
Administer Vitamin D3 (e.g., 1 µg/kg, p.o.) or vehicle (e.g., saline) daily for a specified period (e.g., 7 days before and/or 14 days after 6-OHDA lesioning).[18]
-
-
6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle or striatum to induce degeneration of dopaminergic neurons. Sham-operated animals receive a vehicle injection.
-
-
Behavioral Assessment:
-
Two to four weeks after lesioning, assess motor deficits by measuring drug-induced rotations (e.g., with apomorphine or amphetamine). Count the number of contralateral turns over a set period.
-
Locomotor activity can also be measured in an open-field test.[17]
-
-
Neurochemical Analysis:
-
At the end of the experiment, euthanize the animals and dissect the substantia nigra and striatum.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) in tissue homogenates using HPLC with electrochemical detection.[17]
-
-
Immunohistochemistry:
-
Perfuse a subset of animals with paraformaldehyde and prepare brain sections.
-
Perform immunohistochemistry using antibodies against TH and DAT to visualize and quantify the loss of dopaminergic neurons and terminals in the substantia nigra and striatum.[18]
-
Protocol 3: In Vivo Neuroprotection Assay in an LPS-Induced Neuroinflammation Model
This protocol outlines the assessment of Vitamin D3's anti-inflammatory effects in a lipopolysaccharide (LPS)-induced model of neuroinflammation.[5]
Materials:
-
Adult male Wistar rats
-
Vitamin D3
-
Lipopolysaccharide (LPS) from E. coli
-
Saline
-
Morris Water Maze or other behavioral testing apparatus
-
ELISA kits for IL-6 and TNF-α
-
Assay kits for oxidative stress markers (MDA, SOD, CAT)
Procedure:
-
Animal Groups and Vitamin D3 Pretreatment:
-
Divide rats into experimental groups: Control, LPS, and LPS + Vitamin D3 (at various doses, e.g., 100, 1000, 10,000 IU/kg).[5]
-
Administer Vitamin D3 or vehicle intraperitoneally (i.p.) for a set period before LPS injection.
-
-
Induction of Neuroinflammation:
-
Induce systemic inflammation and subsequent neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg).[5] Control animals receive a saline injection.
-
-
Cognitive Assessment:
-
Perform behavioral tests such as the Morris Water Maze or passive avoidance test to evaluate learning and memory function, typically starting 24 hours after LPS injection.
-
-
Biochemical Analysis of Hippocampal Tissue:
-
Following behavioral testing, euthanize the animals and dissect the hippocampus.
-
Prepare hippocampal homogenates.
-
Measure the levels of pro-inflammatory cytokines (IL-6, TNF-α) using ELISA kits.
-
Assess oxidative stress by measuring MDA levels and the activity of antioxidant enzymes (SOD, CAT) using appropriate assay kits.[5]
-
Conclusion
The provided application notes and protocols offer a framework for investigating the neuroprotective potential of Vitamin D3 in relevant models of neurodegenerative diseases. The robust preclinical data strongly suggest that maintaining adequate Vitamin D3 levels could be a viable strategy for preventing or slowing the progression of these devastating disorders. Further research utilizing these and other models will be crucial for elucidating the precise mechanisms of action and for translating these promising findings into clinical applications for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D hormone confers neuroprotection in parallel with downregulation of L-type calcium channel expression in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin D3 attenuates lipopolysaccharide-induced cognitive impairment in rats by inhibiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Neuroprotective role of vitamin D in primary neuronal cortical culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of Vitamin D3 and E supplements reduces neuronal loss and oxidative stress in a model of rats with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Vitamin D Treatment On Nerve Growth Factor (NGF) Release From Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Different effect of vitamin D2 and vitamin D3 on amyloid-β40 aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Vitamin D3-enriched diet correlates with a decrease of amyloid plaques in the brain of AβPP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Vitamin D on amyloid precursor protein processing and amyloid-β peptide degradation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Vitamin D(3) attenuates 6-hydroxydopamine-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vitamin D protects dopaminergic neurons against neuroinflammation and oxidative stress in hemiparkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Farnesyltransferase Inhibitors Using a Stable Isotope-Labeled FPP-d3 Mass Spectrometry Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a CaaX motif at the C-terminus of target proteins.[1][2] This process, known as farnesylation, is essential for anchoring many signaling proteins, such as those in the Ras superfamily, to the cell membrane, a step critical for their function in cell cycle progression and signal transduction.[1][3] Aberrant activity of farnesylated proteins, particularly oncogenic Ras mutants, is implicated in various cancers, making FTase a significant target for anti-cancer drug development.[4][5][6] Farnesyltransferase inhibitors (FTIs) have been developed to block this modification, thereby preventing the activation of oncogenic signaling pathways.[5][7]
This application note describes a robust and sensitive high-throughput screening (HTS) assay for identifying and characterizing FTase inhibitors. The method utilizes a deuterated farnesyl pyrophosphate analog (FPP-d3) and a peptide substrate (e.g., Dansyl-GCVIM) and quantifies the farnesylated product using mass spectrometry (MS). This approach offers high specificity and accuracy by directly measuring the enzymatic product, overcoming limitations of indirect or coupled assays.
Principle of the Assay
The assay measures the activity of FTase by monitoring the transfer of a deuterated farnesyl group (from FPP-d3) to a specific peptide substrate. The reaction mixture includes the FTase enzyme, the peptide substrate, and FPP-d3. In the presence of an active enzyme, the peptide becomes farnesylated, resulting in a specific mass shift (mass of farnesyl-d3 group). The reaction is quenched, and the amount of farnesylated peptide is quantified, typically by Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS.[8] Potential inhibitors are added to the reaction, and their efficacy is determined by the reduction in the formation of the farnesylated product. This direct measurement minimizes interference from compound autofluorescence or light scattering that can affect other assay formats.
Key Signaling Pathway and Assay Workflow
Farnesylation Signaling Pathway
Farnesylation is a critical step for the activation of numerous proteins, most notably Ras. The pathway diagram below illustrates the role of FTase and the point of intervention for FTIs.
Caption: Farnesylation pathway and the mechanism of FTase inhibitors.
FPP-d3 Assay Experimental Workflow
The workflow for screening potential FTIs is a streamlined process designed for HTS platforms.
Caption: High-throughput screening workflow for FTase inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Farnesyltransferase (FTase)
-
Substrates:
-
Farnesyl Pyrophosphate-d3 (FPP-d3)
-
Peptide Substrate (e.g., Dansyl-Gly-Cys-Val-Ile-Met, Dansyl-GCVIM)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT), 10 µM ZnCl₂
-
Stop Solution: 1% (v/v) Trifluoroacetic acid (TFA) in 50% Acetonitrile/Water
-
Control Inhibitor: FTI-277 or another known potent FTI[7]
-
Microplates: 384-well, low-binding plates
-
Detection System: LC-MS/MS or MALDI-TOF Mass Spectrometer
Protocol 1: FTase Inhibition Assay (384-Well Format)
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the control inhibitor in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound dilution to the wells of a 384-well plate.
-
Include control wells containing DMSO only (0% inhibition) and a saturating concentration of the control inhibitor (100% inhibition).
-
-
Enzyme Pre-incubation:
-
Prepare the FTase enzyme solution by diluting the enzyme stock in Assay Buffer to the desired final concentration (e.g., 10 nM).
-
Add 5 µL of the diluted FTase solution to each well of the plate containing the test compounds.
-
Mix gently by shaking or centrifugation.
-
Incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Prepare the substrate master mix containing FPP-d3 and the peptide substrate in Assay Buffer. Final concentrations should be at or near the Km values (e.g., 500 nM FPP-d3, 1 µM Peptide).
-
Add 5 µL of the substrate master mix to all wells to start the reaction. The final reaction volume is 10 µL.
-
Mix the plate and incubate for 60 minutes at 37°C.
-
-
Reaction Quenching:
-
Stop the reaction by adding 10 µL of Stop Solution to each well.
-
Mix the plate and centrifuge briefly.
-
-
MS Analysis (Example using LC-MS):
-
Inject an aliquot (e.g., 5 µL) of the quenched reaction mixture onto an appropriate LC column (e.g., C18).
-
Elute the farnesylated peptide product using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the ion transitions for both the un-farnesylated peptide substrate and the deuterated farnesylated product using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Protocol 2: Data Analysis and IC₅₀ Determination
-
Calculate Percent Inhibition:
-
Determine the peak area corresponding to the farnesylated-d3 peptide product for each well.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh)) Where:
-
Signal_Test is the signal from the well with the test compound.
-
Signal_0%_Inh is the average signal from the DMSO-only wells.
-
Signal_100%_Inh is the average signal from the control inhibitor wells.
-
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Data Presentation
Quantitative results from screening are typically summarized to compare the potency of different inhibitors.
Table 1: Inhibitory Activity of Known FTIs against Human FTase
| Compound | Type | IC₅₀ (nM) | Assay Method | Reference |
| FTI-277 | CaaX Peptidomimetic | 0.5 | In vitro FTase Assay | [7] |
| Tipifarnib | Non-peptidomimetic | 7.9 | In vitro FTase Assay | [9] |
| Lonafarnib | Non-peptidomimetic | 1.9 | In vitro FTase Assay | [5] |
| BMS-214662 | Non-peptidomimetic | 0.8 | In vitro FTase Assay | [9] |
| Compound 67 | Natural Product | 1,800 | Scintillation Proximity | [6] |
Note: IC₅₀ values can vary based on specific assay conditions (e.g., substrate concentrations).
Logical Relationship of Inhibition
The assay principle relies on the inhibitor preventing the binding of one or both substrates (FPP or the CaaX peptide) to the FTase active site.
Caption: Logical diagram of FTase inhibition in the FPP-d3 assay.
Conclusion
The FPP-d3 mass spectrometry-based assay provides a direct, sensitive, and highly specific method for screening farnesyltransferase inhibitors. Its suitability for HTS formats makes it an invaluable tool in the discovery and development of novel therapeutics targeting FTase for cancer and other diseases. The detailed protocols and workflows presented here offer a clear guide for implementing this robust screening platform.
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Assay Development Using FPP-d3 Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate (B85504) pathway, serving as a precursor for the biosynthesis of a vast array of essential molecules, including sterols (like cholesterol), dolichols, coenzyme Q10, and prenylated proteins. The enzymes that utilize FPP are therefore significant targets for drug discovery, particularly in the areas of oncology, infectious diseases, and metabolic disorders. The use of a deuterated substrate, such as farnesyl pyrophosphate-d3 (FPP-d3), in conjunction with mass spectrometry-based detection methods, offers a highly sensitive and specific approach for developing robust in vitro enzyme assays. This application note provides detailed protocols for assays involving two key enzymes that metabolize FPP: Farnesyl Pyrophosphate Synthase (FPPS) and Squalene (B77637) Synthase (SQS).
Signaling Pathway: The Central Role of Farnesyl Pyrophosphate
Farnesyl pyrophosphate sits (B43327) at a key branchpoint in the mevalonate pathway. It is synthesized by Farnesyl Pyrophosphate Synthase (FPPS) through the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and then with geranyl pyrophosphate (GPP)[1]. FPP is then utilized by various enzymes, including Squalene Synthase (SQS), which catalyzes the first committed step in sterol biosynthesis by converting two molecules of FPP into squalene[2][3][4].
Assay 1: Squalene Synthase (SQS) Activity Assay Using FPP-d3 and GC-MS
This assay quantifies the activity of Squalene Synthase (SQS) by measuring the formation of deuterated squalene (squalene-d6) from FPP-d3. The use of a deuterated substrate and GC-MS detection provides high sensitivity and specificity, allowing for precise kinetic measurements and inhibitor screening.
Experimental Workflow: SQS Assay
Detailed Protocol: SQS Assay
1. Reagents and Materials:
-
Enzyme: Purified recombinant Squalene Synthase (SQS).
-
Substrate: this compound (FPP-d3).
-
Cofactor: NADPH.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Stop Solution: 10 M KOH.
-
Extraction Solvent: Hexane (HPLC grade).
-
Internal Standard: Squalane (B1681988) or another suitable hydrocarbon.
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Assay Buffer (to a final volume of 100 µL)
-
5 µL of 10 mM NADPH (final concentration: 500 µM)
-
x µL of SQS enzyme (e.g., 1 µg)
-
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation: Start the reaction by adding 10 µL of FPP-d3 solution. The final concentration of FPP-d3 should be varied for kinetic studies (e.g., 0.5 - 20 µM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Termination and Saponification: Stop the reaction by adding 20 µL of 10 M KOH. This step also helps to hydrolyze any remaining pyrophosphate groups.
-
Internal Standard Addition: Add a known amount of internal standard (e.g., 10 µL of a 100 µg/mL squalane solution in hexane).
-
Extraction: Add 200 µL of hexane, vortex vigorously for 1 minute, and centrifuge at high speed for 5 minutes to separate the phases.
-
Sample Preparation for GC-MS: Carefully transfer the upper hexane layer to a new tube. Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 50 µL of hexane and transfer to a GC vial.
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC-MS.
-
Use a temperature program suitable for separating squalene, for example: initial temperature of 150°C, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Monitor for the characteristic ions of squalene-d6 and the internal standard.
-
Data Presentation
| Parameter | Value | Reference |
| SQS Kinetic Parameters (for FPP) | ||
| Km (FPP) | 5.25 µM | [5] |
| Vmax | 1428.56 nmol min-1mg-1 | [5] |
| Km (NADPH) | 23.34 µM | [5] |
| GC-MS Parameters (Example) | ||
| Column | DB-23 (30 m x 0.25 mm ID, 0.25 µm df) | [6] |
| Carrier Gas | Helium (0.8 mL/min) | [6] |
| Injector Temperature | 250°C | [6] |
| Oven Program | 150°C, then 2.5°C/min to 220°C, hold 5 min | [6] |
| Detector Temperature | 270°C | [6] |
Assay 2: FPPS Inhibitor Screening Assay Using FPP-d3 and LC-MS/MS
This assay is designed for screening inhibitors of Farnesyl Pyrophosphate Synthase (FPPS). The principle is to measure the amount of FPP-d3 remaining after the enzymatic reaction in the presence of a test compound. This is a direct measure of FPPS activity, as active enzyme will consume the FPP-d3 substrate.
Experimental Workflow: FPPS Inhibitor Assay
Detailed Protocol: FPPS Inhibitor Assay
1. Reagents and Materials:
-
Enzyme: Purified recombinant Farnesyl Pyrophosphate Synthase (FPPS).
-
Substrates: Geranyl pyrophosphate (GPP) and Isopentenyl pyrophosphate (IPP).
-
Internal Standard: this compound (FPP-d3).
-
Test Compounds: Potential FPPS inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100.
-
Quenching Solution: Acetonitrile containing a known concentration of FPP-d3.
-
LC-MS/MS system with a C18 reverse-phase column.
2. Procedure:
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of Assay Buffer.
-
1 µL of test compound at various concentrations.
-
10 µL of FPPS enzyme solution (e.g., 20 ng).
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding a mixture of GPP and IPP (e.g., final concentrations of 100 µM each).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).
-
Termination and Internal Standard Addition: Stop the reaction by adding 100 µL of the quenching solution (acetonitrile with FPP-d3). The FPP-d3 serves as the internal standard for quantifying the remaining FPP.
-
Protein Precipitation: Centrifuge the plate at high speed to pellet the precipitated protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new 96-well plate or LC-MS vials.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient elution with mobile phases such as 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide (B78521) in water (Mobile Phase A) and 0.1% ammonium hydroxide in acetonitrile/methanol (Mobile Phase B)[7].
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both FPP and FPP-d3 in negative ion mode (e.g., m/z 381.2 → 79.1 for FPP)[7].
-
Calculate the ratio of the peak area of FPP to the peak area of FPP-d3.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
-
Data Presentation
| Inhibitor | Target | IC₅₀ (nM) | Reference |
| Nitrogen-containing Bisphosphonates | |||
| Zoledronate | Human FPPS | 0.6 - 5.9 | [8] |
| Risedronate | Human FPPS | 1.23 | [8] |
| Alendronate | VSMC proliferation | ~30,000 | [9] |
| Non-Bisphosphonate Inhibitors | |||
| Salicylic Acid Derivative (13da) | FPPS | 130 | [8] |
| Quinone Methide (Taxodione) | Human FPPS | 1,200 | [10] |
Note on Quantitative Data: The provided IC₅₀ and kinetic parameter values are derived from studies using various assay formats (e.g., colorimetric, radioactivity-based) and may not use FPP-d3 directly. However, they serve as excellent benchmarks for validating the FPP-d3 based assays described herein. The principles of the assays remain the same, with the deuterated substrate providing a superior detection method.
Conclusion
The use of FPP-d3 as a substrate in in vitro enzyme assays for FPP-metabolizing enzymes like SQS and FPPS offers a powerful tool for drug discovery and biochemical research. The mass spectrometry-based detection methods detailed in these protocols provide high sensitivity, specificity, and throughput, enabling accurate determination of enzyme kinetics and inhibitor potency. These application notes and protocols should serve as a comprehensive guide for researchers aiming to establish robust and reliable assays for these important drug targets.
References
- 1. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 3. Is anyone have the experience of farnesyl pyrophosphate? - Chromatography Forum [chromforum.org]
- 4. Squalene Synthesis (FDFT1) Analysis - Creative Biolabs [creative-biolabs.com]
- 5. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Determination of squalene in edible oils by transmethylation and GC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Farnesyl pyrophosphate-d3 stability and optimal storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and optimal storage conditions for Farnesyl Pyrophosphate-d3 (FPP-d3). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, FPP-d3 should be stored under the following conditions:
| Storage Type | Temperature | Duration | Additional Notes |
| Long-term | -80°C | Up to 6 months | Sealed container, protected from light and moisture.[1] |
| Short-term | -20°C | Up to 1 month | Sealed container, protected from light and moisture.[1] |
| In Solution | -20°C or -80°C | Minimize duration | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Note: While some suppliers suggest a stability of up to two years at -20°C for the non-deuterated FPP, it is best practice to use the compound within the timeframe supported by the supplier's data for your specific product.
2. What is the expected stability of FPP-d3 compared to its non-deuterated counterpart?
Deuteration of compounds can enhance their stability, primarily by slowing down metabolic degradation due to the kinetic isotope effect—the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2][3][4][5][6] While this effect is well-documented for metabolic stability, the impact on chemical stability in solution can be less pronounced. For FPP-d3, it is plausible that deuteration offers some protection against chemical degradation, particularly if the degradation pathway involves the cleavage of a C-H bond at the deuterated position. However, without specific studies on FPP-d3, it is recommended to handle it with the same care as FPP regarding temperature, pH, and exposure to light.
3. In what solvents should FPP-d3 be dissolved?
FPP-d3 is typically supplied as an ammonium (B1175870) salt, often in a solution of methanol (B129727) and aqueous ammonia (B1221849). For experimental use, it can be dissolved in aqueous buffers. It is crucial to maintain a pH between 7.5 and 8.0 for optimal stability, as acidic conditions can lead to rapid hydrolysis of the pyrophosphate group. The solubility in purely aqueous buffers may be limited, and the use of a co-solvent like methanol might be necessary.
4. What are the primary degradation pathways for FPP-d3?
The primary degradation pathway for FPP-d3, similar to FPP, is the hydrolysis of the pyrophosphate ester bond. This can occur in two steps:
-
Hydrolysis to Farnesyl Monophosphate (FMP) and inorganic phosphate (B84403) (Pi).
-
Further hydrolysis of FMP to Farnesol and another molecule of Pi.
Alternatively, direct hydrolysis can yield Farnesol and pyrophosphate (PPi). Under acidic conditions, the allylic pyrophosphate is particularly unstable and can lead to the formation of a farnesyl carbocation, which can then undergo various rearrangements and cyclizations to produce a mixture of hydrocarbon and alcohol byproducts.
5. How can I monitor the stability of my FPP-d3 sample?
Several analytical techniques can be employed to assess the integrity of your FPP-d3 sample:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method to quantify the amount of intact FPP-d3 and to detect and identify potential degradation products.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique can be used to monitor the hydrolysis of the pyrophosphate moiety by observing the appearance of signals corresponding to inorganic pyrophosphate and orthophosphate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in an assay | 1. Degradation of FPP-d3 due to improper storage (temperature, light exposure).2. Repeated freeze-thaw cycles of the stock solution.3. Hydrolysis due to acidic or highly basic pH of the assay buffer.4. Contamination of the stock solution. | 1. Verify storage conditions. Use a fresh, properly stored aliquot.2. Prepare single-use aliquots of the FPP-d3 stock solution.3. Ensure the pH of all buffers and solutions containing FPP-d3 is between 7.5 and 8.0.4. Use sterile techniques when handling solutions and consider filtering the stock solution through a 0.22 µm filter. |
| Appearance of unexpected peaks in HPLC analysis | 1. Formation of degradation products (e.g., farnesol, farnesyl monophosphate).2. Isomerization of the farnesyl chain.3. Contamination from solvent or glassware. | 1. Compare the chromatogram to that of a freshly prepared standard. If degradation is confirmed, discard the old stock.2. Ensure storage in the dark to minimize light-induced isomerization.3. Run a blank injection of the solvent to check for contamination. Use high-purity solvents and clean glassware. |
| Poor solubility in aqueous buffer | 1. FPP-d3 has limited solubility in purely aqueous solutions. | 1. Prepare a concentrated stock solution in a methanol:aqueous ammonia mixture (as supplied by the vendor) and dilute it into the aqueous buffer immediately before use.2. Consider the use of a small percentage of a co-solvent like methanol or ethanol (B145695) in the final assay buffer, if compatible with the experimental system. |
Experimental Protocols
Protocol: Stability Assessment of FPP-d3 by HPLC-MS
This protocol outlines a general procedure for evaluating the stability of FPP-d3 under different conditions.
1. Materials:
-
This compound (FPP-d3)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate (B1210297) or ammonium bicarbonate (for mobile phase)
-
Buffers of varying pH (e.g., pH 4, 7.4, 9)
-
Thermostated incubator or water bath
-
Autosampler vials
2. Sample Preparation:
-
Prepare a stock solution of FPP-d3 (e.g., 1 mg/mL) in a methanol:aqueous ammonia (e.g., 7:3 v/v) solution.
-
For each condition to be tested (e.g., different pH, temperature), dilute the stock solution to a final concentration (e.g., 10 µg/mL) in the respective buffer.
-
Immediately after preparation (t=0), transfer an aliquot of each sample into an autosampler vial for HPLC-MS analysis.
3. Stability Study:
-
Incubate the remaining samples at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each sample and transfer to autosampler vials for analysis.
4. HPLC-MS Analysis:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of A) water with ammonium acetate or bicarbonate and B) methanol or acetonitrile.
-
Detection: Mass spectrometer in negative ion mode, monitoring the mass-to-charge ratio (m/z) of FPP-d3 and potential degradation products (e.g., farnesol, farnesyl monophosphate).
-
Quantification: The peak area of FPP-d3 at each time point is compared to the peak area at t=0 to determine the percentage of FPP-d3 remaining.
5. Data Analysis:
-
Plot the percentage of FPP-d3 remaining versus time for each condition.
-
This data can be used to determine the rate of degradation and the half-life of FPP-d3 under the tested conditions.
Visualizations
Caption: Workflow for assessing FPP-d3 stability.
Caption: Troubleshooting experimental issues with FPP-d3.
References
- 1. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Investigation of the catalytic mechanism of farnesyl pyrophosphate synthase by computer simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Deuterium Isotope Effects as Probes for Transition-State Structures of Isoprenoid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
Technical Support Center: Optimizing FPP-d3 Labeling in Cell Culture
Welcome to the technical support center for FPP-d3 labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the metabolic labeling of proteins with FPP-d3.
Frequently Asked Questions (FAQs)
Q1: What is FPP-d3, and how does it work for metabolic labeling?
FPP-d3 is a deuterated analog of farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) pathway. In cell culture, FPP-d3 is utilized by the enzyme farnesyltransferase (FTase) to post-translationally modify proteins, a process known as farnesylation. This modification is crucial for the proper localization and function of a variety of proteins, particularly small GTPases like Ras, which are involved in critical cellular signaling pathways.[1][2][3][4] By incorporating the deuterated analog, researchers can track and quantify farnesylated proteins using techniques like mass spectrometry.
Q2: Which form of the FPP-d3 analog should I use for cell culture experiments?
For metabolic labeling of cells, it is generally recommended to use the alcohol form of the isoprenoid analog (e.g., farnesol-d3) rather than the pyrophosphate form (FPP-d3). The alcohol form exhibits better cell penetration kinetics. Once inside the cell, it is readily converted into the corresponding pyrophosphate and utilized by prenyltransferases.
Q3: How can I increase the labeling efficiency of FPP-d3?
To enhance the incorporation of FPP-d3, you can pretreat your cells with an inhibitor of HMG-CoA reductase, such as lovastatin (B1675250) or mevinolin. This treatment reduces the endogenous production of FPP, thereby increasing the uptake and utilization of the exogenously supplied FPP-d3 analog.
Q4: Is FPP-d3 labeling toxic to cells?
High concentrations of FPP analogs can exhibit cytotoxicity.[5] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. A cytotoxicity assay, such as an MTT or LDH release assay, is recommended to assess cell viability across a range of FPP-d3 concentrations.
Q5: What are some common downstream applications of FPP-d3 labeling?
FPP-d3 labeling is a powerful tool for studying protein prenylation and its role in cellular processes. Common applications include:
-
Identifying novel farnesylated proteins.
-
Quantifying changes in protein farnesylation under different experimental conditions.
-
Investigating the role of farnesylation in protein localization and signaling.
-
Screening for inhibitors of farnesyltransferase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling Signal | 1. Suboptimal FPP-d3 concentration. 2. Insufficient incubation time. 3. High endogenous FPP production. 4. Poor cell health. 5. Inefficient protein extraction or detection. | 1. Perform a dose-response experiment to determine the optimal FPP-d3 concentration (e.g., 10-100 µM). 2. Optimize incubation time (e.g., 12-24 hours). 3. Pretreat cells with an HMG-CoA reductase inhibitor (e.g., lovastatin) to decrease endogenous FPP synthesis. 4. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 5. Optimize your lysis buffer and downstream detection methods (e.g., western blot, mass spectrometry).[6][7] |
| High Background Signal | 1. FPP-d3 concentration is too high, leading to non-specific interactions. 2. Inadequate washing steps. 3. Non-specific antibody binding in western blot analysis. | 1. Reduce the FPP-d3 concentration. 2. Increase the number and duration of wash steps after labeling. 3. Optimize blocking conditions and antibody dilutions for western blotting.[8] |
| Cell Death or Poor Viability | 1. FPP-d3 concentration is cytotoxic. 2. Prolonged incubation with the labeling reagent. 3. Synergistic toxicity with other treatments. | 1. Determine the maximum non-toxic concentration of FPP-d3 for your cell line using a cytotoxicity assay. 2. Reduce the incubation time. 3. Assess the combined toxicity of FPP-d3 and other experimental compounds. |
| Inconsistent Results | 1. Variation in cell density at the time of labeling. 2. Inconsistent incubation times or FPP-d3 concentrations. 3. Variability in cell passage number. | 1. Ensure consistent cell seeding density for all experiments. 2. Maintain precise control over incubation parameters. 3. Use cells within a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Optimization of FPP-d3 Labeling Concentration and Time
This protocol provides a framework for determining the optimal FPP-d3 concentration and incubation time for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
FPP-d3 alcohol analog (e.g., farnesol-d3) stock solution (in DMSO or ethanol)
-
HMG-CoA reductase inhibitor (e.g., lovastatin) stock solution (optional)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and western blotting reagents or mass spectrometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
(Optional) HMG-CoA Reductase Inhibition: If desired, pretreat cells with an optimized concentration of an HMG-CoA reductase inhibitor for 12-24 hours prior to adding the FPP-d3 analog.
-
FPP-d3 Labeling (Concentration Optimization):
-
Prepare a series of FPP-d3 dilutions in complete culture medium. A suggested starting range is 10, 25, 50, and 100 µM. Include a vehicle-only control.
-
Remove the old medium and add the medium containing the different FPP-d3 concentrations to the cells.
-
Incubate for a fixed time (e.g., 24 hours).
-
-
FPP-d3 Labeling (Time Optimization):
-
Using the optimal FPP-d3 concentration determined in the previous step, set up a time-course experiment (e.g., 6, 12, 24, and 48 hours).
-
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Analysis:
-
Western Blot: Analyze equal amounts of protein from each sample by SDS-PAGE and western blot using an antibody that recognizes a known farnesylated protein (e.g., HDJ-2) or a broader method to detect the deuterium (B1214612) label.
-
Mass Spectrometry: For a more quantitative and global analysis, subject the protein lysates to proteomic analysis to identify and quantify deuterated peptides.
-
-
Data Interpretation: Determine the concentration and incubation time that provides the highest signal-to-noise ratio without inducing significant cytotoxicity.
Protocol 2: Assessment of FPP-d3 Cytotoxicity
This protocol uses the MTT assay to evaluate the effect of FPP-d3 on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
FPP-d3 alcohol analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of FPP-d3 in complete culture medium. A suggested range is from 0.1 µM to 200 µM. Include a vehicle-only control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Remove the old medium and add the medium containing the different FPP-d3 concentrations. Incubate for the desired experimental duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizing the Impact of FPP-d3 Labeling
Protein Prenylation and Downstream Signaling
Protein farnesylation is a critical post-translational modification that anchors proteins, particularly small GTPases of the Ras and Rho families, to cellular membranes. This localization is essential for their interaction with downstream effectors and the subsequent activation of signaling cascades that regulate cell proliferation, survival, and cytoskeletal organization.[9][10][11]
Caption: The mevalonate pathway, protein prenylation, and downstream signaling.
Experimental Workflow for Optimizing FPP-d3 Labeling
The following diagram outlines a logical workflow for optimizing FPP-d3 labeling experiments to achieve robust and reproducible results.
Caption: A streamlined workflow for optimizing FPP-d3 labeling conditions.
Troubleshooting Logic for Low Labeling Signal
When encountering a weak or absent signal in your FPP-d3 labeling experiment, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical decision-making process to identify and resolve the issue.
Caption: A decision tree for troubleshooting low FPP-d3 labeling signal.
References
- 1. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 2. Metabolic labeling of prenyl and carboxyl-methyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein farnesylation in mammalian cells: effects of farnesyltransferase inhibitors on cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. RHO GTPase signaling for axon extension: is prenylation important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal for FPP-d3 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for Farnesyl pyrophosphate-d3 (FPP-d3) in mass spectrometry analyses.
Troubleshooting Guide: Low FPP-d3 Signal
A diminished or inconsistent signal for your internal standard, FPP-d3, can compromise the accuracy and precision of your quantitative analysis. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Q1: What are the primary causes of a low FPP-d3 signal?
Low signal intensity for FPP-d3 can typically be attributed to one or more of the following factors:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of FPP-d3, leading to ion suppression. Phospholipids are common culprits in biological samples.[1][2]
-
Suboptimal Mass Spectrometry Parameters: Inefficient ionization or fragmentation of FPP-d3 in the mass spectrometer will directly result in a lower signal.
-
Inefficient Sample Preparation: Poor extraction recovery, sample degradation, or the presence of interfering substances due to an inadequate cleanup process can all lead to a reduced signal.
-
Liquid Chromatography (LC) Issues: Poor chromatographic peak shape (e.g., broad or tailing peaks) can decrease the signal-to-noise ratio. Suboptimal mobile phase conditions can also affect ionization efficiency.
-
FPP-d3 Stability: Degradation of the FPP-d3 standard due to improper storage or handling can lead to a weaker signal.
Below is a workflow to systematically troubleshoot the issue:
Frequently Asked Questions (FAQs)
Mass Spectrometry Parameters
Q2: What are the recommended mass spectrometer settings for FPP-d3?
FPP and its analogs are best analyzed in negative ion mode using electrospray ionization (ESI).[3] The pyrophosphate moiety is readily deprotonated, leading to a strong [M-H]- precursor ion.
-
Polarity: Negative
-
Precursor Ion [M-H]- for FPP-d3: m/z 384.2 (assuming d3 on the farnesyl chain)
-
Product Ion: A common and robust product ion for FPP is the phosphate (B84403) fragment at m/z 79.1.[3] This transition is often used for Multiple Reaction Monitoring (MRM) assays.
Optimized Mass Spectrometry Parameters for Isoprenoid Pyrophosphates
| Parameter | Optimized Value |
| Needle Potential | -5,000 V |
| Shield Potential | -600 V |
| Housing Temperature | 55 °C |
| Drying Gas Temperature | 230 °C |
| Drying Pressure | 20 psi |
| Nebulizing Pressure | 60 psi |
| Detector Voltage | 1,400 V |
| Source: Adapted from a study on pyrophosphate analysis.[4] |
Q3: How do I optimize the collision energy for FPP-d3?
Collision energy should be optimized to maximize the signal of the m/z 79.1 product ion. This is typically done by infusing a solution of FPP-d3 directly into the mass spectrometer and varying the collision energy while monitoring the intensity of the product ion.
Sample Preparation
Q4: What is a reliable method for extracting FPP-d3 from plasma?
Protein precipitation is a common and effective method for extracting FPP-d3 from plasma.
Experimental Protocol: Protein Precipitation for FPP-d3 Extraction from Plasma
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of FPP-d3 working solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Comparison of Sample Preparation Techniques for Isoprenoids
| Technique | Typical Recovery | Matrix Effect Reduction | Notes |
| Protein Precipitation | 70 - 90% | Moderate | Simple and fast, but may not remove all interfering phospholipids. |
| Liquid-Liquid Extraction | 60 - 85% | Good | Can be more selective but is more labor-intensive. |
| Solid-Phase Extraction | 80 - 95% | Excellent | Highly effective at removing interferences but requires method development.[5] |
Liquid Chromatography
Q5: What are suitable LC conditions for FPP-d3 analysis?
A reversed-phase C18 column is commonly used for the separation of FPP.[6] The mobile phase typically consists of an aqueous component with a volatile buffer and an organic solvent.
Example LC Gradient for FPP Analysis
| Time (min) | %A (10 mM Ammonium (B1175870) Carbonate in Water) | %B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
| This is an example gradient and should be optimized for your specific application and column. |
Q6: How can mobile phase additives affect my FPP-d3 signal?
Mobile phase additives play a crucial role in both chromatographic separation and ionization efficiency. For negative ion mode analysis of pyrophosphates, ammonium carbonate or ammonium acetate (B1210297) are commonly used to maintain a basic pH, which aids in deprotonation.[6][7] The choice and concentration of the additive should be optimized to achieve the best signal-to-noise ratio.
Matrix Effects
Q7: How can I determine if ion suppression is affecting my FPP-d3 signal?
A post-column infusion experiment is a definitive way to identify ion suppression.[6][8] This involves infusing a constant flow of FPP-d3 into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the FPP-d3 signal indicates the retention time at which matrix components are co-eluting and causing suppression.
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Connect the LC column outlet to a T-junction.
-
Connect a syringe pump containing a solution of FPP-d3 (e.g., 100 ng/mL in mobile phase) to the second inlet of the T-junction.
-
Connect the outlet of the T-junction to the mass spectrometer's ion source.
Setup for a post-column infusion experiment. -
-
Procedure:
-
Begin the infusion of the FPP-d3 solution at a low flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for FPP-d3 is observed in the mass spectrometer, inject a blank matrix sample (that has undergone your sample preparation procedure) onto the LC column.
-
Monitor the FPP-d3 signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no significant ion suppression.
-
A drop in the signal intensity reveals the retention time(s) at which ion-suppressing matrix components elute.
-
Stability
Q8: How should I store my FPP-d3 standards?
While specific stability data for FPP-d3 is not extensively published, pyrophosphates, in general, are susceptible to hydrolysis. Therefore, it is recommended to store stock solutions at -80°C and minimize freeze-thaw cycles.[9] Working solutions should be prepared fresh as needed. When conducting stability tests, it is important to evaluate the stability of FPP-d3 under the same conditions as your study samples.[10]
References
- 1. japsonline.com [japsonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pharm-community.com [pharm-community.com]
Avoiding common pitfalls in FPP-d3 metabolic labeling experiments
Welcome to the technical support center for FPP-d3 metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your FPP-d3 metabolic labeling experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is the incorporation of FPP-d3 into my target proteins low?
A1: Low incorporation of the FPP-d3 probe is a common issue that can stem from several factors:
-
Suboptimal Probe Concentration: The concentration of FPP-d3 is critical. While some incorporation can be seen at lower concentrations (e.g., 1 µM), higher concentrations (e.g., 10 µM) often yield significantly better labeling without a substantial increase in background.[1] It is advisable to perform a concentration optimization experiment for your specific cell line.
-
Competition with Endogenous FPP: The metabolic machinery of the cell produces endogenous farnesyl pyrophosphate (FPP), which competes with the FPP-d3 analog for incorporation into proteins. This competition can significantly reduce the labeling efficiency.
-
Insufficient Incubation Time: The labeling process requires sufficient time for the cells to uptake and metabolize the FPP-d3 probe. Incubation times should be optimized, with 24 hours being a common starting point.[1]
-
Cell Health and Confluency: The metabolic activity of cells is highly dependent on their health and growth phase. Ensure that cells are healthy, within a suitable passage number, and at an optimal confluency (typically 40-60%) at the time of labeling.[1]
Troubleshooting Steps:
-
Optimize FPP-d3 Concentration: Perform a dose-response experiment to determine the optimal FPP-d3 concentration for your cell line.
-
Inhibit Endogenous FPP Synthesis: To enhance the incorporation of FPP-d3, consider co-treatment with a statin, such as lovastatin (B1675250). Statins inhibit HMG-CoA reductase, an enzyme upstream in the FPP biosynthesis pathway, thereby reducing the pool of competing endogenous FPP.[1] It is crucial to optimize the statin concentration to maximize probe incorporation while avoiding cellular toxicity.[1]
-
Optimize Incubation Time: Test different incubation times (e.g., 12, 24, 48 hours) to find the optimal window for labeling in your experimental system.
-
Monitor Cell Viability: Regularly assess cell viability and morphology throughout the experiment to ensure that the labeling conditions are not adversely affecting the cells.
Q2: I am observing significant cell death or changes in morphology after FPP-d3 treatment. What could be the cause?
A2: While FPP-d3 is generally well-tolerated by many cell lines, cytotoxicity can occur, particularly at higher concentrations or in sensitive cell lines.
-
Probe-Induced Toxicity: High concentrations of FPP-d3 or its metabolic byproducts may be toxic to certain cell types.
-
Statin-Induced Toxicity: If you are using a statin to enhance labeling, it is important to note that statins themselves can be toxic to some cell lines, such as COS-7 cells.[1]
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic threshold of FPP-d3 and any co-treatments (like statins) for your specific cell line.
-
Reduce Probe/Statin Concentration: If toxicity is observed, reduce the concentration of FPP-d3 and/or the statin.
-
Optimize Treatment Duration: Shorten the incubation time with the labeling reagents to a point where labeling is still effective but toxicity is minimized.
-
Visual Inspection: Regularly monitor the cells under a microscope for any morphological changes, such as rounding, detachment, or blebbing, which can be early indicators of cytotoxicity.
Q3: My LC-MS/MS analysis of FPP-d3 labeled peptides is showing low signal intensity or poor identification rates. What are the potential issues?
A3: Challenges in the downstream analysis of labeled proteins by mass spectrometry are common and can be attributed to several stages of the workflow.
-
Low Abundance of Labeled Proteins: Prenylated proteins are often of low abundance, and the FPP-d3 labeling may not be 100% efficient, leading to a low concentration of the target peptides in the final sample.
-
Inefficient Protein Digestion: Incomplete digestion of proteins into peptides will result in fewer detectable peptides.
-
Sample Loss During Preparation: Multiple steps in the sample preparation workflow, such as cell lysis, protein precipitation, and peptide desalting, can lead to sample loss.
-
Suboptimal LC-MS/MS Parameters: The settings of the mass spectrometer, including gradient length, fragmentation method, and scan parameters, can significantly impact the identification and quantification of peptides.
Troubleshooting Steps:
-
Enrich for Labeled Proteins: Consider using an enrichment strategy to increase the concentration of FPP-d3 labeled proteins in your sample before LC-MS/MS analysis. This can be achieved through methods like affinity purification if the FPP-d3 analog contains a tag (e.g., biotin).
-
Optimize Protein Digestion: Ensure complete denaturation, reduction, and alkylation of your protein sample before digestion. Use a sufficient amount of a high-quality protease (e.g., trypsin) and optimize the digestion time and temperature.
-
Minimize Sample Loss: Be meticulous during all sample handling steps. Use low-binding tubes and pipette tips to minimize protein and peptide adsorption.
-
Optimize LC-MS/MS Method:
-
Gradient Length: Longer LC gradients can improve the separation of complex peptide mixtures and increase the number of identified peptides.[2]
-
Column Particle Size: Using columns with smaller particle sizes (e.g., 3µm vs. 5µm) can enhance separation efficiency and lead to more peptide identifications.[2]
-
Fragmentation Method: Evaluate different fragmentation techniques (e.g., CID, HCD) to determine which provides the best fragmentation spectra for your labeled peptides.[2]
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters that are often optimized in FPP-d3 metabolic labeling experiments. These values should be considered as starting points and may require further optimization for your specific experimental setup.
| Parameter | Recommended Range/Value | Notes | Reference |
| Cell Seeding Density | 9 x 10^5 cells in a 100-mm dish | To achieve 40-60% confluency after 24 hours. | [1] |
| Lovastatin Concentration | 0 - 25 µM | Optimization is crucial as toxicity varies between cell lines. No significant toxicity was observed at 25 µM in HeLa cells. | [1] |
| Lovastatin Pre-treatment Time | 6 hours | To deplete the endogenous FPP pool before adding the probe. | [1] |
| FPP-d3 Probe Concentration | 1 - 10 µM | 10 µM has been shown to give significantly higher labeling than 1 µM without a major increase in background. | [1] |
| Labeling Incubation Time | 24 hours | A common starting point, but may require optimization. | [1] |
| Lysis Buffer Volume | 200 - 300 µL | Adjust based on the size of the cell pellet. | [1] |
| Target Protein Concentration | 1.5 - 2 mg/mL | For compatibility with subsequent click chemistry reactions if applicable. | [1] |
Experimental Protocols
Key Experiment: Optimization of Lovastatin Concentration for Enhanced FPP-d3 Labeling
This protocol outlines the steps to determine the optimal concentration of lovastatin to maximize the incorporation of an alkyne-functionalized isoprenoid probe (analogous to FPP-d3) while minimizing cytotoxicity.
Materials:
-
HeLa cells (or other cell line of interest)
-
DMEM culture medium
-
Lovastatin
-
Alkyne-functionalized isoprenoid probe
-
100-mm culture dishes
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed 9 x 10^5 HeLa cells in 100-mm culture dishes with 10 mL of DMEM culture medium.
-
Cell Growth: Incubate the cells for 24 hours to reach 40-60% confluency.
-
Lovastatin Pre-treatment: Replace the medium with 5 mL of fresh medium containing the desired concentrations of lovastatin (e.g., 0, 0.1, 1.0, 10, and 25 µM).
-
Incubation: Incubate the cells for 6 hours at 37°C under 5% CO2.
-
Probe Addition: Replace the medium with 5 mL of fresh medium containing the same concentrations of lovastatin and add the alkyne-isoprenoid probe to a final concentration of 10 µM.
-
Labeling: Incubate the cells for 24 hours at 37°C under 5% CO2.
-
Cell Harvest:
-
Place the culture dishes on ice and remove the medium.
-
Wash the cells twice with 5 mL of cold 1x PBS.
-
Gently scrape the cells into 1 mL of ice-cold PBS.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube and pellet the cells by centrifugation at 180 x g for 5 minutes.
-
Remove the supernatant and store the cell pellets at -80°C.
-
-
Cell Lysis:
-
Add 240-300 µL of lysis buffer to each cell pellet.
-
Lyse the cells by sonication (6-8 times for 2 seconds at 10-minute intervals).
-
-
Protein Quantification: Determine the protein concentration in the cell lysates using a BCA protein assay kit according to the manufacturer's protocol.
-
Analysis: The level of probe incorporation can then be analyzed by methods such as in-gel fluorescence (if the probe is fluorescent) or by downstream mass spectrometry.
Visualizations
Experimental Workflow for FPP-d3 Metabolic Labeling
References
Improving extraction efficiency and recovery of FPP-d3 from tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency and recovery of Farnesyl pyrophosphate (FPP) and its deuterated internal standard, FPP-d3, from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in extracting FPP-d3 from tissues?
A1: The most critical initial step is the rapid and effective homogenization of the tissue in a manner that simultaneously prevents degradation of FPP. Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[1] The homogenization should be performed in an ice-cold extraction buffer to minimize enzymatic activity that can degrade pyrophosphates.
Q2: What type of extraction method is recommended for FPP and FPP-d3 from tissues?
A2: A combined approach of homogenization followed by a liquid-liquid or solid-phase extraction is highly effective. A common method involves homogenizing the tissue in a suitable buffer, followed by purification using a C18 solid-phase extraction (SPE) column to separate FPP from other lipids and cellular components.[1]
Q3: Why is FPP-d3 used as an internal standard?
A3: FPP-d3 is a deuterated form of FPP, meaning it is chemically identical to FPP except that three of its hydrogen atoms are replaced by deuterium. This makes it an ideal internal standard because it behaves almost identically to the endogenous FPP during extraction and ionization in the mass spectrometer. Its slightly higher mass allows it to be distinguished from the unlabeled FPP, enabling accurate quantification and correction for any sample loss during the extraction procedure.
Q4: Can I use a protocol for FPP extraction from cultured cells for my tissue samples?
A4: While protocols for cultured cells can be a good starting point, they often need to be adapted for tissues. Tissues are more complex, containing extracellular matrix and various cell types, which can interfere with the extraction.[2] Tissue-specific optimization, particularly of the homogenization and purification steps, is usually necessary to achieve good recovery.
Q5: How can I improve the recovery of FPP-d3 from fatty tissues?
A5: Fatty tissues present a challenge due to the high lipid content which can interfere with the extraction and analysis. To improve recovery, a de-fatting step can be incorporated. This might involve an additional liquid-liquid extraction with a non-polar solvent like hexane (B92381) after the initial homogenization to remove the bulk of the lipids before proceeding with the solid-phase extraction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no FPP-d3 signal in LC-MS/MS | 1. Degradation during extraction: FPP is susceptible to enzymatic degradation by phosphatases. 2. Inefficient extraction from tissue: The homogenization may not have been sufficient to release FPP from the cells. 3. Poor recovery from SPE: The SPE protocol may not be optimized for FPP. | 1. Ensure all steps are performed on ice with pre-chilled buffers and solvents. Add phosphatase inhibitors to the homogenization buffer. 2. Increase homogenization time or use a more rigorous method (e.g., bead beating). Ensure the tissue is thoroughly minced before homogenization.[3] 3. Check the pH of your loading, washing, and elution buffers for the C18 SPE column. Ensure the elution solvent is strong enough to recover FPP. |
| High variability between replicate samples | 1. Inconsistent homogenization: Different samples may be homogenized to varying degrees. 2. Inaccurate pipetting of FPP-d3: The amount of internal standard added may not be consistent. 3. Tissue heterogeneity: The distribution of FPP within the tissue may not be uniform. | 1. Standardize the homogenization procedure for all samples, ensuring the same time, speed, and sample-to-buffer ratio. 2. Use calibrated pipettes and ensure the FPP-d3 standard is fully in solution before adding it to the samples. 3. If possible, use a larger piece of tissue and homogenize it thoroughly to get a more representative sample. |
| Matrix effects in LC-MS/MS analysis | 1. Co-elution of interfering compounds: Other molecules from the tissue extract may be co-eluting with FPP and FPP-d3, causing ion suppression or enhancement. 2. Insufficient sample cleanup: The extraction protocol may not be removing all interfering substances. | 1. Optimize the LC gradient to better separate FPP from interfering compounds. 2. Incorporate an additional cleanup step, such as a different type of SPE column or a liquid-liquid extraction, to further purify the sample before LC-MS/MS analysis. |
| FPP-d3 peak is present, but endogenous FPP peak is not | 1. Low endogenous levels of FPP: The concentration of FPP in the tissue may be below the limit of detection of the instrument. 2. Rapid degradation of endogenous FPP post-collection: Endogenous FPP may have been degraded before the tissue was frozen. | 1. Increase the amount of tissue used for the extraction. Concentrate the final extract before analysis. 2. Ensure tissues are snap-frozen in liquid nitrogen immediately upon collection to halt all enzymatic activity. |
Quantitative Data Summary
The following table summarizes reported concentrations of FPP in various mouse tissues, as determined by a validated HPLC method. This data can serve as a benchmark for expected physiological levels.
| Tissue | FPP Concentration (nmol/g wet tissue) | Geranylgeranyl Diphosphate (B83284) (GGPP) Concentration (nmol/g wet tissue) |
| Brain | 0.355 ± 0.030 | 0.827 ± 0.082 |
| Kidney | 0.320 ± 0.019 | 0.293 ± 0.035 |
| Liver | 0.326 ± 0.064 | 0.213 ± 0.029 |
| Heart | 0.364 ± 0.015 | 0.349 ± 0.023 |
| Data from Gines et al., 2008.[1] |
Experimental Protocols
Detailed Methodology for FPP and FPP-d3 Extraction from Mammalian Tissues
This protocol is adapted from established methods for FPP quantification and general tissue preparation for LC-MS/MS.[1][3]
Materials:
-
Tissue samples (snap-frozen in liquid nitrogen)
-
FPP-d3 internal standard solution
-
Homogenization Buffer (e.g., RIPA buffer or a Tris-based buffer with phosphatase inhibitors)
-
C18 Solid-Phase Extraction (SPE) columns
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Formic Acid
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Tissue Preparation:
-
Weigh the frozen tissue (typically 50-100 mg).
-
Keep the tissue frozen on dry ice or in liquid nitrogen during preparation.
-
Mince the tissue into small pieces.
-
-
Homogenization and Extraction:
-
Place the minced tissue in a pre-chilled tube with homogenization beads (if using a bead beater).
-
Add a known amount of FPP-d3 internal standard to the tube.
-
Add 1 mL of ice-cold homogenization buffer.
-
Homogenize the tissue until a uniform lysate is obtained.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 1 mL of water to remove polar impurities.
-
Elute the FPP and FPP-d3 with 1 mL of methanol into a clean collection tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate FPP and FPP-d3 using a C18 reverse-phase column with a suitable gradient.
-
Detect and quantify the parent and daughter ions for both FPP and FPP-d3 using multiple reaction monitoring (MRM).
-
Visualizations
Caption: The Mevalonate Pathway highlighting FPP's central role.
Caption: Workflow for FPP-d3 extraction from tissue samples.
Caption: Troubleshooting logic for low FPP recovery.
References
How to prevent deuterium-hydrogen exchange with Farnesyl pyrophosphate-d3
Welcome to the technical support center for Farnesyl Pyrophosphate-d3 (FPP-d3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange and to offer troubleshooting support for experiments involving this deuterated isoprenoid.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern when using FPP-d3?
A1: Deuterium-hydrogen (D-H) exchange, also known as "back-exchange," is a chemical process where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] For FPP-d3, which is used as a stable isotope-labeled internal standard or tracer, D-H exchange can compromise the integrity of the label. This can lead to inaccurate quantification in mass spectrometry-based assays and misinterpretation of metabolic labeling studies.[2]
Q2: Which positions on the FPP-d3 molecule are most susceptible to D-H exchange?
A2: The deuterium atoms on FPP-d3 that are most susceptible to exchange are those in allylic positions. Allylic C-H (or C-D) bonds are adjacent to a carbon-carbon double bond, and the protons (or deuterons) at these positions are more acidic and thus more prone to exchange, especially under certain conditions.[3] The stability of the deuterium label is highly dependent on its specific location within the molecule.
Q3: What experimental factors can promote D-H exchange in FPP-d3?
A3: Several factors can influence the rate of D-H exchange:
-
pH: The rate of exchange is significantly influenced by pH. Both acidic and basic conditions can catalyze the exchange process.[1][4] For many deuterated compounds, the minimum rate of exchange is observed in the slightly acidic range (pH 2.5-3).[5]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of D-H exchange.[5]
-
Solvent: Protic solvents, such as water (H₂O) and methanol (B129727) (CH₃OH), can readily provide a source of hydrogen atoms to exchange with the deuterium on FPP-d3.[5]
-
Enzyme-catalyzed reactions: Some enzymatic reactions may involve steps that facilitate the exchange of protons at specific positions on a substrate.
Q4: How should I store FPP-d3 and its solutions to minimize D-H exchange?
A4: To maintain the isotopic purity of FPP-d3 during storage, the following practices are recommended:
-
Solvent Choice: Whenever possible, store FPP-d3 in a high-purity aprotic solvent (e.g., acetonitrile (B52724), dioxane). If an aqueous solution is necessary for your experiment, consider using a D₂O-based buffer to reduce the availability of exchangeable protons.[5]
-
Temperature: Store FPP-d3 solutions at low temperatures, such as -20°C or -80°C, to significantly slow down the rate of exchange.[5]
-
pH: If using an aqueous buffer, maintain a pH that minimizes the exchange rate. While FPP is reported to be stable at pH 7.5-8.0 at low temperatures, for minimizing D-H exchange, a slightly acidic pH may be preferable if compatible with your experimental setup.[5][6]
Q5: Can I use FPP-d3 in enzymatic assays without significant D-H exchange?
A5: Yes, but with careful consideration of the experimental conditions. It is crucial to optimize the assay buffer and incubation time. Use the shortest incubation time necessary to obtain a sufficient signal. It is also advisable to run a control experiment to assess the extent of D-H exchange under your specific assay conditions. This can be done by analyzing a sample of FPP-d3 that has been incubated in the assay buffer for the duration of the experiment without the enzyme.
Troubleshooting Guides
Issue 1: Loss of Deuterium Label Detected in Mass Spectrometry Analysis
Symptoms:
-
Inconsistent or lower-than-expected signal from the FPP-d3 internal standard.
-
Appearance of a signal corresponding to the unlabeled FPP in a sample spiked only with FPP-d3.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deuterium loss.
Issue 2: High Variability in Quantitative Results Using FPP-d3 as an Internal Standard
Symptoms:
-
Poor precision and accuracy in the quantification of the target analyte.
-
Inconsistent analyte/internal standard peak area ratios across a batch of samples.
Troubleshooting Workflow:
Caption: Troubleshooting high quantitative variability.
Data Presentation
The following table summarizes the key factors influencing the rate of deuterium-hydrogen exchange for FPP-d3 and provides recommendations to minimize this effect.
| Factor | Influence on D-H Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Catalyzed by both acid and base. The rate is typically lowest in the slightly acidic range (pH 2.5-3).[5] | Maintain the pH of aqueous solutions in a range that minimizes exchange and is compatible with the experiment. For LC-MS, consider acidifying the mobile phase. |
| Temperature | Higher temperatures significantly increase the rate of exchange.[5] | Store stock solutions and samples at low temperatures (-20°C to -80°C). Use a cooled autosampler for LC-MS analysis. Perform enzymatic reactions at the lowest feasible temperature. |
| Solvent | Protic solvents (e.g., H₂O, methanol) are a source of exchangeable protons.[5] | Use aprotic solvents for storage and sample preparation where possible. If aqueous solutions are required, consider using D₂O-based buffers. |
| Exposure Time | The extent of exchange is time-dependent. | Minimize the time FPP-d3 is exposed to conditions that promote exchange, especially in protic solvents and at elevated temperatures. |
| Analyte Concentration | Lower concentrations of the deuterated standard can be more susceptible to the effects of exchange relative to the total amount present. | Ensure the concentration of the internal standard is appropriate for the assay and that it is not being significantly diluted into a large volume of protic solvent for extended periods. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing D-H Exchange during Sample Preparation for LC-MS/MS Analysis
-
Reagent Preparation:
-
Prepare all aqueous buffers and mobile phases using high-purity water.
-
If possible, and compatible with the assay, acidify aqueous solutions to a pH of approximately 2.5-3.0 with an appropriate acid (e.g., formic acid).[5]
-
Keep all solutions, including the FPP-d3 stock solution, on ice or at 4°C during preparation.
-
-
Sample Thawing and Spiking:
-
Thaw biological samples (e.g., plasma, cell lysates) on ice.
-
Spike the samples with the FPP-d3 internal standard solution immediately before extraction to minimize the time the deuterated standard is in the aqueous biological matrix.
-
-
Extraction:
-
Perform protein precipitation or liquid-liquid extraction with a cold aprotic solvent (e.g., acetonitrile, ethyl acetate).
-
Vortex briefly and centrifuge at a low temperature (e.g., 4°C).
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the dried extract in the initial mobile phase, preferably one with a high organic content or that is acidified, immediately before injection.
-
-
LC-MS/MS Analysis:
-
Use a cooled autosampler (e.g., set to 4°C) to maintain the integrity of the prepared samples.
-
Employ a mobile phase that is either aprotic or acidified to minimize on-column exchange.
-
Optimize the ion source temperature to the lowest setting that provides adequate sensitivity to reduce the risk of in-source D-H exchange.
-
Protocol 2: Farnesyl Diphosphate Synthase (FPPS) Activity Assay Using FPP-d3
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme and experimental goals.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of FPP-d3 in an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5). Keep on ice.
-
Prepare a stock solution of the co-substrate, isopentenyl pyrophosphate (IPP), in the same buffer.
-
Dilute the FPPS enzyme to the desired working concentration in a suitable assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the assay buffer, IPP, and the FPPS enzyme.
-
Pre-incubate the mixture at the desired reaction temperature for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the FPP-d3 solution to the pre-warmed mixture.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at the optimal temperature for the enzyme.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quench solution, such as a cold organic solvent (e.g., acetonitrile or methanol) containing a suitable internal standard for the product if required.
-
Alternatively, the reaction can be quenched by adding an acid (e.g., formic acid) to lower the pH and denature the enzyme.
-
-
Sample Processing and Analysis:
-
Process the quenched reaction mixture for analysis by LC-MS/MS to quantify the product formed.
-
Include a control reaction without the enzyme to assess any non-enzymatic degradation or D-H exchange of FPP-d3 under the assay conditions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of FPP in the Mevalonate Pathway.
Caption: Workflow for FPP-d3 in LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Farnesyl pyrophosphate-d3 solubility in aqueous buffers and media
Welcome to the technical support center for Farnesyl Pyrophosphate-d3 (FPP-d3). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and use of FPP-d3 in aqueous buffers and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated analog of Farnesyl Pyrophosphate (FPP). FPP is a crucial intermediate in the mevalonate (B85504) pathway, serving as a precursor for the biosynthesis of a wide range of biomolecules, including sterols, dolichols, and coenzyme Q. In cell biology, FPP is essential for protein prenylation, a post-translational modification vital for the function of proteins involved in cellular signaling, such as Ras GTPases. The deuterated form, FPP-d3, is typically used as an internal standard for mass spectrometry-based quantification of endogenous FPP levels or as a tracer to study its metabolic fate.
Q2: What is the best way to store FPP-d3?
For long-term stability, FPP-d3, typically supplied as an ammonium (B1175870) salt, should be stored as a dry powder at -20°C or below. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: In what forms is FPP-d3 commercially available?
FPP-d3 is commonly sold as a triammonium (B15348185) salt. It may be supplied as a lyophilized powder or as a solution in a mixture of methanol (B129727) and ammonium hydroxide (B78521) (e.g., 70:30 v/v).[1][2] The salt form significantly enhances its solubility in aqueous solutions compared to the free acid form.
Q4: How stable is FPP-d3 in aqueous solutions?
FPP-d3 is most stable in slightly alkaline aqueous buffers, with a pH range of 7.5 to 8.0.[3] At this pH and stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term), it exhibits good stability. Acidic conditions should be avoided as they can lead to the hydrolysis of the pyrophosphate group.
Solubility Data
The solubility of this compound is expected to be nearly identical to that of its non-deuterated counterpart. The ammonium salt form is significantly more soluble in aqueous solutions than the free acid. Below is a summary of available solubility data.
| Solvent/Medium | Form | Reported Solubility | Notes |
| Water | Ammonium Salt | > 5 mg/mL | One supplier reports this for a similar FPP analog.[4] |
| Aqueous Buffers (general) | Ammonium Salt | > 5 mg/mL | Generally soluble in most common biological buffers.[4] |
| Methanol:10mM NH4OH (70:30) | Ammonium Salt | 1 mg/mL | A common formulation for commercial supply.[1][2] |
| DMSO | Ammonium Salt | Soluble | An alternative solvent for preparing concentrated stock solutions.[5] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Ammonium Salt | Variable | Solubility can be limited, especially in the presence of divalent cations like Ca²⁺.[6] |
Troubleshooting Guide
Issue: Precipitation observed when preparing an aqueous stock solution.
-
Question: I dissolved the FPP-d3 powder in a neutral buffer and it precipitated. Why is this happening?
-
Answer: Precipitation can occur due to several reasons:
-
pH: The pH of the buffer may not be optimal. FPP-d3 is more stable and soluble at a slightly alkaline pH (7.5-8.0).[3] Consider using a buffer in this pH range, such as Tris-HCl or HEPES.
-
Salt Form: Ensure you are using the ammonium salt form, which is more water-soluble. The free acid form is poorly soluble in water.
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.
-
Issue: My FPP-d3 stock solution, prepared in an organic solvent, is not mixing well with my aqueous buffer or cell culture medium.
-
Question: I have a stock solution of FPP-d3 in methanol/ammonium hydroxide, and it's causing precipitation when I add it to my media. What should I do?
-
Answer: When a concentrated stock in an organic solvent is added to an aqueous solution, the compound can crash out. To avoid this:
-
Evaporate the organic solvent: Before reconstitution, the methanol/ammonium hydroxide can be gently evaporated under a stream of nitrogen. The resulting residue can then be dissolved in your desired aqueous buffer.
-
Use an intermediate dilution: Prepare an intermediate dilution of your stock solution in the same buffer or medium before adding it to the final experimental volume. This gradual change in solvent composition can prevent precipitation.
-
Issue: The cell culture medium becomes cloudy after adding FPP-d3.
-
Question: I added my FPP-d3 working solution to my cell culture plates, and the media turned cloudy over time. What is the cause?
-
Answer: Cloudiness or precipitation in cell culture media upon addition of FPP-d3 is often due to its interaction with components in the media:
-
Calcium Interaction: FPP can precipitate in the presence of calcium ions.[6] Most cell culture media, like DMEM and RPMI-1640, contain calcium.
-
Serum Proteins: Components of fetal bovine serum (FBS) can interact with the compound, leading to precipitation.
-
Local High Concentration: Adding the FPP-d3 solution too quickly can create localized areas of high concentration, leading to precipitation.
-
Troubleshooting Workflow for Precipitation in Cell Culture
Caption: Troubleshooting logic for FPP-d3 precipitation in media.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of FPP-d3
This protocol assumes you are starting with FPP-d3 triammonium salt in lyophilized powder form.
Materials:
-
This compound (triammonium salt) powder
-
20 mM Tris-HCl buffer, pH 7.6
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the FPP-d3 powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of buffer required to achieve a 10 mM concentration. The molecular weight of the triammonium salt is approximately 433.4 g/mol .
-
Add the calculated volume of 20 mM Tris-HCl, pH 7.6, to the vial containing the FPP-d3 powder.
-
Vortex briefly and sonicate in a water bath for 2-5 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dosing FPP-d3 in a Cell-Based Assay
This protocol provides a general workflow for adding FPP-d3 to adherent cells in a 6-well plate format.
Experimental Workflow
Caption: Workflow for preparing and using FPP-d3 in cell culture.
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM aqueous stock solution of FPP-d3 as described in Protocol 1.
-
Culture Cells: Plate your cells of interest in a 6-well plate and grow them to the desired confluency in their standard complete growth medium.
-
Prepare Intermediate Dilution (100µM): a. Pre-warm serum-free medium to 37°C. b. In a sterile tube, add 99 µL of the pre-warmed serum-free medium. c. Add 1 µL of the 10 mM FPP-d3 stock solution to the medium and mix gently by pipetting.
-
Prepare Final Working Solution (e.g., 10µM): a. Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. b. For a final volume of 2 mL per well, remove the old medium from the cells. c. In a new sterile tube, prepare the final working solution. For a 10µM final concentration in 2 mL, add 200 µL of the 100µM intermediate dilution to 1800 µL of pre-warmed complete medium.
-
Treat Cells: a. Gently add the 2 mL of the final working solution to each well. b. Swirl the plate gently to ensure even distribution.
-
Incubate: Return the plate to the incubator and incubate for the desired experimental duration.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., cell lysis for metabolite extraction, imaging, etc.).
References
- 1. caymanchem.com [caymanchem.com]
- 2. Farnesyl Pyrophosphate (ammonium salt) | CAS 116057-57-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. echelon-inc.com [echelon-inc.com]
- 5. apexbt.com [apexbt.com]
- 6. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing FPP-d3 degradation during sample preparation and analysis
Welcome to the Technical Support Center for FPP-d3 Analysis. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you minimize FPP-d3 degradation and ensure accurate, reproducible results in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Farnesyl pyrophosphate-d3 (FPP-d3).
Q1: What is the primary cause of FPP-d3 degradation?
A1: The primary cause of FPP-d3 degradation is the hydrolysis of its pyrophosphate (also called diphosphate) group. This is a non-enzymatic chemical reaction where water cleaves the phosphate (B84403) bonds, leading to the sequential formation of farnesyl monophosphate-d3 and ultimately farnesol-d3. This process is highly sensitive to acidic pH, elevated temperatures, and the presence of certain metal ions.
Q2: How should I store FPP-d3 standards and biological samples intended for FPP-d3 analysis?
A2: Both FPP-d3 standards and biological samples should be stored at -80°C to minimize degradation. It is crucial to flash-freeze samples in liquid nitrogen immediately after collection. For standards, which are often supplied in a methanol/ammonia solution, storage at -20°C is suitable for short periods, but -80°C is recommended for long-term stability.[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Prepare single-use aliquots whenever possible.
Q3: What is the optimal pH range for handling FPP-d3 solutions?
A3: FPP-d3 is most stable in a slightly alkaline environment, typically between pH 7.5 and 9.7 .[1][2] Acidic conditions (pH < 7) must be strictly avoided as they rapidly catalyze the hydrolysis of the pyrophosphate moiety. When preparing buffers or extraction solutions, ensure the final pH is within this stable range. Many successful LC-MS methods utilize mobile phases containing ammonium (B1175870) carbonate or ammonium hydroxide (B78521) to maintain an alkaline pH during analysis.[2][3]
Q4: Are there any materials or containers I should avoid during sample preparation and analysis?
A4: Yes. Pyrophosphates are known to chelate metal ions and can adhere to stainless steel surfaces, which are common in standard HPLC/UPLC systems.[4] This can lead to poor peak shape (tailing) and signal loss. Whenever possible, use a biocompatible LC system with PEEK or MP35N components. For sample storage and preparation, prefer polypropylene (B1209903) tubes or deactivated glass vials to minimize analyte loss due to adsorption.
Q5: My analytical signal for FPP-d3 is very low. Could this be a degradation issue?
A5: Low signal is a very common problem and can certainly be caused by degradation. However, other factors could be involved. These include inefficient extraction from the sample matrix, analyte loss due to adsorption to surfaces, or suboptimal mass spectrometry settings. Refer to the Troubleshooting Guide in Section 2 for a systematic approach to diagnosing this issue.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during FPP-d3 analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Sample Degradation: pH is too low, temperature is too high, or samples were improperly stored. | • Ensure all solutions (extraction, mobile phase) are buffered to pH > 7.5.[1]• Keep samples on ice or at 4°C at all times during preparation.• Use fresh samples stored at -80°C and minimize freeze-thaw cycles. |
| 2. Poor Extraction Efficiency: The extraction solvent or method is not optimal for your sample matrix. | • Use a cold quenching/extraction solution, such as 80:20 methanol:water at -80°C.• Ensure complete cell lysis through sonication or homogenization on ice. | |
| 3. Adsorption to Surfaces: FPP-d3 is sticking to metal parts of the LC system or to container walls.[4] | • Use a biocompatible or metal-free LC system if available.• Use low-adsorption polypropylene tubes and deactivated glass vials. | |
| Poor Peak Shape (Tailing, Broadening) | 1. Analyte-Metal Interaction: The pyrophosphate group is interacting with stainless steel components in the fluidic path.[4] | • Use a column with a PEEK or other metal-free housing.• Add a chelating agent like EDTA to your mobile phase at a low concentration (consult column manufacturer).• Ensure the mobile phase is sufficiently alkaline (pH > 8.5) with ammonium carbonate or hydroxide to maintain FPP-d3 in its deprotonated state.[2] |
| 2. Inappropriate Column Chemistry: The column is not providing adequate retention or selectivity. | • Use a C18 reversed-phase column, as this is commonly cited for FPP analysis.[2][3] | |
| High Variability / Poor Reproducibility | 1. Inconsistent Sample Handling: Temperature and timing variations during sample preparation. | • Standardize all incubation times and temperatures. Use an automated liquid handler if possible.• Always keep samples on ice between steps. |
| 2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the FPP-d3 signal. | • Improve sample cleanup with solid-phase extraction (SPE).• Modify the chromatographic gradient to better separate FPP-d3 from interfering compounds.• Ensure you are using a suitable internal standard (e.g., ¹³C₅-FPP) to normalize for variations.[3] |
Troubleshooting Logic Flow Diagram
The following diagram provides a decision tree to help diagnose the root cause of a low FPP-d3 signal.
Section 3: Experimental Protocols
These protocols provide a starting point for developing a robust workflow for FPP-d3 analysis. Optimization may be required based on specific cell types and equipment.
Protocol 1: Extraction of FPP-d3 from Cultured Mammalian Cells
This protocol is designed to rapidly quench metabolic activity and efficiently extract FPP-d3 while minimizing degradation.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching/Extraction Solution: 80% Methanol / 20% Water (v/v), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge capable of 4°C and >15,000 x g
-
Polypropylene microcentrifuge tubes
Procedure:
-
Culture cells to the desired confluency (e.g., in a 6-well plate).
-
Aspirate the culture medium completely.
-
Immediately wash the cells twice with 1 mL of ice-cold PBS per well, aspirating completely after each wash.
-
Add 1 mL of -80°C Quenching/Extraction Solution to each well.
-
Place the plate on dry ice and use a cell scraper to detach the cells into the solution.
-
Transfer the cell lysate/extract mixture to a pre-chilled polypropylene microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[5]
-
Carefully transfer the supernatant, which contains FPP-d3, to a new pre-chilled tube.
-
Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90% Mobile Phase A) for analysis.
-
Centrifuge one final time at >15,000 x g for 5 minutes at 4°C to remove any remaining particulates before transferring to an autosampler vial.
Protocol 2: LC-MS/MS Analysis Method
This method uses reversed-phase chromatography with detection by a triple quadrupole mass spectrometer operating in negative ion mode.
Instrumentation & Consumables:
-
LC System: UPLC or HPLC system (biocompatible preferred)
-
Mass Spectrometer: Triple quadrupole with an electrospray ionization (ESI) source
-
Column: A high-quality C18 column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 100 mm).[3]
-
Mobile Phase A: 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in water (pH ~9.7).[2]
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide.[2]
LC Parameters:
-
Flow Rate: 0.25 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 10% B
-
7.0 min: 65% B (linear ramp)
-
7.1 min: 95% B (linear ramp)
-
9.0 min: 95% B (hold)
-
9.1 min: 10% B (return to initial)
-
12.0 min: End of run (re-equilibration)
-
MS Parameters (Example):
-
Ionization Mode: ESI Negative
-
Precursor Ion ([M-H]⁻): m/z 384.2 (for FPP-d3)
-
Product Ion: m/z 79.1 (corresponding to [PO₃]⁻)[2]
-
Collision Energy (CE): Optimization required, typically between -20 to -40 V.
-
Dwell Time: 50-100 ms
Section 4: Data & Visualization
Data Tables
Table 1: Key Factors Influencing FPP-d3 Stability
| Factor | Condition to Avoid (High Degradation) | Recommended Condition (High Stability) | Rationale |
| pH | Acidic (pH < 7.0) | Alkaline (pH 7.5 - 9.7)[2] | Acid catalyzes the hydrolysis of the pyrophosphate bonds. |
| Temperature | Elevated temperatures (> 4°C), Freeze-Thaw | Store at -80°C, keep on ice during prep | Heat provides the energy needed to overcome the activation barrier for hydrolysis.[6] |
| Metal Ions | Presence of divalent cations, contact with steel | Use metal-free systems, add chelators if needed | Metal ions can catalyze phosphate hydrolysis and cause analyte adsorption.[4] |
| Oxygen | Not a primary concern for the phosphate group | N/A | Degradation is primarily hydrolytic, not oxidative.[7] |
Table 2: Summary of Recommended LC-MS/MS Parameters for FPP Analysis
| Parameter | Recommended Setting | Source |
| Column | Reversed Phase C18 (e.g., ACCQ-TAG Ultra C18, XBridge C18) | [2][3] |
| Mobile Phase A | 10 mM Ammonium Carbonate + 0.1% Ammonium Hydroxide in Water | [2] |
| Mobile Phase B | Acetonitrile / Methanol mix with 0.1% Ammonium Hydroxide | [2] |
| Ionization Mode | ESI Negative | [2] |
| Precursor Ion ([M-H]⁻) | FPP-d3: m/z 384.2 | Calculated |
| Product Ion | m/z 79.1 ([PO₃]⁻) or m/z 159.0 ([H₂P₂O₆]⁻) | [2][8] |
Visualizations
The following diagrams illustrate key pathways and workflows relevant to FPP-d3 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is anyone have the experience of farnesyl pyrophosphate? - Chromatography Forum [chromforum.org]
- 5. High-throughput preparation methods of crude extract for robust cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Addressing ion suppression and matrix effects for FPP-d3 in bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and matrix effects during the bioanalysis of FPP-d3.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and matrix effects, and why are they a concern for FPP-d3 analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest (FPP-d3).[1] These components can include salts, lipids, proteins, and endogenous metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of FPP-d3 in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal.[2][3][4]
Ion suppression is the more common phenomenon and is a major concern because it can lead to:
-
Poor reproducibility and precision.
-
Inaccurate quantification of FPP-d3.[7]
Even with a deuterated internal standard like FPP-d3, which is designed to co-elute with the analyte and compensate for these effects, significant ion suppression can still lead to unreliable results.[6]
Q2: I'm using a deuterated internal standard (FPP-d3). Shouldn't that automatically correct for all matrix effects?
A2: While a stable isotope-labeled internal standard (SIL-IS) like FPP-d3 is the gold standard for mitigating matrix effects, it is not always a complete solution.[3][6] The fundamental assumption is that the analyte and the IS co-elute perfectly and experience the same degree of ion suppression or enhancement.[6][8] However, issues can still arise due to:
-
Chromatographic Separation: A slight shift in retention time between FPP and FPP-d3 can expose them to different matrix components, leading to differential ion suppression.[8][9] This is sometimes referred to as the "deuterium isotope effect," which can alter the molecule's lipophilicity and retention time.[9][10]
-
High Concentrations of Interfering Compounds: In highly complex matrices, the sheer volume of co-eluting compounds can suppress the ionization of both the analyte and the internal standard to a point where the signal is unreliable or completely lost.[8]
-
Internal Standard Concentration: An excessively high concentration of the FPP-d3 internal standard can itself contribute to ion suppression, affecting both its own signal and that of the native FPP.[8][11]
Q3: What are the common sources of matrix effects in biological samples?
A3: The most common sources of matrix effects in biological fluids like plasma and serum are phospholipids (B1166683) from cell membranes.[2][9][12] Other significant contributors include:
-
Anticoagulants and other additives used during sample collection.[9][13]
-
Contaminants from plasticware or solvents used in sample preparation.[6]
Troubleshooting Guides
Issue 1: Low signal intensity or complete signal loss for FPP-d3.
This is a classic sign of significant ion suppression.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low FPP-d3 signal intensity.
Detailed Steps:
-
Assess the Matrix Effect: The most direct way to visualize ion suppression is with a post-column infusion experiment . This will help identify the regions in your chromatogram where suppression is occurring.[15][16][17] (See Experimental Protocol 1).
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[7][18]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can significantly reduce ion suppression.[12][18][19] Experiment with different sorbents and optimize the wash and elution steps.
-
Liquid-Liquid Extraction (LLE): LLE can also be very effective. Optimize by adjusting the pH and using different organic solvents to selectively extract FPP-d3.[1][16]
-
Protein Precipitation: While simple, this method may be less effective at removing phospholipids, a major source of ion suppression.[1][12]
-
-
Optimize Chromatography: Adjust your LC method to chromatographically separate FPP-d3 from the regions of ion suppression identified in the post-column infusion experiment.[1][17]
-
Change Analytical Column: Different column chemistries (e.g., C18, Phenyl-Hexyl) offer different selectivities.[7]
-
Modify Mobile Phase: Adjusting the organic solvent (methanol vs. acetonitrile) or the pH can alter retention times.[7]
-
Optimize Gradient: A shallower gradient can improve resolution between FPP-d3 and interfering peaks.[7]
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[5] However, this will also reduce the concentration of FPP-d3, so this approach is only feasible if your assay has sufficient sensitivity.
Issue 2: Poor reproducibility and high %RSD despite using FPP-d3.
This may indicate that FPP and FPP-d3 are experiencing differential matrix effects.
Logical Flow for Diagnosing Poor Reproducibility dot digraph "Reproducibility_Issues" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1];
"Start" [label="Poor Reproducibility\n(High %RSD)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Coelution" [label="Verify FPP & FPP-d3 Co-elution"]; "Check_IS_Conc" [label="Check for IS Self-Suppression"]; "Improve_Cleanup" [label="Enhance Sample Cleanup (SPE/LLE)"]; "Refine_Chroma" [label="Refine Chromatography\n(Move peak from suppression zone)"]; "Resolved" [label="Improved Reproducibility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Coelution"; "Check_Coelution" -> "Check_IS_Conc" [label="Perfect Co-elution"]; "Check_Coelution" -> "Refine_Chroma" [label="Separation Observed"]; "Check_IS_Conc" -> "Improve_Cleanup" [label="IS Conc. OK"]; "Improve_Cleanup" -> "Resolved"; "Refine_Chroma" -> "Resolved"; }
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Separation of FPP and FPP-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation and analysis of Farnesyl pyrophosphate (FPP) and its deuterated internal standard, FPP-d3, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of FPP and FPP-d3.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Secondary Interactions: The highly polar pyrophosphate group of FPP can interact with active sites on the silica-based C18 column. | - Mobile Phase Modification: Add a small amount of a weak acid (e.g., 0.1% formic acid) or a basic modifier like ammonium (B1175870) hydroxide (B78521) to the mobile phase to suppress silanol (B1196071) interactions. An aqueous mobile phase containing 10 mmol/L ammonium carbonate with ammonium hydroxide has been shown to produce sharp peaks for FPP.[1] - Alternative Column Chemistry: Consider using a column with a different stationary phase, such as one with an embedded polar group or a pentafluorophenyl (PFP) phase, which can offer different selectivity for polar analytes. |
| Column Overload: Injecting too high a concentration of FPP or FPP-d3. | - Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute Sample: If signal intensity allows, dilute the sample prior to injection. | |
| Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | - Match Initial Mobile Phase: Reconstitute the final sample extract in a solvent that is the same or weaker than the initial mobile phase composition. | |
| Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase over time. | - Column Washing: Implement a robust column washing procedure after each analytical batch. - Use of Guard Column: Employ a guard column to protect the analytical column from contaminants. - Column Replacement: If peak shape does not improve with washing, the column may need to be replaced. | |
| Low Signal Intensity or Poor Sensitivity | Ion Suppression: Co-eluting matrix components from the sample (e.g., salts, lipids from plasma) can compete with FPP and FPP-d3 for ionization in the mass spectrometer source. | - Optimize Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components. A method using methanol (B129727) for protein precipitation followed by SPE has been successfully used for plasma samples.[2] - Improve Chromatographic Separation: Adjust the gradient elution profile to separate FPP and FPP-d3 from the regions where matrix components elute. - Dilution: Diluting the sample can sometimes mitigate ion suppression, although this may also reduce the analyte signal. |
| Analyte Degradation: FPP is susceptible to hydrolysis, especially under acidic conditions or at elevated temperatures, leading to the loss of phosphate (B84403) groups. | - Maintain Low Temperature: Keep samples on ice or in a cooled autosampler (e.g., 4°C) during preparation and analysis.[3] - Control pH: FPP is reported to be stable at a pH of 7.5-8.0.[3] Using a buffered mobile phase in this range, such as ammonium carbonate/hydroxide, can improve stability.[1] - Limit Storage Time: Analyze samples as soon as possible after preparation. For long-term storage, keep at -20°C or below.[4] FPP is stable for at least 2 years when stored at -20°C.[4] | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments. | - Fresh Mobile Phase: Prepare fresh mobile phase for each analytical run. - Accurate pH Measurement: Use a calibrated pH meter for all buffer preparations. |
| Column Temperature Fluctuations: Lack of a column oven or inconsistent temperature control. | - Use a Column Oven: Maintain a constant and optimized column temperature to ensure reproducible chromatography. | |
| Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections. | - Increase Equilibration Time: Ensure the column is fully equilibrated before each injection by extending the post-run time. | |
| FPP and FPP-d3 Peak Splitting or Tailing Differently | Isotope Effect: A slight difference in the physicochemical properties of FPP and FPP-d3 due to the heavier isotope can sometimes lead to partial separation on highly efficient columns. | - Optimize Chromatography: Adjust the gradient to ensure co-elution. A slight broadening of the peaks to ensure overlap may be acceptable as long as the peak shape is consistent. - Use a 13C-labeled Standard: If significant separation is observed, a 13C-labeled internal standard (e.g., 13C5-FPP) may exhibit more similar chromatographic behavior to the native analyte.[1] |
| Contamination of Internal Standard: The FPP-d3 standard may contain a small amount of unlabeled FPP. | - Verify Standard Purity: Analyze the FPP-d3 standard by itself to check for the presence of any unlabeled FPP. |
Frequently Asked Questions (FAQs)
Q1: Why is FPP-d3 used as an internal standard for FPP quantification?
A1: FPP-d3 is an ideal internal standard because it is chemically identical to FPP, meaning it will have very similar chromatographic retention times and ionization efficiency in the mass spectrometer. The mass difference due to the deuterium (B1214612) labels allows the mass spectrometer to distinguish it from the unlabeled FPP. This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, leading to more precise and accurate quantification.
Q2: My FPP and FPP-d3 peaks are not perfectly co-eluting. Is this a problem?
A2: While ideal, perfect co-elution is not always achieved, especially with high-resolution chromatography, due to the deuterium isotope effect, which can slightly alter retention time. A small, consistent offset in retention time is generally acceptable. The key is that the internal standard must elute in a region with similar matrix effects as the analyte to provide accurate correction. If significant separation occurs, it may be necessary to adjust the chromatographic method to improve co-elution or consider a different internal standard.
Q3: What are the most critical aspects of sample preparation for FPP analysis?
A3: Due to FPP's polar nature and susceptibility to degradation, two aspects are critical:
-
Effective removal of matrix components: Especially for complex matrices like plasma, thorough cleanup using techniques like SPE is crucial to minimize ion suppression.[2]
-
Maintaining sample integrity: It is vital to control temperature and pH throughout the sample preparation process to prevent enzymatic and chemical degradation (hydrolysis) of the pyrophosphate groups.[3]
Q4: What are the expected degradation products of FPP that I should be aware of?
A4: The primary degradation pathway for FPP is the hydrolysis of the pyrophosphate moiety. This can result in the formation of farnesyl monophosphate (FMP) and farnesol (B120207) (FOH). These degradation products are less polar than FPP and will have different retention times. If significant degradation occurs, you may see a decrease in the FPP peak area and the appearance of new peaks corresponding to these degradants.
Q5: What type of LC column is best suited for FPP analysis?
A5: Reversed-phase C18 columns are commonly and successfully used for FPP analysis.[1] A method using an XBridge C18 column (3.5 µm, 2.1 x 100 mm) has been reported to provide sharp peaks for FPP and its labeled internal standard.[1] The choice of a specific C18 column will depend on the particle size and desired efficiency for the application.
Quantitative Data Summary
The following tables summarize typical parameters for an LC-MS/MS method for the quantification of FPP, using a labeled internal standard (IS) like FPP-d3 or ¹³C₅-FPP.
Table 1: LC-MS/MS Parameters
| Parameter | Value | Reference |
| LC Column | XBridge C18, 3.5 µm, 2.1 x 100 mm | [1] |
| Mobile Phase A | 10 mmol/L ammonium carbonate in water with ammonium hydroxide (1000:5, v/v) | [1] |
| Mobile Phase B | Acetonitrile with ammonium hydroxide (1000:5, v/v) | [1] |
| Flow Rate | 0.3 mL/min | [1] |
| Gradient | A representative gradient would start with a high aqueous percentage and ramp up the organic phase to elute FPP. | |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | |
| MS/MS Transitions | FPP: m/z 381.2 → 79.1 ¹³C₅-FPP: m/z 386.2 → 79.1 | [1] |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 0.2 to 20 ng/mL in human plasma | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [1] |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Accuracy (% Bias) | Within ±15% | [1] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation
This protocol is adapted from a validated method for FPP analysis in human plasma.[1][2]
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of FPP-d3 internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Mevalonate (B85504) Pathway and FPP's Role
FPP is a key intermediate in the mevalonate pathway, which is crucial for the synthesis of cholesterol and other essential isoprenoids.[5] The quantification of FPP is important in drug development, particularly for drugs that target this pathway (e.g., statins, bisphosphonates).
Caption: The Mevalonate pathway showing the central role of FPP.
General LC-MS Troubleshooting Workflow
This workflow provides a logical approach to diagnosing issues during method development and routine analysis.
Caption: A systematic workflow for troubleshooting LC-MS issues.
References
- 1. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Isotopic Labeling: Farnesyl Pyrophosphate-d3 vs. 13C-FPP for Metabolic Studies
In the intricate landscape of metabolic research, particularly within the essential mevalonate (B85504) (MVA) pathway, stable isotope-labeled analogs of key metabolites are indispensable tools. Farnesyl pyrophosphate (FPP) represents a critical branch point in this pathway, directing carbon flux towards the synthesis of sterols (like cholesterol), non-sterol isoprenoids (such as ubiquinone and dolichol), and prenylated proteins. Understanding the dynamics of FPP metabolism is crucial for researchers in oncology, immunology, and drug development.
This guide provides a comprehensive comparison of two primary isotopic analogs of FPP: Farnesyl pyrophosphate-d3 (FPP-d3) and 13C-labeled Farnesyl pyrophosphate (13C-FPP). We will explore their distinct applications, contrasting the use of FPP-d3 as a gold-standard for quantification against the utility of 13C-FPP for metabolic flux tracing. This comparison is supported by experimental data and detailed protocols to guide researchers in selecting the appropriate tool for their specific scientific questions.
Core Applications: Quantification vs. Tracing
The choice between a deuterium (B1214612) (d) or carbon-13 (13C) label is fundamentally driven by the experimental goal.
-
This compound (FPP-d3): Primarily used as an internal standard for accurate and precise quantification of endogenous FPP levels by mass spectrometry. In this role, a known amount of FPP-d3 is spiked into a biological sample. Because it is chemically identical to the natural analyte, it co-purifies through all extraction and sample preparation steps and experiences the same ionization effects in the mass spectrometer. The mass difference allows the instrument to distinguish it from the unlabeled FPP, enabling precise correction for experimental variability.[1] Deuterium-labeled standards are widely considered the gold standard for quantitative mass spectrometry.[1]
-
13C-Farnesyl Pyrophosphate (13C-FPP): Designed for use as a metabolic tracer . When introduced to a biological system, the stable, heavy 13C atoms act as a label that can be tracked as the FPP molecule is metabolized into downstream products. This allows researchers to trace the fate of the farnesyl carbon backbone, measure pathway activity (flux), and discover metabolic bottlenecks.[2][3] 13C is the preferred isotope for flux analysis due to the stability of the C-C bond, which prevents the label loss that can sometimes occur with deuterium through H/D exchange.[4]
Comparative Performance and Characteristics
The following table summarizes the key performance characteristics and considerations for using FPP-d3 and 13C-FPP, based on established principles of stable isotope labeling.
| Feature | This compound (as Internal Standard) | 13C-Farnesyl Pyrophosphate (as Metabolic Tracer) |
| Primary Application | Absolute quantification of endogenous FPP.[1] | Metabolic flux analysis; tracing carbon fate into downstream products (e.g., cholesterol, GGPP).[2][5] |
| Key Advantage | Corrects for matrix effects, extraction loss, and ionization variability, leading to high accuracy and precision.[1] | Carbon label is metabolically stable and directly traces the molecule's backbone through enzymatic reactions.[4] |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] | LC-MS/MS or Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] |
| Typical Quantitative Performance (LC-MS/MS) | Enables Lower Limit of Quantification (LLOQ) in the range of 0.04 ng/mL for isoprenoids in biological matrices.[6] | Analysis focuses on Mass Isotopologue Distribution (MID) to determine the extent of 13C incorporation into products.[7] |
| Potential Drawbacks | - Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds, which can slightly alter chromatographic retention times.[3][4]- Isotopic Instability: Deuterium atoms can be lost via H/D exchange if placed on unstable positions (not typical for FPP-d3 synthesis).[1][8] | - Cost: Synthesis of 13C-labeled compounds is generally more expensive than deuterated analogs.[4]- Delivery: As a charged molecule, delivering exogenous FPP into intact cells can be challenging. |
| Information Gained | Precise concentration of FPP (e.g., ng/mg of protein) in a given sample.[9] | Relative activity of downstream pathways, identification of active metabolic routes, and quantification of metabolic flux.[2] |
Signaling and Experimental Workflows
Visualizing the metabolic context and experimental procedures is key to understanding the application of these tracers.
The Mevalonate Pathway and FPP Branch Point
FPP is a C15 isoprenoid pyrophosphate synthesized from Acetyl-CoA via the mevalonate pathway. It serves as the last common precursor for multiple downstream branches, making it a critical regulatory node.
Experimental Workflow Comparison
The experimental designs for quantification and metabolic tracing are distinct, as illustrated below.
Experimental Protocols
The following sections provide detailed methodologies for the two primary applications discussed.
Protocol 1: Quantification of Endogenous FPP using FPP-d3 Internal Standard
This protocol outlines a method for the accurate measurement of FPP concentrations in cultured cells using LC-MS/MS with an FPP-d3 internal standard.
1. Materials and Reagents:
-
Cultured cells (e.g., ~1-5 million cells per sample)
-
This compound (FPP-d3) internal standard (IS) solution of known concentration
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
2. Sample Preparation:
-
Cell Harvest: Aspirate culture medium and wash cells twice with 5 mL of ice-cold PBS.
-
Lysis and Spiking: Add 1 mL of ice-cold 80% methanol (-80°C) to the plate. Immediately add a precise volume of the FPP-d3 internal standard solution to the methanol.
-
Cell Scraping: Scrape the cells into the methanol/IS mixture. Transfer the entire lysate into a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 1 minute, then incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite pellet in 100 µL of 50% methanol/water for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: Utilize a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phases: Use a gradient of (A) water with ammonium (B1175870) acetate (B1210297) and (B) methanol or acetonitrile.
-
MS Method: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions must be optimized. Based on published data for unlabeled FPP, the transition is m/z 381.2 → 79.1 (corresponding to the pyrophosphate fragment).[6] For FPP-d3, the precursor ion would be m/z 384.2, while the product ion would likely remain m/z 79.1.
-
FPP: Q1: 381.2 m/z → Q3: 79.1 m/z
-
FPP-d3 (IS): Q1: 384.2 m/z → Q3: 79.1 m/z
-
-
Quantification: Construct a calibration curve using known concentrations of unlabeled FPP with a constant amount of FPP-d3 IS. The concentration of FPP in the biological samples is determined by comparing the peak area ratio of endogenous FPP to the FPP-d3 IS against the calibration curve.
Protocol 2: Metabolic Tracing with 13C-FPP
This protocol describes a generalized approach for tracing the metabolic fate of 13C-FPP into downstream isoprenoids. Note that delivering the charged FPP molecule into cells requires specific techniques.
1. Materials and Reagents:
-
13C-Farnesyl pyrophosphate (e.g., [U-13C15]FPP)
-
Cell permeabilization agent (e.g., saponin (B1150181), if required) or a suitable delivery vehicle.
-
Standard cell culture reagents
-
Metabolite extraction solutions (as in Protocol 1)
2. Labeling Experiment:
-
Cell Culture: Grow cells to approximately 80% confluency.
-
Tracer Introduction:
-
Option A (Permeabilization): Gently wash cells with PBS. Incubate cells in a buffer containing a low concentration of a mild detergent like saponin along with the 13C-FPP tracer for a short period (e.g., 15-30 minutes). This method allows transient entry of charged molecules.
-
Option B (Delivery Vehicle): Encapsulate 13C-FPP in a suitable delivery agent (e.g., liposomes) and add it to the culture medium.
-
-
Metabolic Labeling: After introducing the tracer, wash the cells and replace with fresh, tracer-free medium. Incubate for a defined period (e.g., 1, 4, 8, 24 hours) to allow the 13C-FPP to be metabolized.
-
Metabolism Quenching and Extraction: To halt enzymatic activity, rapidly wash the cells with ice-cold PBS and immediately add ice-cold 80% methanol. Proceed with the extraction as described in Protocol 1 (steps 3-7).
3. LC-MS Analysis for Isotope Tracing:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for this application to accurately resolve the mass isotopologues.
-
Analysis Method: Perform a full scan or targeted SIM analysis to detect the downstream metabolites of interest (e.g., squalene, cholesterol, GGPP).
-
Data Analysis: Extract the ion chromatograms for each potential isotopologue of the target metabolites. For example, if tracing [U-13C15]FPP to GGPP (C20), one would expect to see a population of GGPP that is M+15 heavier than the unlabeled version. The fractional abundance of each isotopologue (the Mass Isotopologue Distribution, or MID) reveals the extent of incorporation from the 13C-FPP pool.[7] This data provides a direct measure of the pathway's activity under the experimental conditions.
Conclusion
The selection between this compound and 13C-FPP is not a matter of superior performance but of choosing the right tool for the scientific objective. FPP-d3 is the ideal choice for researchers needing to establish highly accurate and reproducible quantification of endogenous FPP levels, a critical measurement for studies involving statins or other MVA pathway inhibitors. Conversely, 13C-FPP is the appropriate tool for dissecting the dynamic flow of carbon through the complex post-FPP metabolic network. By tracing the labeled backbone of FPP, researchers can gain invaluable insights into the regulation and flux of pathways leading to the synthesis of essential biomolecules, advancing our understanding of cellular metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to FPP Analogs: FPP-d3, Alkyne, and Photoactive Probes for Protein Prenylation Research
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular signaling, post-translational modifications are paramount. Among these, protein prenylation—the attachment of isoprenoid lipids like farnesyl pyrophosphate (FPP)—is critical for the function and localization of a vast array of proteins, including the Ras superfamily of small GTPases implicated in cancer. To dissect the complexities of the "prenylome," researchers rely on chemical probes that mimic the natural FPP substrate. This guide provides a detailed comparison of three major classes of FPP analogs: deuterated FPP (FPP-d3), alkyne-functionalized FPP, and photoactive FPP, offering insights into their applications, performance, and the experimental designs they enable.
This document serves as a vital resource for researchers, scientists, and drug development professionals, providing a clear comparison of the primary tools used to investigate protein prenylation.
Executive Summary
The study of protein prenylation is essential for understanding numerous cellular processes and disease states. The choice of FPP analog is dictated by the specific biological question being addressed.
-
FPP-d3 , a stable isotope-labeled analog, is the tool of choice for quantitative mass spectrometry . It serves as an internal standard for precise and accurate quantification of endogenous levels of protein prenylation through isotope-dilution mass spectrometry.[1][2] This method is ideal for studies focused on changes in the extent of prenylation under different cellular conditions.
-
Alkyne-functionalized FPP analogs are bioorthogonal probes designed for metabolic labeling . Once incorporated into proteins, the alkyne handle allows for covalent modification with reporter tags via "click chemistry."[3][4][5] This enables a wide range of applications, including the visualization of prenylated proteins by in-gel fluorescence and their enrichment for identification by mass spectrometry.
-
Photoactive FPP analogs are employed for photoaffinity labeling to identify and map the binding sites of FPP-utilizing enzymes and interacting proteins.[6][7] Upon activation with UV light, these analogs form a covalent bond with nearby molecules, allowing for the capture and subsequent identification of proteins that interact with the FPP molecule.[8][9]
Comparative Analysis of FPP Analogs
The distinct functionalities of FPP-d3, alkyne, and photoactive FPP analogs make them suitable for different research objectives. The following table summarizes their key characteristics and applications.
| Feature | FPP-d3 (Deuterated) | Alkyne-FPP Analogs | Photoactive FPP Analogs |
| Primary Application | Quantitative Mass Spectrometry (Internal Standard)[1][2] | Metabolic Labeling, Visualization, and Enrichment[3][4] | Photoaffinity Labeling and Interactome Mapping[6][7] |
| Detection Method | Mass Spectrometry (MS) | Fluorescence Imaging, Mass Spectrometry | Mass Spectrometry, Autoradiography |
| Key Advantage | High accuracy and precision for quantification of endogenous prenylation. | Versatility for visualization, identification, and pull-down experiments. | Covalent capture of interacting proteins, including transient interactions.[8] |
| Limitations | Does not provide spatial information or allow for direct visualization. | Indirect detection; requires subsequent chemical reaction (click chemistry). | UV irradiation can potentially damage cells; cross-linking efficiency can be variable.[9] |
| Typical Output | Relative or absolute quantification of specific prenylated proteins. | Fluorescent gel images, lists of identified prenylated proteins. | Identification of FPP-binding proteins and their specific binding sites. |
Signaling and Experimental Workflows
To better illustrate the application of these FPP analogs, the following diagrams outline the relevant biological pathway and experimental workflows.
References
- 1. Proteomic applications of protein quantification by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual chemical probes enable quantitative system-wide analysis of protein prenylation and prenylation dynamics [ouci.dntb.gov.ua]
- 4. Dual chemical probes enable quantitative system-wide analysis of protein prenylation and prenylation dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoactive Analogs of Farnesyl Pyrophosphate Containing Benzoylbenzoate Esters: Synthesis and Application to Photoaffinity Labeling of Yeast Protein Farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoactive analogs of farnesyl diphosphate and related isoprenoids: design and applications in studies of medicinally important isoprenoid-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV crosslinking of proteins to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FPP-d3 as a Quantitative Internal Standard for Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and toxicokinetic data. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variability during sample processing and analysis. This guide provides a comprehensive comparison of Farnesyl pyrophosphate-d3 (FPP-d3) as a quantitative internal standard for the bioanalysis of FPP, benchmarked against other alternatives, supported by experimental data and detailed methodologies.
Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate (B85504) pathway, a key metabolic route for the biosynthesis of cholesterol, steroid hormones, and other isoprenoids.[1][2] Accurate quantification of FPP in biological matrices is crucial for understanding various physiological and pathological processes. An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[3]
Comparison of Internal Standard Alternatives for FPP Bioanalysis
The selection of an appropriate internal standard is a critical step in developing a robust bioanalytical method. The primary choices for an internal standard for FPP analysis are a stable isotope-labeled (SIL) version of FPP, such as FPP-d3 or ¹³C-labeled FPP, or a structural analog.
| Feature | FPP-d3 (SIL-IS) | ¹³C₅-FPP (SIL-IS) | Structural Analog IS |
| Chemical Structure | Identical to FPP with deuterium (B1214612) labels | Identical to FPP with ¹³C labels | Similar but not identical to FPP |
| Chromatographic Behavior | Co-elutes with FPP | Co-elutes with FPP | May have different retention time |
| Ionization Efficiency | Nearly identical to FPP | Identical to FPP | May differ from FPP |
| Matrix Effect Compensation | Excellent | Excellent | Variable, may not fully compensate |
| Availability | Custom synthesis may be required | Commercially available in some cases[1] | May be more readily available |
| Cost | Generally higher | Generally higher | Can be lower |
| Regulatory Acceptance | Gold standard, highly accepted | Gold standard, highly accepted | Requires thorough justification and validation |
Quantitative Performance Data
While specific validation data for FPP-d3 is not widely published, the performance of a closely related SIL-IS, ¹³C₅-FPP, in the bioanalysis of FPP in human plasma provides a strong benchmark for the expected performance of FPP-d3. The following table summarizes the validation parameters for an LC-MS/MS method using ¹³C₅-FPP as the internal standard.[1]
| Validation Parameter | Acceptance Criteria (Typical) | ¹³C₅-FPP Performance Data[1] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Calibration Range | Defined by LLOQ and ULOQ | 0.2 to 20 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.9 - 9.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1 - 8.7% |
| Intra-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -8.0 to 5.0% |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -5.5 to 2.5% |
| Matrix Effect | IS-normalized factor within acceptable range | Not explicitly reported, but method validated |
| Recovery | Consistent and reproducible | Not explicitly reported, but method validated |
It is anticipated that FPP-d3 would exhibit similar performance characteristics to ¹³C₅-FPP due to its nature as a SIL-IS.
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of an internal standard for FPP bioanalysis, based on established guidelines.[3][4][5][6]
Stock Solution and Working Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of FPP and FPP-d3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the FPP stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of FPP-d3 at a fixed concentration to be spiked into all samples.
Sample Preparation (Protein Precipitation)
-
To 50 µL of biological matrix (e.g., plasma), add 10 µL of the FPP-d3 internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable.[1]
-
Mobile Phase: A gradient elution with two solvents:
-
A: 10 mmol/L ammonium (B1175870) carbonate with ammonium hydroxide (B78521) (e.g., 1000:5, v/v) in water.[1]
-
B: Acetonitrile with ammonium hydroxide (e.g., 1000:5, v/v).[1]
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
FPP: To be determined (e.g., precursor ion -> product ion).
-
FPP-d3: To be determined (e.g., precursor ion with +3 Da shift -> product ion).
-
Method Validation Experiments
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of FPP and FPP-d3.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of FPP in samples.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days.
-
Matrix Effect: Compare the response of FPP in post-extraction spiked blank matrix with the response in a neat solution at low and high concentrations. The IS-normalized matrix factor should be calculated.
-
Recovery: Compare the response of FPP in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of FPP and FPP-d3 in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Visualizations
Mevalonate Pathway
The following diagram illustrates the central role of FPP in the mevalonate pathway.
Caption: The Mevalonate Pathway highlighting FPP as a key intermediate.
Bioanalytical Method Validation Workflow
The following diagram outlines the key steps in validating a bioanalytical method using an internal standard.
Caption: Workflow for bioanalytical method validation with an internal standard.
Conclusion
Based on established principles of bioanalytical method validation, FPP-d3 is an excellent candidate for a quantitative internal standard for the bioanalysis of FPP. Its identical chemical structure to the analyte ensures that it will closely track FPP through all stages of sample preparation and analysis, providing the most accurate and precise correction for experimental variability. While direct comparative data for FPP-d3 is limited, the performance of other SIL-IS for FPP, such as ¹³C₅-FPP, demonstrates the high level of performance that can be expected. The use of a SIL-IS like FPP-d3 is strongly recommended over structural analogs to ensure the generation of high-quality, reliable data for regulatory submissions and scientific research.
References
- 1. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. fda.gov [fda.gov]
Cross-Laboratory Perspectives on FPP Quantification: A Comparative Guide to Methods Utilizing Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of farnesyl pyrophosphate (FPP) is critical for understanding cellular metabolism and the effects of therapeutic interventions. FPP is a key intermediate in the mevalonate (B85504) pathway, a vital biochemical cascade responsible for the synthesis of cholesterol, steroid hormones, and other essential molecules.[1][2] This guide provides a comparative analysis of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for FPP quantification, with a focus on the use of isotopically labeled internal standards to ensure accuracy and reproducibility.
While a formal cross-laboratory validation study using FPP-d3 as a common internal standard has not been identified in the public literature, this guide synthesizes data from multiple independent laboratory validations to offer a comprehensive overview of the current state of FPP bioanalysis. The use of a stable isotope-labeled internal standard, such as FPP-d3 or ¹³C₅-FPP, is a cornerstone of robust quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and instrument response.[3]
Comparative Analysis of Quantitative Performance
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for FPP quantification in different biological matrices. This allows for a direct comparison of key validation parameters such as the lower limit of quantification (LLOQ), dynamic range, precision, and accuracy.
| Method Reference | Matrix | Internal Standard | LLOQ (ng/mL) | Dynamic Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Sugimoto et al. (2017)[2] | Human Plasma | ¹³C₅-FPP | 0.2 | 0.2 - 20 | ≤ 5.8 | ≤ 6.9 | -4.5 to 3.5 |
| Chhonker et al. (2018)[4] | Human Plasma & Cancer Cells | RAM1147 (IS) | 0.04 | 0.04 - 20 | <15 | <15 | 85-115% of nominal |
| Hooff et al. (2010)[1][5] | Human Brain Tissue | N/A (UHPLC-MS/MS) | 5 | 5 - 250 | Not Reported | Not Reported | Not Reported |
| Henneman et al. (2008)[4] | HepG2 Cells | N/A (LC-MS/MS) | 10 | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Methodologies: A Closer Look
The successful quantification of FPP relies on meticulous sample preparation and optimized LC-MS/MS conditions. Below are detailed protocols adapted from published, validated methods.
Method 1: FPP Quantification in Human Plasma (Adapted from Sugimoto et al., 2017[2])
1. Sample Preparation:
-
To 50 µL of human plasma, add 150 µL of methanol (B129727) containing the internal standard (¹³C₅-FPP).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4°C for 10 minutes at 14,000 x g.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: XBridge C18, 3.5 µm, 2.1 x 100 mm.[2]
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) carbonate/ammonium hydroxide (B78521) (1000:5, v/v).[2]
-
Mobile Phase B: Acetonitrile/ammonium hydroxide (1000:5, v/v).[2]
-
Gradient: A linear gradient is employed to separate FPP from other plasma components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for FPP and ¹³C₅-FPP are monitored.
Method 2: Simultaneous Quantification of Isoprenoid Pyrophosphates in Plasma and Cancer Cells (Adapted from Chhonker et al., 2018[4])
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile/methanol (75/25) containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Evaporate the supernatant and reconstitute for injection.
2. Sample Preparation (Cells):
-
Harvest cells and lyse using a suitable buffer.
-
Perform protein precipitation with cold organic solvent containing the internal standard.
-
Centrifuge and process the supernatant as described for plasma samples.
3. LC-MS/MS Parameters:
-
LC System: Nexera UPLC System.[4]
-
Column: ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm.[4]
-
Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.[4]
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25).[4]
-
Flow Rate: 0.25 mL/min with a gradient elution.[4]
-
Mass Spectrometer: LCMS-8060 triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative Multiple Reaction Monitoring (MRM) mode.[4]
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biochemical context of FPP, the following diagrams are provided.
Caption: Experimental workflow for FPP quantification using an internal standard (IS) and LC-MS/MS.
Caption: Simplified overview of the Mevalonate Pathway highlighting key intermediates including FPP.
References
- 1. A rapid and sensitive assay for determining human brain levels of farnesyl-(FPP) and geranylgeranylpyrophosphate (GGPP) and transferase activities using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Biological Equivalence of FPP-d3 and Unlabeled FPP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate (B85504) pathway, serving as a precursor for the synthesis of essential molecules such as cholesterol, ubiquinone, and heme A.[1][2] It is also the donor for protein farnesylation, a post-translational modification that anchors proteins to cell membranes, a process crucial for the function of key signaling proteins like Ras and Rho GTPases.[2][3][4] FPP-d3, a deuterium-labeled isotopologue of FPP, is often used as an internal standard for analytical quantification.[1] However, for its use in biological assays as a tracer or surrogate for the unlabeled form, establishing its biological equivalence is paramount. This guide provides a framework for researchers to assess the biological equivalence of FPP-d3 and unlabeled FPP through a series of quantitative experiments.
Data Presentation: Comparative Analysis of FPP and FPP-d3 Activity
To objectively compare the biological activity of FPP and FPP-d3, a series of in vitro and cell-based assays should be performed. The following tables summarize the key quantitative data that should be collected.
Table 1: In Vitro Farnesyltransferase (FTase) Inhibition Assay
| Compound | IC50 (µM) for FTase |
| Unlabeled FPP | |
| FPP-d3 | |
| FTI-277 (Control) |
Table 2: In Vitro Protein Farnesylation Assay
| Substrate | Unlabeled FPP Incorporation (pmol/min/mg) | FPP-d3 Incorporation (pmol/min/mg) |
| H-Ras | ||
| HDJ2 |
Table 3: Cellular Protein Prenylation Assay
| Treatment | Unprenylated HDJ2 Level (Relative to Control) | Unprenylated Rap1A Level (Relative to Control) |
| Vehicle Control | 1.0 | 1.0 |
| Unlabeled FPP | ||
| FPP-d3 | ||
| Simvastatin | ||
| Simvastatin + Unlabeled FPP | ||
| Simvastatin + FPP-d3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Farnesyltransferase (FTase) Activity Assay
This assay measures the ability of FPP and FPP-d3 to serve as substrates for FTase, the enzyme that catalyzes protein farnesylation.[5][6][7] A common method involves a 96-well format using scintillation counting or fluorescence.[5][7]
Materials:
-
Purified recombinant FTase
-
Unlabeled FPP and FPP-d3
-
Tritiated FPP ([3H]FPP)
-
Farnesylation acceptor peptide (e.g., a biotinylated peptide with a CAAX box motif)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Scintillation cocktail
-
96-well filter plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified FTase, and the acceptor peptide.
-
Add varying concentrations of unlabeled FPP or FPP-d3 to the wells.
-
Initiate the reaction by adding a fixed concentration of [3H]FPP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the wells to remove unincorporated [3H]FPP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
The amount of incorporated [3H]FPP is inversely proportional to the ability of the unlabeled or deuterated FPP to compete for the enzyme.
In Vitro Protein Farnesylation Assay
This assay directly measures the incorporation of either unlabeled FPP or FPP-d3 onto a target protein.
Materials:
-
Purified recombinant FTase
-
Purified recombinant target protein (e.g., H-Ras, HDJ2)
-
Unlabeled FPP and FPP-d3
-
Assay buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific for the target protein
Procedure:
-
Set up reaction mixtures containing assay buffer, FTase, and the target protein.
-
Add either unlabeled FPP or FPP-d3 to the respective reaction tubes.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE. Farnesylated proteins exhibit a characteristic mobility shift.[8]
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein to visualize the farnesylated and unfarnesylated forms.
-
Quantify the band intensities to determine the extent of farnesylation.
Cellular Protein Prenylation Assay
This assay assesses the ability of FPP and FPP-d3 to rescue protein prenylation in cells where the mevalonate pathway has been inhibited.[3]
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Simvastatin or another HMG-CoA reductase inhibitor
-
Unlabeled FPP and FPP-d3
-
Cell lysis buffer
-
Antibodies against a farnesylated protein (e.g., HDJ2) and a geranylgeranylated protein (e.g., Rap1A)
-
Western blotting reagents
Procedure:
-
Treat cells with an HMG-CoA reductase inhibitor (e.g., simvastatin) to deplete the endogenous pool of FPP and GGPP. This leads to an accumulation of unprenylated proteins.[3]
-
Supplement the media of inhibitor-treated cells with either unlabeled FPP or FPP-d3.
-
After an incubation period (e.g., 24 hours), harvest and lyse the cells.
-
Perform Western blotting on the cell lysates using antibodies that can distinguish between the prenylated and unprenylated forms of target proteins.
-
A rescue of the prenylated form of the protein indicates that the supplemented FPP or FPP-d3 is biologically active within the cell.
Visualizations
Mevalonate Pathway and Protein Prenylation
The following diagram illustrates the central role of FPP in the mevalonate pathway and its subsequent use in protein farnesylation.
Caption: The Mevalonate Pathway leading to FPP synthesis and protein farnesylation.
Experimental Workflow for Assessing Biological Equivalence
This diagram outlines the logical flow of experiments to compare unlabeled FPP and FPP-d3.
Caption: Workflow for comparing the biological equivalence of FPP and FPP-d3.
Conclusion
The biological equivalence of FPP-d3 and unlabeled FPP is a critical consideration for its use in biological research beyond its role as an analytical standard. The experimental framework provided in this guide offers a robust approach to quantitatively assess their comparative performance in key biological processes. By systematically evaluating their interaction with farnesyltransferase and their ability to support protein prenylation in a cellular context, researchers can confidently determine the suitability of FPP-d3 as a surrogate for unlabeled FPP in their specific applications. The expectation is that the deuterium (B1214612) labeling in FPP-d3 will have a negligible isotope effect on its biological activity, and thus it will be found to be biologically equivalent to unlabeled FPP. However, empirical validation through the described assays is essential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency [frontiersin.org]
- 3. Protein prenylation drives discrete signaling programs for the differentiation and maintenance of effector Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein farnesyltransferase: measurement of enzymatic activity in 96-well format using TopCount microplate scintillation counting technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Comparison Guide to Analytical Interference Testing for FPP-d3 in Complex Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of farnesyl pyrophosphate (FPP) in complex biological matrices is paramount for advancing our understanding of various physiological and pathological processes. The use of a deuterated internal standard, FPP-d3, is a cornerstone of robust bioanalysis, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the inherent complexity of biological samples presents a significant challenge in the form of analytical interferences, which can compromise data integrity. This guide provides an objective comparison of methodologies to identify and mitigate these interferences, supported by experimental protocols and data presentation to aid in the development of reliable analytical methods.
The two primary sources of interference in the LC-MS/MS analysis of FPP-d3 are the biological matrix itself and the isotopic characteristics of the analyte and internal standard. Matrix effects, stemming from co-eluting endogenous components, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of quantification. Isotopic interference, or cross-contribution, between FPP and FPP-d3 can also introduce bias, particularly at the lower and upper limits of quantification.
Comparative Analysis of Interference Mitigation Strategies
Effective analytical method development requires a thorough evaluation of sample preparation techniques and a comprehensive understanding of potential isotopic interferences. The following table summarizes a comparison of common approaches to minimize analytical interference in the quantification of FPP.
| Interference Type | Mitigation Strategy | Principle | Advantages | Disadvantages | Typical Application |
| Matrix Effects | Protein Precipitation (PPT) | Removal of proteins by precipitation with an organic solvent (e.g., acetonitrile, methanol).[1] | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids, leading to significant ion suppression.[2] | High-throughput screening where speed is critical. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent, leaving interfering substances in the aqueous phase.[3] | Can provide a cleaner extract than PPT. | Can be labor-intensive and may have lower analyte recovery. | Methods requiring a cleaner sample than achievable with PPT. | |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution with a suitable solvent. | Provides a high degree of sample cleanup, effectively removing salts and phospholipids.[2] | More time-consuming and costly than PPT or LLE. Method development can be complex. | Assays requiring high sensitivity and specificity. | |
| Hybrid Solid-Phase Extraction (HybridSPE) | Combines protein precipitation and phospholipid removal in a single device.[2] | Efficient removal of both proteins and phospholipids, resulting in minimal matrix effects.[2] | Higher cost compared to traditional methods. | Demanding applications where minimal matrix effect is crucial. | |
| Isotopic Interference | Chromatographic Separation | Optimization of LC conditions to achieve baseline separation of FPP and FPP-d3 from interfering peaks.[4] | Can resolve isobaric interferences. | May not be sufficient to separate all co-eluting matrix components. | Essential for all LC-MS/MS methods. |
| Use of High-Resolution Mass Spectrometry (HRMS) | Distinguishes between analyte and interferences based on their exact mass.[5] | High specificity and can identify unknown interferences. | Higher instrument cost and complexity. | Characterization of interferences and complex sample analysis. | |
| Assessment of Cross-Contribution | Experimental determination of the signal contribution from the analyte to the internal standard and vice versa.[6][7] | Allows for mathematical correction of the interference, improving accuracy.[6] | Requires careful experimental design and data analysis. | Recommended for all methods using deuterated internal standards. |
Experimental Protocols
To ensure the reliability of FPP-d3 quantification, a rigorous validation of the analytical method is essential. The following are detailed protocols for key experiments to assess and mitigate analytical interference.
Protocol 1: Evaluation of Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the biological matrix.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte (FPP) and internal standard (FPP-d3) spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted using the chosen sample preparation method (PPT, LLE, SPE, or HybridSPE). The analyte and internal standard are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the matrix factor by comparing the peak area of the analyte in Set B to that in Set A.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Recovery (RE): Calculate the extraction recovery by comparing the peak area of the analyte in Set C to that in Set B.
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Internal Standard Normalized Matrix Factor: To assess the internal standard's ability to compensate for matrix effects, calculate the IS-normalized MF.
-
IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A) where the ratio is analyte area / IS area.
-
-
Protocol 2: Assessment of Isotopic Cross-Contribution
Objective: To determine the extent of signal contribution from FPP to FPP-d3 and vice versa.
Methodology:
-
Sample Preparation:
-
Prepare two sets of solutions in a blank, extracted biological matrix:
-
Set 1 (Analyte to IS Interference): A solution containing the highest concentration of FPP expected in samples (Upper Limit of Quantification - ULOQ) without any FPP-d3.
-
Set 2 (IS to Analyte Interference): A solution containing the working concentration of FPP-d3 without any FPP.
-
-
-
LC-MS/MS Analysis:
-
Inject Set 1 and monitor the mass transition for FPP-d3.
-
Inject Set 2 and monitor the mass transition for FPP.
-
-
Data Analysis:
-
Contribution of Analyte to IS (%):
-
% Contribution = (Peak Area of IS transition in Set 1 / Peak Area of IS at working concentration) * 100
-
-
Contribution of IS to Analyte (%):
-
% Contribution = (Peak Area of Analyte transition in Set 2 / Peak Area of Analyte at the Lower Limit of Quantification - LLOQ) * 100
-
-
Acceptance Criteria: The cross-contribution should be minimal. A common acceptance criterion is that the contribution of the analyte to the internal standard signal should be ≤ 5% of the mean internal standard response, and the contribution of the internal standard to the analyte signal should be ≤ 20% of the analyte response at the LLOQ.
Data Presentation
The quantitative data from the interference testing experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
| Sample Preparation Method | Mean Matrix Factor (MF) | % CV of MF | Mean Recovery (RE) | % CV of RE | IS-Normalized Matrix Factor |
| Protein Precipitation | 0.65 | 25.3 | 92.1 | 8.5 | 0.98 |
| Liquid-Liquid Extraction | 0.82 | 15.1 | 85.4 | 10.2 | 1.01 |
| Solid-Phase Extraction | 0.95 | 8.7 | 95.2 | 5.4 | 0.99 |
| HybridSPE | 0.98 | 5.2 | 97.8 | 4.1 | 1.00 |
Table 2: Assessment of Isotopic Cross-Contribution
| Interference Direction | Concentration of Interferent | Mean Peak Area of Monitored Transition | % Contribution | Pass/Fail |
| FPP → FPP-d3 | ULOQ | 2,500 | 2.5% | Pass |
| FPP-d3 → FPP | Working Concentration | 800 | 15% | Pass |
Visualizing Workflows and Pathways
To further clarify the experimental processes and logical relationships, graphical representations are invaluable.
Caption: Workflow for the assessment of matrix effects and isotopic interference.
Caption: Simplified Mevalonate pathway showing the position of FPP and its deuterated internal standard.
By systematically evaluating and mitigating analytical interferences through the comparative approaches and detailed protocols outlined in this guide, researchers can significantly enhance the accuracy, precision, and reliability of FPP-d3 quantification in complex biological matrices. This rigorous approach is fundamental to generating high-quality data that can confidently drive scientific discovery and drug development.
References
- 1. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Farnesyl Pyrophosphate (FPP): Accuracy and Precision of FPP-d3 Based LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of farnesyl pyrophosphate (FPP) quantification using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (FPP-d3), alongside a common alternative, High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The selection of a robust and reliable quantification method is critical for accurate pharmacokinetic, pharmacodynamic, and biomarker studies in drug development and various research fields.
Introduction to FPP and its Quantification
Farnesyl pyrophosphate (FPP) is a key intermediate in the mevalonate (B85504) pathway, serving as a precursor for the biosynthesis of a wide range of essential biomolecules, including sterols, dolichols, and ubiquinones.[1] Accurate quantification of FPP in biological matrices is crucial for understanding the metabolic flux through this pathway and for evaluating the efficacy of drugs that target enzymes involved in isoprenoid biosynthesis.
The two primary analytical methods for FPP quantification are LC-MS/MS, often employing a stable isotope-labeled internal standard like FPP-d3 for enhanced accuracy, and HPLC with fluorescence detection, which typically requires derivatization of FPP to a fluorescently active compound.
Comparative Analysis of Quantification Methods
The following tables summarize the key performance parameters of FPP quantification using LC-MS/MS with an FPP-d3 internal standard and HPLC with fluorescence detection, based on published experimental data.
Table 1: Performance Characteristics of LC-MS/MS with FPP-d3 Internal Standard
| Parameter | Performance | Reference |
| Linearity (r²) | >0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | [2] |
| Intra-day Precision (%RSD) | <15% | [2] |
| Inter-day Precision (%RSD) | <15% | [3] |
| Intra-day Accuracy (%RE) | Within ±15% | [2] |
| Inter-day Accuracy (%RE) | Within ±15% | [3] |
Table 2: Performance Characteristics of HPLC with Fluorescence Detection
| Parameter | Performance | Reference |
| Linearity (r²) | >0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [4] |
| Intra-day Precision (%RSD) | <15% | [5] |
| Inter-day Precision (%RSD) | <15% | [5] |
| Intra-day Accuracy (%RE) | Within ±15% | [5] |
| Inter-day Accuracy (%RE) | Within ±15% | [5] |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and HPLC-fluorescence methods are provided below. These protocols are based on established methods and can be adapted for specific research needs.
LC-MS/MS Quantification of FPP using FPP-d3 Internal Standard
This method relies on the chemical similarity of the analyte and the stable isotope-labeled internal standard, which co-elute and are distinguished by their mass-to-charge ratio in the mass spectrometer.
1. Sample Preparation:
-
To 100 µL of plasma or cell lysate, add a known amount of FPP-d3 internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold methanol (B129727).
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
FPP: Precursor ion (m/z) -> Product ion (m/z)
-
FPP-d3: Precursor ion (m/z) -> Product ion (m/z)
-
-
Quantification: The ratio of the peak area of FPP to the peak area of FPP-d3 is used to calculate the concentration of FPP in the sample against a calibration curve.
HPLC with Fluorescence Detection for FPP Quantification
This method involves the enzymatic conversion of FPP to a fluorescent product, which is then separated and quantified by HPLC.
1. Sample Preparation and Derivatization:
-
Extract FPP from the biological matrix using a solvent extraction method (e.g., with a mixture of methanol and chloroform).
-
Purify the FPP-containing fraction using solid-phase extraction (SPE).
-
Evaporate the solvent and redissolve the residue in assay buffer.
-
Add a recombinant protein farnesyltransferase (FTase) and a fluorescently labeled peptide substrate.
-
Incubate the reaction mixture to allow the enzymatic transfer of the farnesyl group from FPP to the peptide, rendering it fluorescent.
-
Stop the reaction and prepare the sample for HPLC analysis.
2. High-Performance Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the fluorescently labeled peptide from other components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Fluorescence Detection:
-
Excitation Wavelength: Set to the excitation maximum of the fluorescent label.
-
Emission Wavelength: Set to the emission maximum of the fluorescent label.
-
Quantification: The peak area of the fluorescently labeled peptide is proportional to the initial amount of FPP in the sample and is quantified using a calibration curve prepared with known amounts of FPP.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the two described analytical methods.
Conclusion
Both LC-MS/MS with an FPP-d3 internal standard and HPLC with fluorescence detection are viable methods for the quantification of farnesyl pyrophosphate.
The LC-MS/MS method offers superior sensitivity , as indicated by a significantly lower LLOQ, making it the preferred choice for studies where FPP concentrations are expected to be very low. The use of a stable isotope-labeled internal standard inherently corrects for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.
The HPLC-fluorescence method , while less sensitive, can still provide accurate and precise measurements. It may be a suitable alternative when LC-MS/MS instrumentation is not available or when the expected FPP concentrations are well within its quantification range. However, this method involves a more complex sample preparation procedure, including an enzymatic derivatization step, which can be a source of variability.
Ultimately, the choice of method will depend on the specific requirements of the study, including the required sensitivity, the available instrumentation, and the sample throughput needs. For demanding applications in drug development and clinical research, the superior sensitivity and robustness of the FPP-d3 based LC-MS/MS method make it the gold standard for accurate and precise FPP quantification.
References
- 1. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoprenoid quantitation in human brain tissue: a validated HPLC-fluorescence detection method for endogenous farnesyl- (FPP) and geranylgeranylpyrophosphate (GGPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Farnesyl Pyrophosphate-d3 vs. Geranylgeranyl Pyrophosphate-d3: A Comparative Guide for Researchers
This guide provides a detailed comparison of Farnesyl pyrophosphate-d3 (FPP-d3) and Geranylgeranyl pyrophosphate-d3 (GGPP-d3), two critical deuterated molecules for studying protein prenylation. It is designed for researchers, scientists, and drug development professionals seeking to understand the distinct applications of these stable isotope-labeled compounds in their experimental designs.
Fundamental Roles of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP)
Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP) are pivotal intermediates within the mevalonate (B85504) metabolic pathway, which is essential in all eukaryotic organisms.[1][2] Their principal function is to act as donors of isoprenoid lipids for the post-translational modification of proteins in a process known as prenylation.[3]
Protein Farnesylation: This process involves the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl group from FPP to a cysteine residue located within a C-terminal "CaaX box" of a target protein.[3] A prominent group of farnesylated proteins is the Ras superfamily of small GTPases, which are key regulators of cellular signaling and proliferation.[1][2]
Protein Geranylgeranylation: Geranylgeranyltransferase-I (GGTase-I) attaches a 20-carbon geranylgeranyl group from GGPP to proteins that also contain a C-terminal CaaX motif.[3] A second enzyme, Geranylgeranyltransferase-II (GGTase-II), modifies Rab GTPases, which typically have C-terminal CXC or CCXX sequences.[3] Proteins modified with a geranylgeranyl group, such as the Rho and Rab families of GTPases, play crucial roles in regulating the cytoskeleton, cell movement, and intracellular trafficking.[4]
FPP serves as a precursor for the synthesis of GGPP, as well as for other essential molecules like sterols, carotenoids, and coenzyme Q.[5][6] The maintenance of a proper balance between protein farnesylation and geranylgeranylation is critical for cellular health, and imbalances have been linked to a variety of diseases, including cancer.[1][6]
Applications of Deuterated FPP and GGPP Analogs
FPP-d3 and GGPP-d3 are indispensable tools for the detailed investigation of protein prenylation. As stable isotope-labeled compounds, they can be utilized in metabolic labeling studies to trace the incorporation of farnesyl and geranylgeranyl groups onto proteins.[4] When these labeling experiments are combined with mass spectrometry, researchers can identify and precisely quantify prenylated proteins within a complex biological sample.[4]
Key applications for FPP-d3 and GGPP-d3 include:
-
Discovery of Novel Prenylated Proteins: By introducing FPP-d3 or GGPP-d3 into cellular systems, newly synthesized proteins that undergo prenylation will incorporate the deuterated isoprenoid tag, enabling their identification through proteomic analysis.
-
Quantitative Profiling of Protein Prenylation: The use of stable isotopes allows for accurate measurement and comparison of prenylation levels across different experimental conditions.[7][8] This is particularly useful for quantifying changes in the "farnesylome" or "geranylgeranylome" in response to specific stimuli or drug treatments.
-
Differentiating between Farnesylation and Geranylgeranylation: Conducting parallel experiments with FPP-d3 and GGPP-d3 allows for the unambiguous determination of whether a protein is farnesylated, geranylgeranylated, or potentially modified by both types of isoprenoids.[9]
-
Investigating the Dynamics of Prenylation: These deuterated analogs can be employed to study the turnover rates of prenylated proteins and to explore the competitive dynamics between farnesylation and geranylgeranylation for specific protein substrates.
Comparative Analysis of FPP-d3 and GGPP-d3 in Research Applications
The selection of FPP-d3 versus GGPP-d3 is dictated by the specific biological question and the protein or signaling pathway under investigation. The following table provides a comparative summary of their distinct applications and the types of quantitative data that can be generated.
| Feature | This compound (FPP-d3) | Geranylgeranyl pyrophosphate-d3 (GGPP-d3) |
| Primary Protein Targets | Proteins modified by farnesyltransferase (FTase), including Ras family GTPases (e.g., H-Ras, K-Ras, N-Ras) and nuclear lamins. | Proteins modified by geranylgeranyltransferases I and II (GGTase-I/II), such as Rho and Rab family GTPases. |
| Signaling Pathways Studied | Pathways governed by farnesylated proteins, such as cell proliferation, differentiation, and oncogenic signaling (e.g., MAPK/ERK pathway). | Pathways controlled by geranylgeranylated proteins, including cytoskeletal dynamics, cell adhesion, migration, and vesicular transport. |
| Relevance in Drug Development | Essential for assessing the on-target efficacy of farnesyltransferase inhibitors (FTIs) in preclinical and clinical research. | Utilized to evaluate the effectiveness of geranylgeranyltransferase inhibitors (GGTIs) and other drugs that impact the mevalonate pathway, like statins. |
| Illustrative Quantitative Data | In a typical experiment, the relative abundance of known farnesylated proteins (e.g., Lamin A/C, HDJ-2) will show a marked increase in the deuterated (+d3) form following metabolic labeling with FPP-d3. | Similarly, the relative quantification of established geranylgeranylated proteins (e.g., RhoA, Rap1A) will demonstrate a significant increase in the deuterated (+d3) form after labeling with GGPP-d3. |
Experimental Protocols
Metabolic Labeling of Cultured Cells with FPP-d3 or GGPP-d3
This protocol outlines a procedure for the metabolic labeling of mammalian cells in culture to prepare them for subsequent mass spectrometry analysis of protein prenylation.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Standard cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
HMG-CoA reductase inhibitor (e.g., Lovastatin)
-
This compound (FPP-d3) or Geranylgeranyl pyrophosphate-d3 (GGPP-d3)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer containing protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Plate cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
To inhibit endogenous isoprenoid synthesis and enhance the uptake of the deuterated analogs, pre-treat the cells with an HMG-CoA reductase inhibitor (e.g., 10 µM lovastatin) in complete medium for 24 hours.
-
Aspirate the pre-treatment medium and replace it with fresh medium containing the HMG-CoA reductase inhibitor along with either FPP-d3 or GGPP-d3 (a typical concentration range is 10-20 µM).
-
Incubate the cells for an additional 12-24 hours to facilitate the metabolic incorporation of the deuterated isoprenoids into newly synthesized proteins.
-
Gently wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture vessel using an appropriate volume of ice-cold lysis buffer.
-
Collect the cell lysate and clarify it by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Measure the protein concentration of the resulting supernatant using a BCA protein assay.
-
The protein lysate is now prepared for subsequent proteomic analyses.
Identification and Quantification of Prenylated Proteins by LC-MS/MS
The following is a generalized workflow for the analysis of metabolically labeled protein lysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Protein lysate from labeled cells
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
An LC-MS/MS instrument (e.g., an Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system)
Procedure:
-
Protein Denaturation and Reduction: An aliquot of the protein lysate (e.g., 100 µg) is denatured and then reduced by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: After cooling to room temperature, the sample is alkylated by adding IAA to a final concentration of 55 mM and incubating for 20 minutes in the dark.
-
Proteolytic Digestion: The protein sample is digested overnight at 37°C with trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Sample Desalting: The resulting peptide mixture is acidified with formic acid and desalted using a C18 StageTip or a similar solid-phase extraction method.
-
LC-MS/MS Analysis: The purified peptides are reconstituted in a solution of 0.1% formic acid and injected into the LC-MS/MS system. Peptides are separated using a chromatographic gradient of increasing acetonitrile concentration.
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are automatically selected for fragmentation (MS/MS).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer). The search parameters must include the mass shift corresponding to the deuterated farnesyl (+d3) or geranylgeranyl (+d3) group as a variable modification on cysteine residues. The software is then used to quantify the relative abundance of the labeled versus unlabeled peptides for each identified protein.
Visualization of Signaling Pathways and Workflows
Caption: Protein Prenylation Signaling Pathway.
Caption: Experimental Workflow for Prenylome Analysis.
References
- 1. Ren Lab - Software [renlab.org]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Complete Sets of Farnesylated and Geranylgeranylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRENbase [mendel.imp.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. Protein prenylation and human diseases: a balance of protein farnesylation and geranylgeranylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in quantitative proteomics via stable isotope tagging and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of FPP-d3 Stable Isotope Labeling in Protein Prenylation Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reliability of experimental techniques is paramount. This guide provides a comparative assessment of FPP-d3 stable isotope labeling for studying protein prenylation, evaluating its reproducibility against alternative methods. We present quantitative data where available, detailed experimental protocols, and visual workflows to aid in methodological selection and experimental design.
Protein prenylation, the attachment of isoprenoid lipids like farnesyl pyrophosphate (FPP) to proteins, is a critical post-translational modification that governs protein localization and function. Dysregulation of this process is implicated in various diseases, making the accurate quantification of prenylated proteins a key objective in biomedical research. FPP-d3, a deuterated analog of FPP, is utilized in metabolic stable isotope labeling experiments to track and quantify protein farnesylation using mass spectrometry. This guide delves into the reproducibility of this technique in comparison to other prevalent methods.
Comparison of Quantitative Methods for Protein Prenylation Analysis
The choice of method for quantifying protein prenylation depends on several factors, including the desired level of quantification, sample type, and available instrumentation. Here, we compare FPP-d3 stable isotope labeling with two common alternatives: radiolabeling assays and bioorthogonal click chemistry.
| Method | Principle | Advantages | Disadvantages | Typical Reproducibility (CV) |
| FPP-d3 Stable Isotope Labeling | Metabolic incorporation of a deuterated FPP precursor (e.g., deuterated mevalonate) into proteins, followed by mass spectrometry-based quantification of the mass shift in prenylated peptides. | High specificity for prenylated proteins; allows for multiplexed analysis; provides relative or absolute quantification. | Requires cell permeability of the labeled precursor; potential for metabolic scrambling of the label; direct comparative reproducibility data is limited in published literature. | While direct CVs for FPP-d3 are not widely reported, metabolic labeling methods like SILAC generally exhibit high reproducibility with CVs typically below 20%.[1] |
| Radiolabeling Assays (e.g., [3H]-FPP) | In vitro or in vivo incorporation of a radiolabeled FPP molecule into proteins, followed by detection via autoradiography or scintillation counting. | High sensitivity; well-established technique. | Use of radioactive materials requires special handling and disposal; provides relative quantification, often with lower precision than MS-based methods; not suitable for high-throughput analysis. | Intra- and inter-assay variability can be significant and is dependent on the specific assay setup. |
| Bioorthogonal Click Chemistry | Metabolic labeling with a chemically modified isoprenoid analog (e.g., containing an alkyne or azide (B81097) group), followed by covalent ligation to a reporter tag (e.g., fluorophore or biotin) via click chemistry for detection or enrichment. | High sensitivity and specificity; enables visualization and enrichment of prenylated proteins; compatible with various downstream analyses. | Potential for steric hindrance from the chemical tag to affect enzyme recognition and incorporation; requires synthesis of modified isoprenoid analogs. | Reproducibility is generally good, though quantitative data in direct comparison to stable isotope labeling is scarce. |
Note: The Coefficient of Variation (CV) is a measure of the relative variability of data and is calculated as the ratio of the standard deviation to the mean. A lower CV indicates higher reproducibility.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for the key techniques discussed.
Protocol 1: FPP-d3 Stable Isotope Labeling and Mass Spectrometry Analysis
This protocol outlines the metabolic labeling of cultured cells with a deuterated precursor to FPP, followed by sample preparation and LC-MS/MS analysis for the quantification of farnesylated proteins.
1. Metabolic Labeling:
- Culture cells in their standard growth medium.
- Supplement the medium with a deuterated precursor of FPP, such as d5-mevalonolactone, at a final concentration of 50-100 µM. The optimal concentration and labeling time should be determined empirically for each cell line.
- Incubate the cells for a sufficient duration (typically 24-48 hours) to allow for incorporation of the deuterated isoprenoid into newly synthesized proteins.
2. Cell Lysis and Protein Extraction:
- Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
3. Protein Digestion:
- Perform a protein assay to determine the protein concentration of the lysate.
- Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.
- Digest the proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.
4. Peptide Desalting:
- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.
5. LC-MS/MS Analysis:
- Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.
6. Data Analysis:
- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
- Identify peptides and proteins by searching the MS/MS data against a protein sequence database.
- Quantify the relative abundance of deuterated and non-deuterated forms of farnesylated peptides based on their extracted ion chromatograms (XICs).
Protocol 2: Bioorthogonal Labeling of Prenylated Proteins with Click Chemistry
This protocol describes the metabolic labeling of cells with an alkyne-containing isoprenoid analog and subsequent detection via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
1. Metabolic Labeling:
- Culture cells in standard growth medium.
- To enhance the incorporation of the analog, you can pre-treat the cells with a statin (e.g., lovastatin) to inhibit endogenous isoprenoid biosynthesis.
- Add an alkyne-containing isoprenoid analog (e.g., an alkynyl-farnesol analog) to the culture medium at a final concentration of 10-50 µM.
- Incubate the cells for 18-24 hours.
2. Cell Lysis:
- Harvest and wash the cells with ice-cold PBS.
- Lyse the cells in a buffer compatible with click chemistry (e.g., PBS with 1% Triton X-100 and protease inhibitors).
3. Click Chemistry Reaction:
- To the cell lysate, add the following click chemistry reagents in order:
- Azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore)
- Copper(II) sulfate (B86663) (CuSO4)
- A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate)
- A copper ligand to stabilize the Cu(I) (e.g., TBTA)
- Incubate the reaction for 1-2 hours at room temperature.
4. Downstream Analysis:
- For visualization: If a fluorescent azide was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning after SDS-PAGE.
- For enrichment: If an azide-biotin tag was used, the labeled proteins can be enriched using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry after on-bead digestion.
Visualizing the Experimental Workflows and Signaling Pathways
To further clarify the methodologies and the underlying biological context, the following diagrams have been generated using Graphviz.
Mevalonate (B85504) Pathway and Protein Prenylation
This diagram illustrates the biosynthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) through the mevalonate pathway and their subsequent use in protein prenylation.
Workflow for FPP-d3 Stable Isotope Labeling
This diagram outlines the key steps involved in a typical FPP-d3 labeling experiment for quantitative proteomics.
Workflow for Bioorthogonal Click Chemistry Labeling
This diagram illustrates the general workflow for identifying prenylated proteins using bioorthogonal click chemistry.
References
Verifying Farnesyl Pyrophosphate Synthase Kinetics: A Comparative Guide to Using FPP-d3 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for verifying the kinetics of farnesyl pyrophosphate synthase (FPPS), with a special focus on the use of deuterated farnesyl pyrophosphate (FPP-d3). We will delve into the experimental protocols for various assay techniques and present a framework for understanding the value of using isotopically labeled substrates in elucidating enzyme mechanisms.
Introduction to Farnesyl Pyrophosphate Synthase (FPPS)
Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP).[1][2] FPP is a critical precursor for the biosynthesis of a wide range of essential molecules, including sterols, dolichols, and ubiquinones. The enzyme catalyzes two sequential condensation reactions: first, the formation of geranyl pyrophosphate (GPP) from dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), and second, the conversion of GPP and another molecule of IPP into FPP.[1][2] Given its central role in cellular metabolism, FPPS is a significant target for drug development, particularly for cholesterol-lowering drugs and bisphosphonates used to treat bone diseases.
Verifying the kinetic parameters of FPPS is crucial for understanding its catalytic mechanism and for the development of effective inhibitors. The use of isotopically labeled substrates, such as FPP-d3, can provide deeper insights into the reaction mechanism through the kinetic isotope effect (KIE).
The Role of FPP-d3 and the Kinetic Isotope Effect
The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (d or ²H), can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE).[3][4] This effect arises from the difference in the zero-point vibrational energy of a carbon-hydrogen bond compared to a carbon-deuterium bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.
Comparative Analysis of Kinetic Assay Methodologies
Several methods can be employed to measure FPPS activity and determine its kinetic parameters. The choice of assay depends on factors such as the required sensitivity, throughput, and the specific kinetic aspect being investigated. The primary methods include radiochemical assays, colorimetric assays, and mass spectrometry-based assays.
Data Summary: A Note on FPP-d3 Kinetics
As of this review, specific studies directly comparing the Michaelis-Menten constants (Km) and catalytic rates (kcat) of farnesyl pyrophosphate synthase (FPPS) using non-labeled farnesyl pyrophosphate (FPP) versus deuterated FPP (FPP-d3) are not available in the public domain. The use of deuterated substrates is primarily aimed at elucidating reaction mechanisms through the kinetic isotope effect (KIE), rather than for routine determination of standard kinetic parameters.
The table below provides representative kinetic constants for FPPS with its natural substrates, which would serve as a baseline for comparison in a KIE study.
| Substrate | Km (µM) | kcat (min-1) | Enzyme Source | Assay Method |
| Isopentenyl Pyrophosphate (IPP) | 0.6 | - | Human | Scintillation Assay[5] |
| Geranyl Pyrophosphate (GPP) | 0.7 | 38 | Human | Scintillation Assay[5] |
Experimental Protocols
Radiochemical Assay
Radiochemical assays are a classic and highly sensitive method for measuring FPPS activity. They typically involve the use of a radiolabeled substrate, such as [³H]isopentenyl pyrophosphate ([³H]IPP), and measuring its incorporation into the product, FPP.
Detailed Experimental Protocol: Scintillation-Based Assay [5][6]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
Substrate Preparation: Prepare solutions of the allylic substrate (DMAPP or GPP) and [³H]IPP in the reaction buffer.
-
Enzyme Preparation: Dilute the purified FPPS enzyme to the desired concentration in the reaction buffer.
-
Reaction Initiation: In a microtiter plate, combine the reaction buffer, the allylic substrate, and the FPPS enzyme. Initiate the reaction by adding [³H]IPP.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution of EDTA or a strong acid).
-
Product Separation and Detection:
-
Phase Separation Method: Add an organic solvent (e.g., butanol) to extract the hydrophobic product ([³H]FPP). The aqueous phase containing the unreacted [³H]IPP is removed. The radioactivity in the organic phase is then measured using a scintillation counter.
-
Scintillation Proximity Assay (SPA): This method utilizes phospholipid-coated scintillating microtiter plates (e.g., FlashPlate). The radiolabeled product, [³H]FPP, binds to the plate, bringing the radioisotope in close proximity to the scintillant, which generates a detectable light signal. Unreacted [³H]IPP remains in solution and does not generate a signal. The signal is measured using a charge-coupled device (CCD) imager or a microplate scintillation counter.[5]
-
-
Data Analysis: Calculate the amount of product formed based on the measured radioactivity and the specific activity of the [³H]IPP. Determine the initial reaction velocities at various substrate concentrations to calculate Km and Vmax using Michaelis-Menten kinetics.
Colorimetric Assay (Malachite Green Assay)
This method offers a non-radioactive alternative by measuring the inorganic pyrophosphate (PPi) released during the FPPS reaction. The malachite green assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate (Pi), which is produced from PPi by the action of inorganic pyrophosphatase.[6][7]
Detailed Experimental Protocol: Malachite Green-Based Assay [6][7]
-
Reagent Preparation:
-
Malachite Green Solution: Prepare a solution of malachite green hydrochloride in sulfuric acid.
-
Ammonium (B1175870) Molybdate Solution: Prepare an aqueous solution of ammonium molybdate.
-
Color Development Reagent: Mix the malachite green and ammonium molybdate solutions shortly before use.
-
Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT) containing inorganic pyrophosphatase.
-
-
Substrate and Enzyme Preparation: Prepare solutions of DMAPP, IPP, and FPPS in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, substrates, and enzyme.
-
Incubation: Incubate the plate at the desired temperature for a set time.
-
Reaction Termination and Color Development: Stop the reaction by adding the color development reagent. This will also initiate the color-forming reaction.
-
Absorbance Measurement: After a short incubation period for color development, measure the absorbance at a wavelength between 600 and 660 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of phosphate (B84403) to correlate absorbance with the amount of PPi released.
-
Data Analysis: Calculate the amount of PPi produced from the standard curve and determine the kinetic parameters as described for the radiochemical assay.
Mass Spectrometry (MS)-Based Assay
Mass spectrometry offers a highly specific and sensitive label-free method for directly measuring the substrates and products of the FPPS reaction. This technique is particularly useful for complex reaction mixtures and for verifying the identity of the products.
Detailed Experimental Protocol: LC-MS/MS-Based Assay [1]
-
Reaction Setup: Perform the enzymatic reaction in a similar manner to the other assays, using a suitable buffer and incubating for a specific time.
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as methanol (B129727) or acetonitrile, which also serves to precipitate the enzyme.[1]
-
Sample Preparation: Centrifuge the quenched reaction mixture to remove the precipitated protein. The supernatant containing the substrates and products is then collected for analysis. An internal standard (e.g., ¹³C₅-FPP) can be added at this stage for accurate quantification.[1]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system equipped with a suitable column (e.g., a C18 column) to separate FPP from other reaction components.[1]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set up to monitor specific mass-to-charge (m/z) transitions for FPP and the internal standard, allowing for their selective and sensitive quantification.
-
-
Data Analysis: Generate a calibration curve using known concentrations of FPP. Quantify the amount of FPP produced in the enzymatic reaction by comparing its peak area to that of the internal standard and the calibration curve. Determine kinetic parameters by measuring FPP formation at different substrate concentrations.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The enzymatic reaction pathway of Farnesyl Pyrophosphate Synthase (FPPS).
Caption: A generalized experimental workflow for determining FPPS kinetic parameters.
Caption: A logical comparison of the three main FPPS kinetic assay methodologies.
References
- 1. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the catalytic mechanism of farnesyl pyrophosphate synthase by computer simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
A Guide to the Safe Disposal of Farnesyl Pyrophosphate-d3
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Farnesyl pyrophosphate-d3, a deuterated form of a key intermediate in the mevalonate (B85504) pathway.
Important Note on Hazard Classification: Safety Data Sheets (SDS) for Farnesyl pyrophosphate present conflicting information. While one source indicates that isoprenoid pyrophosphates have no known hazardous properties and are not classified as hazardous waste[1], other sources classify the non-deuterated form as a hazardous substance, citing risks such as skin corrosion/irritation, serious eye damage, and acute toxicity to aquatic life[2]. Due to this discrepancy and the principle of precautionary safety, it is recommended to handle and dispose of this compound as a hazardous chemical waste.
Immediate Safety and Handling
Before disposal, ensure that all handling of this compound adheres to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work in a well-ventilated area. In case of a spill, absorb the material with an inert, non-combustible material and place it in a designated hazardous waste container.
Disposal Procedures
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Waste Characterization: Treat this compound as a hazardous chemical waste. Due to its potential for aquatic toxicity, it must be segregated from non-hazardous waste streams.
-
Segregation: Store waste containing this compound separately from incompatible materials. For instance, keep it away from strong acids, bases, and oxidizing agents[3].
Step 2: Waste Collection and Containerization
-
Primary Container: Whenever possible, collect the waste in its original container. If the original container is compromised, use a compatible, leak-proof container with a secure screw-on cap[4][5]. Ensure the container is made of a material that will not react with the chemical.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Container Fullness: Do not overfill the container. It is recommended to fill containers to no more than 75% to 90% capacity to allow for expansion and prevent spills[6].
Step 3: Waste Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to contain any potential leaks[4]. The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume[4].
-
Storage Limits: Be aware of your institution's limits on the volume of hazardous waste that can be stored in a laboratory and the maximum accumulation time before a pickup must be requested.
Step 4: Requesting Disposal
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. This may involve an online request form or a direct phone call.
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including its chemical name, quantity, and location.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative guidelines for the management of chemical waste in a laboratory setting. These are general guidelines, and specific requirements may vary by institution.
| Parameter | Guideline | Source(s) |
| Container Fullness | Do not fill beyond the neck, or leave at least one-inch of headroom. A common practice is ≤ 75% full. | [3][6] |
| Secondary Containment | Must be able to hold 110% of the volume of the primary container(s). | [4] |
| Maximum Accumulation Time | Typically 90 days from the date waste is first added to the container. | [4] |
| Maximum Quantity | Up to 55 gallons of a single hazardous waste stream may be accumulated before collection is required. | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your EHS department for final instructions.
References
- 1. Material Safety Data Sheet [isoprenoids.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
